Arenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLAMXJBTZOWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Phloroglucinol α-Pyrone Arenol: A Technical Guide to its Natural Sources, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural compound Arenol, also known as Arzanol. It details its primary natural sources, comprehensive isolation protocols, and its significant role in modulating inflammatory pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound, a prenylated phloroglucinol (B13840) α-pyrone heterodimer, is predominantly found in the plant genus Helichrysum, a member of the Asteraceae family.[1][2] The primary species recognized for their significant this compound content are:
-
Helichrysum italicum : This Mediterranean plant is a well-documented source of this compound.[1][3][4] The compound is mainly concentrated in the aerial parts, particularly the leaves and flower heads.[1]
-
Helichrysum stoechas : This species has also been identified as a potent source of this compound, with some studies reporting a high content of the compound.[2]
-
Helichrysum arenarium : While less frequently cited as a primary source for industrial isolation, this species also contains this compound.[1]
The yield of this compound can vary depending on the plant subspecies, geographical location, and the specific extraction and isolation methods employed.[2]
Isolation of this compound from Natural Sources
The isolation of this compound from Helichrysum species typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published literature.
General Extraction and Fractionation Protocol
A common procedure for the extraction and initial fractionation of this compound from the aerial parts of Helichrysum italicum is outlined below.[1]
Experimental Protocol:
-
Plant Material Preparation: The aerial parts (leaves and flower heads) of Helichrysum italicum are collected and dried.
-
Solvent Extraction: The dried plant material is macerated with acetone (B3395972) at room temperature.[2][3] Methanol and ethanol (B145695) have also been reported as effective extraction solvents.[4][5]
-
Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.
-
Solid-Phase Extraction (SPE): The crude acetone extract is subjected to solid-phase extraction to separate it into fractions of varying polarity. A typical fractionation scheme involves sequential elution with petroleum ether, ethyl acetate, and acetone.[1]
Purification by Column Chromatography
The fraction containing this compound is further purified using various chromatographic techniques.
Experimental Protocol:
-
Gravity Column Chromatography: The enriched fraction is subjected to gravity column chromatography on silica (B1680970) gel.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using semi-preparative HPLC.
A schematic representation of a typical isolation procedure is provided below.
Quantitative Data on this compound Isolation
The yield of this compound is highly dependent on the source and the extraction method used. The following table summarizes reported yields from various studies.
| Plant Source | Extraction Method | Yield (% w/w) | Reference |
| Helichrysum italicum subsp. microphyllum | Acetone Maceration | 0.097 | [2] |
| Helichrysum italicum subsp. microphyllum | Not Specified | 0.081 | [2] |
| Helichrysum italicum subsp. microphyllum | Not Specified | 0.296 | [2] |
| Helichrysum italicum subsp. microphyllum | Not Specified | 0.002 | [2] |
| Helichrysum stoechas | Not Specified | 0.48 | [2] |
| Helichrysum italicum | Acetone Extraction | ~0.078 (from 1kg material) | [1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[1] Activated IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and enzymes involved in the inflammatory process.[1]
This compound intervenes in this pathway by inhibiting the activation of the IKK complex.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism underlies the potent anti-inflammatory effects of this compound.
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound, a natural compound isolated from Helichrysum species, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory properties. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel anti-inflammatory drugs. The detailed isolation protocols and quantitative data presented in this guide provide a solid foundation for researchers to efficiently obtain and study this promising natural product.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Arenol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Arenol is a natural product, identified as an α-pyrone derivative, that has garnered interest for its potential therapeutic properties.[1][2] It is structurally and functionally related to the more extensively studied compound, Arzanol, both of which are isolated from plants of the Helichrysum genus.[1][3] Preclinical studies suggest that this compound possesses potent anti-inflammatory and anticancer activities.[2][4] This guide provides a detailed examination of its mechanism of action, primarily based on the activities of its close analog, Arzanol, which is considered to act through similar pathways. The core mechanism revolves around the dual inhibition of key enzymes in the inflammatory cascade and the modulation of critical signaling pathways such as NF-κB.
Core Mechanism of Action:
The therapeutic potential of this compound is attributed to its ability to modulate multiple targets within the cell. The primary mechanisms include the inhibition of the pro-inflammatory transcription factor NF-κB and the suppression of the eicosanoid pathway through the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][3]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
This compound, likely acting in a manner similar to Arzanol, inhibits the activation of NF-κB.[1] This inhibitory action prevents the downstream expression of numerous pro-inflammatory mediators, including IL-1β, IL-6, IL-8, and TNF-α, thereby attenuating the inflammatory response.[1]
Dual Inhibition of Eicosanoid Biosynthesis
Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. This compound is believed to target key enzymes in their production pathways.
-
Inhibition of mPGES-1: Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. Its synthesis is catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1). Arzanol has been identified as a potent inhibitor of mPGES-1.[1] By inhibiting this enzyme, this compound can significantly reduce the production of PGE2 at sites of inflammation.
-
Inhibition of 5-LOX: 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases, including asthma. The dual inhibition of both mPGES-1 and 5-LOX by Arzanol suggests a broad anti-inflammatory profile, a characteristic likely shared by this compound.[3]
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has demonstrated potent anticancer activity in preclinical settings.[4] The proposed mechanisms include:
-
Inhibition of Kinases: It is suggested to inhibit specific kinases that are crucial for the growth and survival of cancer cells.[4]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in tumor cells.[4]
Further research is required to elucidate the specific kinases and apoptotic pathways targeted by this compound.
Data Presentation
The following table summarizes the key biological activities of this compound, with quantitative data largely inferred from studies on its close analog, Arzanol, due to the limited specific data on this compound itself.
| Target/Activity | Effect | Reported IC50 / Effective Concentration | Reference Compound |
| NF-κB Activation | Inhibition | - | Arzanol |
| mPGES-1 | Inhibition | Potent, sub-micromolar range | Arzanol |
| 5-Lipoxygenase (5-LOX) | Inhibition | - | Arzanol |
| PGE2 Biosynthesis | Inhibition | - | Arzanol |
| HIV-1 Replication | Inhibition | - | Arzanol |
| Anticancer Activity | Induction of Apoptosis | Preclinical evidence | This compound |
| Kinase Activity | Inhibition | Preclinical evidence | This compound |
Experimental Protocols
To assess the inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter gene assay is a standard and effective method.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After another 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours to induce NF-κB activation.
-
Cell Lysis and Luciferase Assay: After stimulation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using a passive lysis buffer.
-
Data Acquisition: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α-stimulated vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
This compound is a promising natural compound with a multi-target mechanism of action centered on the inhibition of key pro-inflammatory pathways. Its structural similarity to Arzanol provides a strong foundation for understanding its biological activities, particularly its role as a dual inhibitor of NF-κB and eicosanoid synthesis. The preclinical evidence for its anticancer effects further broadens its therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound, particularly the kinases it inhibits, and on establishing a comprehensive pharmacokinetic and pharmacodynamic profile to support its development as a novel therapeutic agent for inflammatory diseases and cancer.
References
Arenol: A Technical Guide for Researchers
CAS Number: 32274-51-4
This technical guide provides an in-depth overview of Arenol, a bioactive natural product with significant potential in drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on its chemical properties, biological activity, and the experimental methodologies used to elucidate its function.
Core Chemical Properties
This compound is a natural product isolated from the flowering plant Helichrysum italicum.[1] It is structurally related to Arzanol, another anti-inflammatory compound from the same plant.[1]
Chemical Structure and Identifiers
| Property | Value | Source |
| CAS Number | 32274-51-4 | [1] |
| Molecular Formula | C₂₁H₂₄O₇ | [1][2] |
| Molecular Weight | 388.411 g/mol | [1][2] |
| IUPAC Name | 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one | [2] |
| Synonyms | 3-(3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)benzyl)-4-hydroxy-5,6-dimethyl-2H-pyran-2-one | [1] |
| InChI Key | IBHJFGUANQVCKP-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1c(O)c(CC=C(C)C)c(O)c(Cc2c(O)c(C)c(C)oc2=O)c1O | [1] |
Computed Physicochemical Properties
The following properties have been computationally predicted and provide valuable insights into the behavior of this compound.
| Property | Value | Source |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 388.15220310 | [2] |
| Monoisotopic Mass | 388.15220310 | [2] |
| Topological Polar Surface Area | 124 Ų | [2] |
| Heavy Atom Count | 28 | [2] |
| Complexity | 742 | [2] |
Biological Activity and Signaling Pathways
While direct and extensive research on this compound's specific mechanisms is still emerging, its close structural relationship to Arzanol allows for well-founded inferences regarding its biological activity. Arzanol is a known potent anti-inflammatory agent that acts through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of Arzanol. It is hypothesized that this compound, like Arzanol, inhibits the activation of the IKK complex, which is a critical step in the NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Proposed NF-κB inhibitory pathway of this compound.
Experimental Protocols
General Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of a compound like this compound. This process begins with in vitro cell-based assays to determine cytotoxicity and efficacy in modulating inflammatory responses, followed by more complex in vivo studies to validate the findings in a living organism.
Caption: General workflow for evaluating the anti-inflammatory activity of this compound.
Methodological Considerations
-
Cell Culture and Treatment: A common in vitro model involves using macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages. Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay can be used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture medium can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) can be employed to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.
-
-
Western Blot Analysis for NF-κB Pathway: To confirm the mechanism of action, Western blotting can be used to assess the levels of key proteins in the NF-κB pathway. This would involve probing for phosphorylated and total forms of IKK, IκBα, and the p65 subunit of NF-κB in both cytoplasmic and nuclear extracts. A decrease in phosphorylated IκBα and nuclear p65 in this compound-treated cells would support the proposed inhibitory mechanism.
Conclusion
This compound is a promising natural product with significant anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical properties and a framework for its further investigation. The close structural and functional relationship with Arzanol provides a strong basis for future research into the therapeutic applications of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in the development of novel anti-inflammatory drugs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Arenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of arenol derivatives, a class of compounds with significant therapeutic potential. This document details experimental protocols for their synthesis and characterization, presents quantitative data in a clear, tabular format, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound Derivatives
This compound derivatives are a diverse group of phenolic compounds characterized by an aromatic ring bearing one or more hydroxyl groups. This structural motif is prevalent in a wide range of natural products and synthetic molecules that exhibit notable biological activities. Two prominent classes of this compound derivatives discussed in this guide are auronols and arzanol-type compounds.
Auronols are a subclass of flavonoids, structurally related to aurones, and are known for their anti-inflammatory, analgesic, and antioxidant properties.[1] Their synthesis and biological evaluation are of growing interest in medicinal chemistry.
Arzanol (B605599) , a prenylated phloroglucinol (B13840) α-pyrone, is a well-studied this compound derivative isolated from Helichrysum italicum.[2] It has demonstrated potent anti-inflammatory, anti-HIV, and antioxidant activities, primarily through the inhibition of the NF-κB and mPGES-1 signaling pathways.[2][3]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. This section provides detailed protocols for the synthesis of key this compound derivatives.
Synthesis of Arzanol
The synthesis of arzanol can be accomplished in a two-step process involving the formation of a prenylated acylphloroglucinol intermediate, followed by its reaction with a reactive methylene-2,4-dioxypyrone.[2][4]
Experimental Protocol: Synthesis of Arzanol [2][4]
Step 1: Formation of Prenylated Acylphloroglucinol
-
Protect the non-chelated hydroxyl groups of phloroacetophenone by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl).
-
In a solution of toluene, react the protected phloroacetophenone with prenyl alcohol in the presence of tetraphenylporphyrin (B126558) (TPP) as a catalyst to yield the prenylated acylphloroglucinol.
Step 2: Condensation and Deprotection
-
Prepare a reactive methylene-2,4-dioxypyrone species.
-
Condense the prenylated acylphloroglucinol with the methylene-2,4-dioxypyrone.
-
Remove the TBDMS protecting groups to afford arzanol. A 60% yield can be expected.[4]
Synthesis of Auronol Derivatives
The synthesis of auronols can be achieved through several routes, including the condensation of a benzofuranone with an aromatic aldehyde. A green chemistry approach utilizing water as a solvent has been reported.[1]
Experimental Protocol: "On Water" Synthesis of Aurones
-
Suspend the desired benzofuranone and aromatic aldehyde in neat water.
-
Heat the mixture to reflux for the appropriate time to facilitate the condensation reaction.
-
Cool the reaction mixture and collect the precipitated aurone (B1235358) product by filtration.
-
Wash the product with water and dry. This method often provides good yields without the need for a catalyst or chromatographic purification.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Auronol and Naphthopyran Derivatives
| Compound Class | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| Auronol Derivative | ¹H | 10.66 (1H, br s), 9.67 (1H, br s), 9.50 (1H, br s), 9.22 (1H, br s), 7.44 (1H, br s), 7.39 (1H, d, J=8.0 Hz), 7.13 (1H, d, J=8.0 Hz), 6.86 (1H, d, J=8.0 Hz), 6.74 (1H, d, J=8.0 Hz), 6.63 (1H, s) | |
| ¹³C | 182.0, 155.0, 154.2, 147.9, 145.9, 145.4, 130.1, 124.5, 123.5, 118.4, 116.0, 115.2, 114.6, 112.6, 111.7 | ||
| Naphthopyran Derivative | ¹H | 8.88 (d, 4H), 8.52 (d, 4H), 7.97 (t, 4H), 7.72 (s, 4H) | [5] |
| ¹³C | 167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9 | [5] |
Table 2: Key FTIR Absorption Bands for Flavonoids and Polyphenols
| Functional Group | Wavenumber Range (cm⁻¹) | Description | Reference |
| O-H Stretch | 3700–3000 | Hydrogen bonding in phenols and alcohols | |
| C-H Stretch (aromatic) | 3100–3000 | Aromatic C-H bonds | |
| C=O Stretch (ester) | 1775–1725 | Ester carbonyl group | |
| C=C Stretch (aromatic) | 1600–1500 | Aromatic ring skeletal vibrations | |
| C-O Stretch | 1032 | Phenolic C-O bond | [6] |
| C-H out-of-plane bend | 831 | Aromatic C-H bending | [6] |
Experimental Protocols for Characterization
Protocol: NMR Sample Preparation and Analysis [4]
-
Sample Preparation: Accurately weigh 3–5.5 mg of the this compound derivative and dissolve it in 650 µL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Homogenize the solution using a vortex mixer or sonication. Transfer 600 µL of the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher NMR spectrometer. Acquire spectra with 65K data points over a spectral width of approximately 20 ppm.
-
2D NMR Acquisition: Record COSY, HSQC, and HMBC spectra to aid in complete structural assignment.
Protocol: FTIR Sample Preparation and Analysis [7]
-
Sample Preparation (ATR-FTIR): Place a small amount of the powdered this compound derivative directly onto the ATR crystal.
-
Data Acquisition: Record spectra in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Acquire and average 32 scans per sample.
-
Background Correction: Collect a background spectrum of the empty ATR cell and subtract it from the sample spectrum.
Mass Spectrometry Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. Common fragmentation patterns for phenols include the loss of a hydrogen radical (M-1), carbon monoxide (M-28), or a formyl radical (M-29).[8] For alcohols, characteristic fragmentations include α-cleavage and dehydration (loss of H₂O, M-18).[9]
Biological Activities and Signaling Pathways
This compound derivatives exhibit a wide range of biological activities, often through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Activity
NF-κB Inhibition: Arzanol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[2] Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
mPGES-1 Inhibition: Arzanol also inhibits microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E₂ (PGE₂).[10]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Seed a suitable reporter cell line (e.g., HEK293T-NF-κB-Luc) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB agonist (e.g., TNF-α or LPS) for 6-8 hours.
-
Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity relative to the vehicle control.
Experimental Protocol: mPGES-1 Inhibition Assay
-
Enzyme Preparation: Use recombinant human mPGES-1 or microsomal fractions from stimulated cells (e.g., IL-1β-stimulated A549 cells).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate prostaglandin H₂ (PGH₂), and the cofactor reduced glutathione (B108866) (GSH) in an appropriate buffer.
-
Inhibition: Add the this compound derivative at various concentrations to the reaction mixture.
-
Quantification: After incubation, stop the reaction and quantify the amount of PGE₂ produced using an enzyme immunoassay (EIA) kit or LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value of the compound.
Modulation of Other Signaling Pathways
Flavonols, a class of compounds structurally related to auronols, have been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are critical in cell proliferation, differentiation, and apoptosis.[11][12][13] It is plausible that auronol derivatives may exert their biological effects through similar mechanisms. Naphthopyran derivatives have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[14]
Diagrams of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Arenol Derivatives: A Technical Guide for Researchers
Note to the reader: Initial searches for "Arenol" did not yield significant results for a compound with that specific name in the context of in vivo efficacy studies. However, extensive research exists for two similarly named compounds, Alternol and Arzanol . This guide provides a comprehensive overview of the in vivo efficacy studies for both of these molecules, assuming "this compound" may be a typographical error. We have structured this document into two main sections to clearly delineate the findings for each compound.
Section 1: Alternol - In Vivo Anti-Cancer Efficacy
Alternol, a small molecule isolated from the fermentation of a mutated fungus, has demonstrated significant anti-cancer properties in various preclinical in vivo models. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress, metabolic disruption, and stimulation of an anti-tumor immune response.
Data Presentation: Quantitative Summary of Alternol In Vivo Studies
The following tables summarize the key quantitative data from in vivo studies of Alternol in various cancer models.
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Athymic Nude Mice | PC-3 (Prostate Cancer) | 20 mg/kg, i.p., twice a week for 3 weeks | Significant reduction in tumor growth rate compared to solvent control. | [1] |
| Athymic Nude Mice | DU145 (Prostate Cancer, Bax-null) | 20 mg/kg, i.p., twice a week for 3 weeks | No significant suppression of tumor growth. | [1] |
| Athymic Nude Mice | PC-3 (Prostate Cancer) | 50 mg/kg, i.p., three times a week for 4 weeks | Significant reduction in xenograft tumor volume and a large reduction in ATP levels in xenograft tissues. | [2] |
| SCID and C57BL/6 Mice | RM-1 (Murine Prostate Cancer) | 20 mg/kg, i.p., every 3 days | More potent anti-tumor activity in immunocompetent C57BL/6 mice compared to immunodeficient SCID mice, suggesting an immune-mediated effect. | [3][4] |
| C57BL/6 Mice | RM-1 (Vaccination Study) | 20 mg/kg, i.p., daily for 5 days (to induce ICD) | Vaccination with Alternol-treated tumor cells led to retarded tumor growth and prolonged survival upon re-challenge with live tumor cells. | [3][4] |
| Healthy Mice | N/A (Toxicity Study) | Single dose | Maximum Tolerated Dose (MTD) was determined to be approximately 665 mg/kg. | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. Human Tumor Xenograft Model for Anti-Cancer Efficacy
-
Animal Model: 6-week-old male athymic NCr-nu/nu or SCID mice are typically used to prevent rejection of human tumor xenografts.[1][2]
-
Cell Culture and Implantation: Human prostate cancer cells (e.g., PC-3, DU145) are cultured in appropriate media.[1] Approximately 2.0 x 10^6 cells are resuspended in RPMI-1640 or a similar medium and injected subcutaneously into the flanks of the mice.[1]
-
Treatment Initiation: Treatment begins when tumors become palpable (e.g., ~30 mm³ in volume).[1]
-
Drug Administration: Alternol is dissolved in a solvent such as 20% DMSO in PBS or corn oil.[1][3] It is administered via intraperitoneal (i.p.) injection at doses ranging from 20-50 mg/kg body weight, with a frequency of two to three times per week.[1][2]
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: Volume = (width)² x length/2.[6] Animal body weight is also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis, such as ATP level measurement, immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3, TUNEL), or cellular thermal shift assays (CETSA) to confirm target engagement.[1][2]
2. Syngeneic Tumor Model for Immunomodulatory Effects
-
Animal Model: 6-week-old male immunocompetent mice (e.g., C57BL/6) are used to study the effects of Alternol on the host immune system.[3]
-
Cell Implantation: Murine cancer cells (e.g., RM-1 prostate cancer cells) are injected subcutaneously into the flanks of the mice (e.g., 1 x 10^6 cells).[3]
-
Treatment and Monitoring: Alternol is administered i.p. as described above. Tumor growth and animal survival are the primary endpoints.[3]
-
Immunological Assays: To investigate the immunogenic nature of cell death induced by Alternol, vaccination studies are performed. This involves treating tumor cells with Alternol in vitro, and then injecting these dying cells into mice, followed by a later challenge with live tumor cells.[3] Immune cell populations in tumor-draining lymph nodes and within the tumor microenvironment are also analyzed, for instance, by flow cytometry to quantify CD8+ T-cell infiltration.[3]
Signaling Pathways and Mechanisms of Action
1. ROS-Dependent Apoptosis and ER Stress
Alternol induces a significant accumulation of reactive oxygen species (ROS) in cancer cells, which in turn triggers endoplasmic reticulum (ER) stress and activates pro-apoptotic pathways.[7][8]
Caption: Alternol-induced ROS accumulation triggers ER stress and Bax activation, leading to apoptosis.
2. Disruption of Krebs Cycle and Energy Metabolism
Alternol has been shown to interact with and inhibit key enzymes in the Krebs cycle, leading to a reduction in ATP production and an energy crisis within cancer cells.[2]
Caption: Alternol inhibits Krebs cycle enzymes, leading to reduced ATP and tumor suppression.
3. Induction of Immunogenic Cell Death (ICD)
Alternol treatment promotes the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which stimulates an anti-tumor immune response.[3][4]
Caption: Alternol induces ICD, leading to DAMPs release and anti-tumor immunity.
Section 2: Arzanol - In Vivo Anti-Inflammatory Efficacy
Arzanol is a prenylated phloroglucinyl α-pyrone identified as a major anti-inflammatory constituent from Helichrysum italicum. Its in vivo efficacy has been demonstrated in models of acute inflammation.
Data Presentation: Quantitative Summary of Arzanol In Vivo Studies
The following table summarizes the key quantitative data from an in vivo study of Arzanol.
| Animal Model | Inflammation Model | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Rats | Carrageenan-induced pleurisy | 3.6 mg/kg, i.p. | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% reduction in PGE₂ levels in exudate- 31% reduction in LTB₄ levels- 27% reduction in 6-keto PGF₁α levels | [9][10][11] |
Experimental Protocol
1. Carrageenan-Induced Pleurisy in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used for this model.[12]
-
Induction of Pleurisy: Animals are anesthetized, and a skin incision is made at the level of the sixth intercostal space. A solution of 1% λ-carrageenan (e.g., 0.2 ml) is injected into the pleural cavity to induce an acute inflammatory response.[12]
-
Drug Administration: Arzanol is administered intraperitoneally (i.p.) at a dose of 3.6 mg/kg.[9] The timing of administration relative to carrageenan injection is a critical parameter.
-
Sample Collection and Analysis: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized.[12] The pleural cavity is washed with a saline solution, and the total volume of the exudate is measured. The fluid is then analyzed for:
-
Total and Differential Leukocyte Counts: To quantify inflammatory cell infiltration.[13]
-
Eicosanoid Levels: Levels of prostaglandins (B1171923) (PGE₂) and leukotrienes (LTB₄) are measured in the exudate, typically using enzyme immunoassays (EIA), to assess the biochemical effects of the treatment.[9]
-
Signaling Pathway and Mechanism of Action
1. Inhibition of Eicosanoid Biosynthesis
Arzanol's primary anti-inflammatory mechanism involves the dual inhibition of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory lipid mediators.[9][14]
Caption: Arzanol inhibits mPGES-1 and 5-LOX, reducing pro-inflammatory prostaglandins and leukotrienes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alternol eliminates excessive ATP production by disturbing Krebs cycle in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternol triggers immunogenic cell death via reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural compound Alternol actives multiple endoplasmic reticulum stress-responding pathways contributing to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njppp.com [njppp.com]
- 14. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phytochemical Journey of Arenol: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arenol, a naturally occurring α-pyrone derivative, represents a class of bioactive compounds found within the genus Helichrysum. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical context of this compound. While specific data on pure this compound is limited, this document consolidates the available information and supplements it with data on the rich phytochemical milieu of its primary plant source, Helichrysum arenarium. This guide details generalized experimental protocols for the isolation and characterization of such compounds, presents quantitative data from Helichrysum extracts, and explores the signaling pathways implicated in their biological activity.
Discovery and History
The discovery of this compound is rooted in the phytochemical exploration of the Asteraceae family, specifically the genus Helichrysum. The seminal work in the early 1970s by Vrkoc and colleagues led to the first identification of this compound and its homolog, homothis compound, from Helichrysum arenarium[1]. These compounds were identified as characteristic yellow pigments of the plant's inflorescences[1].
Helichrysum arenarium, commonly known as dwarf everlast or immortelle, has a long history in traditional European medicine, where it has been used for its choleretic, diuretic, and anti-inflammatory properties[2]. The isolation and structural elucidation of this compound were part of a broader scientific effort to identify the bioactive constituents responsible for the medicinal properties of this plant.
This compound belongs to a class of compounds known as phloroglucinol (B13840) α-pyrones, which are characterized by a phloroglucinol unit coupled to an α-pyrone ring[3]. These compounds exhibit significant structural diversity and are a subject of ongoing phytochemical research[3].
Physicochemical Properties
Detailed physicochemical data for isolated this compound is not extensively reported in the readily available literature. However, based on its chemical structure and data for related compounds, some properties can be inferred.
| Property | Data | Source |
| Molecular Formula | C₂₁H₂₄O₇ | PubChem |
| IUPAC Name | 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | PubChem |
| Compound Class | Phloroglucinol α-pyrone | [3] |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be constructed based on the common techniques used for the separation of phloroglucinol α-pyrones from Helichrysum species[3][4][5].
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of compounds like this compound from Helichrysum arenarium.
General workflow for the isolation and identification of this compound.
Detailed Methodologies
Plant Material Preparation: Dried aerial parts, particularly the inflorescences of Helichrysum arenarium, are finely powdered.
Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more exhaustively using a Soxhlet apparatus. The resulting solution is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The majority of phenolic compounds, including phloroglucinol α-pyrones, are expected to be in the ethyl acetate fraction.
Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or Sephadex column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the placement of protons and other functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Fragmentation patterns from techniques like ESI-MS/MS can provide further structural information.
-
UV and IR Spectroscopy: These techniques provide information about the presence of chromophores (UV) and functional groups (IR).
Biological Activity and Quantitative Data
Direct quantitative data on the biological activity of pure this compound is scarce in the literature. Most studies have focused on the bioactivity of crude extracts or fractions of Helichrysum arenarium.
Cytotoxic Activity of Helichrysum arenarium Extracts
A study investigating the anticancer potential of H. arenarium extracts provided IC₅₀ values for different cancer cell lines[1].
| Cell Line | Extract | Incubation Time (h) | IC₅₀ (µg/mL) |
| T98G (Glioblastoma) | HAE-M (Methanol) | 24 | > 2.5 |
| T98G (Glioblastoma) | HAE-M (Methanol) | 48 | 1.83 |
| MDA-MB-231 (Breast Cancer) | HAE-M (Methanol) | 24 | 1.1 |
| MDA-MB-231 (Breast Cancer) | HAE-M (Methanol) | 48 | 0.8 |
| RT4 (Bladder Cancer) | HAE-M (Methanol) | 24 | 0.9 |
| RT4 (Bladder Cancer) | HAE-M (Methanol) | 48 | 0.6 |
Antimicrobial Activity of Helichrysum arenarium Extracts
Methanol extracts of H. arenarium have shown antibacterial activity against various pathogens[6].
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus ATCC 25923 | 0.62 |
| Streptococcus pneumoniae ATCC 49619 | 1.25 |
| Methicillin-resistant S. aureus (clinical isolate) | 2.5 |
| Penicillin-resistant S. pneumoniae (clinical isolate) | 2.5 |
| Ampicillin-resistant Moraxella catarrhalis (clinical isolate) | 0.15 |
Antioxidant Activity
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, studies on Helichrysum arenarium extracts and some of its other constituent compounds provide insights into potential mechanisms of action.
AKT and MMP2 Signaling
Extracts of H. arenarium have been shown to impact cancer cell migration and viability through the downregulation of the AKT and MMP2 cell signaling pathways[1].
Downregulation of AKT and MMP2 pathways by H. arenarium extract.
NF-κB and MAPK Signaling
The anti-inflammatory properties of Helichrysum extracts are often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][8][9][10]. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Inhibition of NF-κB and MAPK signaling by H. arenarium extract.
Conclusion and Future Perspectives
This compound, a phloroglucinol α-pyrone from Helichrysum arenarium, is a phytochemical of interest due to the established medicinal properties of its plant source. However, research focusing specifically on the isolation, characterization, and biological evaluation of pure this compound is limited. The available data, primarily from studies on crude extracts, suggest that this compound, as a component of these extracts, may contribute to their antioxidant, anti-inflammatory, and cytotoxic activities.
Future research should aim to:
-
Develop and publish a standardized, detailed protocol for the high-yield isolation of this compound.
-
Conduct comprehensive in vitro and in vivo studies to determine the specific biological activities of pure this compound and establish its quantitative efficacy (e.g., IC₅₀, MIC values).
-
Elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
Synthesize this compound and its derivatives to explore structure-activity relationships and develop more potent therapeutic agents.
This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting both the current knowledge and the significant opportunities for further investigation into the therapeutic potential of this compound.
References
- 1. Phytochemical Profile and Anticancer Potential of Helichrysum arenarium Extracts on Glioblastoma, Bladder Cancer, and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helichrysum arenarium: From Cultivation to Application [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. herbapolonica.pl [herbapolonica.pl]
- 5. nuft.edu.ua [nuft.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Arenol: A Technical Guide to Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenol, a phloroglucinol (B13840) α-pyrone derivative isolated from Helichrysum species, has garnered interest for its potential biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, Arzanol, to provide a robust predictive profile. All data presented for Arzanol should be considered a reliable surrogate for this compound, given their structural similarities as phloroglucinol α-pyrones.
Chemical Profile
-
IUPAC Name: 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one[1]
-
Molecular Formula: C₂₁H₂₄O₇[1]
-
Molecular Weight: 388.4 g/mol [1]
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Based on data from its analog Arzanol, this compound is expected to be poorly soluble in aqueous solutions but readily soluble in polar organic solvents.
Qualitative Solubility
This compound is anticipated to be practically insoluble in water. However, it is expected to exhibit good solubility in the following organic solvents:
Quantitative Solubility Data (for Arzanol as a surrogate)
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL[2] |
Note: The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro studies. For aqueous-based assays, further dilution from a DMSO stock is necessary, and care must be taken to avoid precipitation.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (or a suitable analog)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC system with a validated analytical method
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
General Stability and Storage Recommendations
Based on information for Arzanol, this compound is expected to be:
-
Stable under standard laboratory conditions[2].
-
Sensitive to light and moisture[2].
-
Stable in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 8) for at least 4 hours[1].
Recommended Storage:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment[3].
-
Long-term (months to years): Store at -20°C. Arzanol has been reported to be stable for at least 2 years under these conditions[3][4].
Forced Degradation Studies (Predictive)
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. While specific data for this compound is unavailable, a typical forced degradation study would involve subjecting the compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light (ICH Q1B guidelines).
The samples would be analyzed at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Potential Degradation Pathways
The phloroglucinol and α-pyrone moieties in this compound's structure suggest potential degradation pathways.
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Analytical Methodologies
A validated, stability-indicating analytical method is required for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
HPLC Method for Analysis of Phloroglucinol α-Pyrones
While a specific validated method for this compound is not published, methods for the analysis of related compounds in Helichrysum extracts can be adapted.
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry (MS) for higher specificity and sensitivity. UPLC-HRMS/MS has been used for the profiling of secondary metabolites in Helichrysum species[5].
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Experimental Workflow for Stability-Indicating HPLC Method Development
Diagram: Workflow for Stability-Indicating HPLC Method Development
References
Spectroscopic Data of Arenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Arenol, a natural product isolated from Helichrysum italicum. The information presented here is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. The structural elucidation of this compound was notably revised, distinguishing it from the previously reported homothis compound.
Chemical Structure and Properties
-
IUPAC Name: 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one
-
Molecular Formula: C₂₁H₂₄O₇
-
Molecular Weight: 388.41 g/mol
-
CAS Number: 32274-51-4
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature. This data is essential for the unambiguous identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 14.10 | s | -OH | |
| 9.68 | s | -OH | |
| 6.18 | s | -OH | |
| 5.20 | t | 7.3 | H-2' |
| 3.42 | d | 7.3 | H-1' |
| 3.25 | s | -CH₂- | |
| 2.65 | s | -COCH₃ | |
| 2.08 | s | C5-CH₃ | |
| 1.95 | s | C6-CH₃ | |
| 1.80 | s | C3'-CH₃ | |
| 1.70 | s | C3'-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 204.5 | C=O (Acetyl) |
| 170.1 | C-2 |
| 162.8 | C-4 |
| 161.9 | Aromatic C-O |
| 160.2 | Aromatic C-O |
| 158.7 | Aromatic C-O |
| 133.0 | C-3' |
| 121.9 | C-2' |
| 108.9 | Aromatic C |
| 105.1 | Aromatic C |
| 101.5 | Aromatic C |
| 99.8 | C-3 |
| 96.5 | C-5 |
| 33.1 | -CH₂- |
| 25.8 | C-4' |
| 22.9 | -CH₂- (Prenyl) |
| 17.9 | C-5' |
| 12.0 | C6-CH₃ |
| 8.5 | C5-CH₃ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI-MS | Positive | 389.1598 | 233, 165 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching |
| 2925 | C-H stretching (aliphatic) |
| 1686 | C=O stretching (acetyl) |
| 1641 | C=O stretching (α-pyrone) |
| 1433 | C=C stretching (aromatic) |
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data for a natural product like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography system. Acquire the mass spectrum in positive ionization mode to observe the protonated molecule [M+H]⁺. Set the instrument to a high-resolution mode to obtain accurate mass measurements for molecular formula determination. Fragment ions can be generated using collision-induced dissociation (CID) in an MS/MS experiment.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Arenol: A Technical Overview of a Novel Anti-Inflammatory Phloroglucinol Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arenol (CAS: 32274-51-4) is a prenylated phloroglucinol (B13840) α-pyrone derivative isolated from the flowering plant Helichrysum italicum.[1] It is structurally related to the more extensively studied compound, Arzanol, and is noted for its potential anti-inflammatory properties.[1] This technical guide synthesizes the currently available information on this compound and its related compounds. A critical finding is the complete absence of published bioavailability and pharmacokinetic data for this compound itself. In contrast, its analogue, Arzanol, has a more developed, though still incomplete, pharmacodynamic profile. This document outlines the known biological activities and mechanisms of Arzanol as a potential framework for future investigation into this compound and highlights significant knowledge gaps in its pharmacokinetic profile, representing a key opportunity for research and development.
Introduction and Chemical Properties
This compound is a natural product belonging to the phloroglucinol class of compounds, which are known for their diverse biological activities. It is chemically related to Arzanol, another anti-inflammatory agent isolated from Helichrysum.[1][2] The chemical structure and properties of this compound are detailed below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 32274-51-4 | [1] |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.411 g/mol | [1] |
| IUPAC Name | 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | [3] |
| SMILES | CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | [3] |
| InChI Key | BGLAMXJBTZOWLK-UHFFFAOYSA-N | [3] |
Bioavailability and Pharmacokinetics: A Critical Knowledge Gap
A comprehensive review of published scientific literature reveals a significant gap: there are currently no available data on the bioavailability or pharmacokinetic profile of this compound . Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, and half-life, have not been reported.
Similarly, while the related compound Arzanol has been more widely studied for its pharmacodynamic effects, its pharmacokinetic profile also remains largely unestablished.[2] Reports indicate that pharmacokinetic limitations, potentially including extensive serum albumin binding, may contribute to a discrepancy between its potent in vitro activity and the doses required for in vivo efficacy.[4] This suggests that this compound may face similar challenges, making pharmacokinetic studies a crucial prerequisite for any further therapeutic development.
Potential Mechanism of Action Based on Arzanol
Given the structural similarity, the mechanism of action for this compound may be inferred from that of Arzanol. Arzanol is a potent anti-inflammatory agent that has been shown to inhibit multiple key pathways in the inflammatory response.[2][4]
Inhibition of Pro-Inflammatory Mediators
Arzanol demonstrates significant anti-inflammatory activity by inhibiting the release of pro-inflammatory mediators, including:
-
Interleukin-1β (IL-1β)[2]
-
Interleukin-6 (IL-6)[2]
-
Interleukin-8 (IL-8)[2]
-
Tumor Necrosis Factor-α (TNF-α)[2]
It also inhibits the biosynthesis of Prostaglandin E₂ (PGE₂) by targeting the microsomal PGE₂ synthase-1 (mPGES-1) enzyme.[2]
NF-κB Signaling Pathway Inhibition
A primary mechanism for Arzanol's anti-inflammatory effect is its ability to inhibit the activation of Nuclear Factor-κB (NF-κB).[2] NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses.[2] By preventing NF-κB activation, Arzanol can effectively suppress the downstream cascade of inflammatory gene expression.
Figure 1. Hypothesized inhibitory action of this compound on the NF-κB signaling pathway, based on data from the related compound Arzanol.
Other Potential Biological Activities
In addition to its anti-inflammatory effects, Arzanol has been investigated for other pharmacological roles, which may also be relevant for this compound.
-
Anti-HIV Activity: Arzanol has been reported to inhibit HIV replication in T cells, an effect also linked to its NF-κB inhibitory properties.[2]
-
Antioxidant Activity: Phloroglucinol compounds are often potent antioxidants, and Arzanol is no exception.[4]
-
Antimicrobial Activity: A mixture of this compound and Homothis compound demonstrated weak activity against Gram-positive bacteria.[4]
Experimental Protocols: A Call for Future Research
The absence of pharmacokinetic data for this compound necessitates foundational research. Standard experimental protocols would be required to characterize its ADME profile. A suggested workflow for initial in vivo pharmacokinetic screening is presented below.
Figure 2. A standard experimental workflow for a preliminary in vivo pharmacokinetic study of this compound in a rodent model.
Protocol Considerations for an Initial Study:
-
Test System: Male and female Sprague-Dawley rats.
-
Administration Routes: Intravenous (IV) bolus to determine absolute bioavailability and oral (PO) gavage to assess oral absorption.
-
Dose Formulation: A suitable vehicle must be developed (e.g., a solution with DMSO, PEG400, and saline).
-
Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of this compound in plasma.
-
Data Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters.
Conclusion and Future Directions
This compound is a natural product with potential therapeutic value, suggested by its structural similarity to the known anti-inflammatory agent Arzanol. However, the complete lack of bioavailability and pharmacokinetic data is a major impediment to its development. The immediate priority for researchers interested in this compound should be the characterization of its fundamental ADME properties. The experimental workflow and mechanistic pathways outlined in this guide provide a foundational framework for initiating these critical investigations. Elucidating the pharmacokinetic profile of this compound will be the first step in determining its potential as a viable drug candidate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Arenol in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arenol, a naturally occurring α-pyrone derivative isolated from Helichrysum arenarium, has drawn interest for its potential therapeutic properties, rooted in the plant's long-standing use in traditional European medicine. While direct pharmacological data on this compound is limited, its close structural analogue, Arzanol, found in Helichrysum italicum, has been extensively studied, revealing potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the traditional uses of Helichrysum arenarium, the known phytochemical context of this compound, and a detailed examination of the pharmacological properties of Arzanol as a primary analogue. This document aims to furnish researchers and drug development professionals with the foundational knowledge, experimental protocols, and quantitative data necessary to explore the therapeutic potential of this compound and related phloroglucinol (B13840) α-pyrones.
Introduction to this compound and Helichrysum arenarium
This compound is a phytochemical belonging to the α-pyrone class of compounds. It is a known constituent of Helichrysum arenarium (L.) Moench, commonly known as sandy everlasting or immortelle.[1][2] Traditionally, the inflorescences of H. arenarium have been used in European folk medicine for a variety of ailments.[3][4]
Traditional and Ethnobotanical Uses of Helichrysum arenarium
Helichrysum arenarium has a rich history in traditional medicine, primarily for its effects on the digestive and hepatobiliary systems.[3][4] Its flowers have been traditionally used as a choleretic (to stimulate bile production), cholagogue (to promote bile excretion), and hepatoprotective agent.[3][4] Furthermore, traditional applications include its use as a diuretic and for treating inflammatory conditions such as arthritis and rheumatism.[3] The plant has also been employed for skin inflammation and wound healing.[5][6]
Arzanol: A Well-Studied Analogue of this compound
Due to the limited specific research on this compound, this guide will focus on its close structural analogue, Arzanol. Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone isolated from Helichrysum italicum.[7][8] It is a potent anti-inflammatory agent and serves as an excellent model for understanding the potential bioactivities of this compound.[7][8]
Anti-Inflammatory Mechanism of Action
Arzanol exerts its anti-inflammatory effects through a dual-inhibition mechanism, targeting key players in the inflammatory cascade: Nuclear Factor-kappa B (NF-κB) and microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1).[8][9]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[8] Arzanol has been shown to be a potent inhibitor of NF-κB activation.[7][8] By preventing the activation of NF-κB, Arzanol can effectively downregulate the inflammatory response.
mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. PGE2 is a key mediator of inflammation, pain, and fever.[9][10] Arzanol is a potent inhibitor of mPGES-1, thereby directly reducing the production of PGE2.[9][10]
Quantitative Data
The following tables summarize the quantitative data for the bioactivities of Arzanol.
Table 1: In Vitro Inhibitory Activity of Arzanol
| Target | Assay System | IC50 Value | Reference |
| NF-κB | Bioassay-directed fractionation | 5 µg/mL | [7] |
| mPGES-1 | IL-1β-stimulated A549 cells | 0.4 µM | [10] |
| 5-Lipoxygenase | Neutrophils | 2.3 - 9 µM | [9] |
| Cyclooxygenase-1 (COX-1) | In vitro | 2.3 - 9 µM | [9] |
| COX-2 derived PGE2 | In vitro | 2.3 - 9 µM | [9] |
Table 2: In Vivo Anti-Inflammatory Activity of Arzanol
| Animal Model | Treatment | Dosage | Observed Effect | Reference |
| Carrageenan-induced pleurisy in rats | Intraperitoneal injection | 3.6 mg/kg | 59% reduction in exudate formation, 48% reduction in cell infiltration, 47% inhibition of PGE2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.
Extraction and Isolation of Phloroglucinol α-Pyrones (Adapted from Arzanol Isolation)
This protocol describes a general method for the extraction and isolation of phloroglucinol α-pyrones from Helichrysum species.
-
Extraction:
-
Air-dried and powdered aerial parts of the plant material (1 kg) are macerated with acetone (B3395972) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.
-
-
Fractionation:
-
The crude extract is subjected to solid-phase extraction (SPE) or gravity column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) and then acetone.
-
-
Isolation:
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions showing the presence of the target compounds (visualized under UV light and with a suitable staining reagent) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure α-pyrone.[7]
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
HeLa or HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Arzanol) for 1-2 hours.
-
NF-κB activation is then stimulated by adding an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL.
-
-
Luciferase Activity Measurement:
-
Following a 6-8 hour incubation period, the cells are lysed using a cell lysis buffer.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control.[11][12]
-
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the enzymatic inhibition of mPGES-1.
-
Enzyme Preparation:
-
Microsomes containing mPGES-1 are prepared from IL-1β-stimulated A549 human lung carcinoma cells.
-
-
Assay Procedure:
-
The assay is performed in a reaction buffer containing a reduced glutathione (B108866) (GSH) cofactor.
-
The test compound (e.g., Arzanol) at various concentrations is pre-incubated with the microsomal enzyme preparation.
-
The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
The reaction is allowed to proceed for a defined time and then terminated.
-
-
Quantification of PGE2:
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats are used.
-
The test compound (e.g., Arzanol, 3.6 mg/kg) or vehicle is administered intraperitoneally 30-60 minutes before the inflammatory insult.[8]
-
-
Induction of Pleurisy:
-
Evaluation of Inflammation:
-
After a set time (e.g., 4-5 hours), the animals are euthanized, and the pleural exudate is collected.
-
The volume of the exudate is measured.
-
The total and differential leukocyte counts in the exudate are determined.
-
The concentration of inflammatory mediators, such as PGE2, in the exudate can be measured by EIA.[8][16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arzanol's dual inhibitory action on NF-κB and mPGES-1 pathways.
Caption: Workflow for in vitro screening of this compound/Arzanol.
Conclusion
This compound, a constituent of the traditionally used medicinal plant Helichrysum arenarium, represents a promising starting point for the development of new anti-inflammatory agents. While direct pharmacological data for this compound is currently lacking, the extensive research on its close analogue, Arzanol, provides a strong rationale for its investigation. The detailed experimental protocols and quantitative data presented in this guide offer a solid framework for researchers to explore the therapeutic potential of this compound and other related α-pyrones. Further studies are warranted to isolate and characterize this compound from H. arenarium and to perform a head-to-head comparison of its bioactivity with that of Arzanol. Such research could lead to the development of novel, plant-derived therapeutics for inflammatory diseases.
References
- 1. biomedres.us [biomedres.us]
- 2. herbapolonica.pl [herbapolonica.pl]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sandy Everlasting (Helichrysum arenarium (L.) Moench): Botanical, Chemical and Biological Properties [frontiersin.org]
- 5. quinessence.com [quinessence.com]
- 6. Helichrysum Essential Oil: Benefits, Uses, and Precautions [healthline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.opentrons.com [library.opentrons.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. healthprevent.net [healthprevent.net]
- 16. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel Arenol-Producing Organisms: A Technical Guide for Researchers
**Executive Summary
Arenol, a prenylated phloroglucinol (B13840) α-pyrone with demonstrated anti-inflammatory and potential anticancer properties, represents a promising scaffold for drug discovery. Originally isolated from Helichrysum italicum, its limited natural abundance necessitates the exploration of novel and sustainable production sources. This guide provides a comprehensive technical framework for the identification and development of novel this compound-producing organisms, encompassing both natural screening and metabolic engineering strategies. Detailed experimental protocols, a proposed biosynthetic pathway, and key regulatory networks are presented to equip researchers with the necessary tools to navigate this endeavor.
Introduction to this compound and its Biosynthetic Origins
This compound is a complex polyketide, structurally characterized as a 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one. Its hybrid structure, featuring a prenylated and acetylated phloroglucinol core linked to an α-pyrone via a methylene (B1212753) bridge, suggests a sophisticated biosynthetic pathway rooted in polyketide and isoprenoid metabolism.
Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of three primary pathways:
-
Phloroglucinol Core Formation: A Type III polyketide synthase (PKS), likely a chalcone (B49325) synthase-like enzyme, catalyzes the iterative condensation of three molecules of malonyl-CoA to form the phloroglucinol scaffold. Subsequent acetylation by an acetyltransferase yields an acetylphloroglucinol intermediate. The gene phlD from Pseudomonas fluorescens is a known example of a gene encoding a phloroglucinol synthase[1][2].
-
α-Pyrone Moiety Synthesis: The α-pyrone ring is also of polyketide origin, likely formed through the condensation of acetyl-CoA and malonyl-CoA by a separate PKS, followed by cyclization. Fungal iterative Type I PKSs are known to be involved in the biosynthesis of α-pyrones[3].
-
Assembly and Modification: The phloroglucinol and α-pyrone moieties are likely joined by an enzyme catalyzing the formation of a methylene bridge. Finally, a C-prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to the phloroglucinol ring to complete the this compound structure. Aromatic prenyltransferases are known to catalyze such modifications on a variety of secondary metabolites[4][5][6].
Strategies for Identifying Novel this compound Producers
Two primary strategies can be employed to discover novel organisms capable of producing this compound or its precursors: screening of natural isolates and metabolic engineering of chassis organisms.
Screening of Natural Isolates
A systematic screening of microorganisms from diverse environments offers a promising route to discover natural this compound producers.
Workflow for Screening Natural Isolates:
Metabolic Engineering of Chassis Organisms
Leveraging well-characterized microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and Streptomyces species allows for the heterologous expression of the proposed this compound biosynthetic pathway.
Key Metabolic Engineering Strategies:
-
Host Selection: Choose a host with a high flux towards acetyl-CoA and malonyl-CoA. Oleaginous yeasts like Yarrowia lipolytica are promising candidates.
-
Gene Sourcing: Identify and synthesize codon-optimized genes for the key enzymes (Type III PKS, α-pyrone synthase, prenyltransferase, etc.) from plants, bacteria, or fungi.
-
Pathway Assembly: Assemble the biosynthetic genes into expression plasmids or integrate them into the host genome.
-
Precursor Supply Enhancement: Overexpress native enzymes in the acetyl-CoA and malonyl-CoA biosynthesis pathways (e.g., acetyl-CoA carboxylase, ACC) to increase precursor availability.
-
Optimization: Fine-tune gene expression levels and fermentation conditions to maximize product titer.
Quantitative Data on Polyketide and Phloroglucinol Production
While production data for this compound itself is not yet available in engineered organisms, the following tables summarize reported production titers for the phloroglucinol core and other relevant polyketides in various microbial hosts. This data provides a benchmark for potential this compound production levels.
| Compound | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Phloroglucinol | Escherichia coli | Overexpression of phlD and ACCase | 3800 | [7] |
| Phloroglucinol | Escherichia coli | CRISPRi knockdown of competing pathway | 284 | [8] |
| Phloroglucinol | Yarrowia lipolytica | Expression of phlD | ~50 | [9] |
| (2S)-Naringenin | Escherichia coli | Overexpression of ACCase | 1074 | [10] |
| Triketide Lactone | Escherichia coli | T7 promoter tuning of PKS expression | 791 | [11] |
| Tetraketide Lactone | Escherichia coli | T7 promoter tuning of PKS expression | 100 | [11] |
| Compound | Host Organism | Engineering Strategy | Titer (g/L) | Reference |
| Avermectin B1a | Streptomyces avermitilis | Dynamic degradation of TAGs (ddTAG) | 9.31 | [12] |
| Erythromycin A | Saccharopolyspora erythraea | Deletion of regulatory genes | 4.67 | [13] |
| Milbemycins | Streptomyces bingchenggensis | Exporter engineering | ~1.5 | [2] |
Experimental Protocols
Protocol for Screening of Microbial Isolates for this compound Production
-
Inoculum Preparation: Inoculate a single microbial colony into 5 mL of a suitable seed medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi). Incubate at the optimal temperature with shaking for 2-3 days.
-
Small-Scale Fermentation: Inoculate 50 mL of production medium in a 250 mL flask with 1 mL of the seed culture. Incubate for 7-14 days under appropriate conditions.
-
Extraction: Centrifuge the culture at 5,000 x g for 15 minutes. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure. Extract the cell pellet with methanol (B129727), centrifuge, and collect the supernatant.
-
LC-MS Analysis: Re-dissolve the dried extracts in a small volume of methanol. Analyze by reverse-phase HPLC coupled to a mass spectrometer. Screen for the presence of a peak with the corresponding m/z for this compound ([M+H]⁺ ≈ 389.15).
Protocol for Small-Scale Fermentation and Extraction
-
Medium Preparation: Prepare 1 L of fermentation medium (e.g., R5A medium for Streptomyces or YPD for yeast) and sterilize by autoclaving.
-
Inoculation: Inoculate with a fresh seed culture to an initial OD₆₀₀ of 0.1.
-
Cultivation: Incubate in a 2 L baffled flask at the optimal temperature (e.g., 30°C) with shaking at 200 rpm for 7-10 days.
-
Harvesting and Extraction:
-
Separate the biomass and supernatant by centrifugation (8,000 x g, 20 min).
-
Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness.
-
Homogenize the cell pellet in methanol, sonicate for 30 minutes, and centrifuge to remove cell debris. Evaporate the methanol extract to dryness.
-
-
Sample Preparation for Analysis: Redissolve the dried extracts in methanol for subsequent analysis.
Protocol for GC-MS Analysis of this compound
Note: As a non-volatile compound, this compound requires derivatization for GC-MS analysis. Silylation is a common method.
-
Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 300°C.
-
Oven Program: Start at 90°C (hold 2 min), ramp to 320°C at 10°C/min (hold 5 min).
-
MS Conditions: Scan mode (m/z 50-650).
-
-
Data Analysis: Analyze the fragmentation pattern of the derivatized this compound and compare it to known standards if available.
Protocol for HPLC-DAD Analysis of this compound
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: A typical gradient might be: 10% B to 100% B over 30 minutes.
-
Detection: Monitor at 270 nm, a common wavelength for phloroglucinol derivatives.
-
Quantification: Create a calibration curve using an isolated and purified this compound standard.
Regulatory Pathways and Metabolic Engineering Targets
Understanding the native regulation of secondary metabolism is crucial for designing effective metabolic engineering strategies.
Regulation of Polyketide Synthesis in Streptomyces
In Streptomyces, the biosynthesis of polyketides is often controlled by a cascade of regulatory proteins, including Streptomyces antibiotic regulatory proteins (SARPs). These can be targeted to activate silent biosynthetic gene clusters.
Regulation of Secondary Metabolism in Aspergillus
In fungi like Aspergillus, secondary metabolism is governed by a complex interplay of global regulators, such as the Velvet complex (VeA, VelB) and LaeA, which are responsive to environmental cues like light. These regulators control the expression of pathway-specific transcription factors.
Conclusion
The discovery of novel this compound-producing organisms holds significant potential for the sustainable production of this valuable natural product. The strategies outlined in this guide, from systematic screening of diverse microbial ecosystems to rational metabolic engineering of robust industrial strains, provide a clear roadmap for researchers. By combining these approaches with the detailed analytical and fermentation protocols provided, the scientific community is well-equipped to unlock new sources of this compound and pave the way for its future therapeutic applications.
References
- 1. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenyltransferases as key enzymes in primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Improved phloroglucinol production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of microbial co-cultures in polyketides production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiating polyketide biosynthesis by on-line methyl esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Synthesis of a Natural Anti-Inflammatory Agent: A Technical Guide to the Biosynthetic Pathway of Arenol
For Immediate Release
A deep dive into the molecular architecture of Arenol, a promising natural compound from Helichrysum italicum, reveals a fascinating biosynthetic journey rooted in polyketide chemistry. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of this compound, complete with detailed experimental protocols and quantitative data to support further investigation and potential therapeutic applications.
This compound, a prenylated phloroglucinol (B13840) α-pyrone, is a specialized metabolite found in the medicinal plant Helichrysum italicum. Structurally related to the well-studied anti-inflammatory compound Arzanol, this compound is drawing increasing interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for unlocking its therapeutic potential, enabling biotechnological production, and discovering novel derivatives. This whitepaper elucidates the proposed biosynthetic pathway of this compound, providing a foundational resource for the scientific community.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the versatile polyketide pathway, a major route for the production of a wide array of natural products in plants. The pathway can be conceptually divided into three key stages: the formation of the phloroglucinol and α-pyrone precursors, the coupling of these two moieties, and the subsequent tailoring modifications.
Stage 1: Formation of the Phloroglucinol and α-Pyrone Cores
The backbone of this compound is composed of two distinct polyketide-derived structures: an acetylated phloroglucinol and a substituted α-pyrone.
-
Phloroglucinol Core Synthesis: The biosynthesis of the phloroglucinol unit is proposed to be initiated by a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of a starter molecule, likely acetyl-CoA, with three molecules of malonyl-CoA as extender units. The resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol (B89426) condensation, followed by aromatization to yield the phloroglucinol scaffold. Subsequent acetylation, possibly by an acetyltransferase, would lead to the formation of phloracetophenone, a key intermediate.
-
α-Pyrone Moiety Synthesis: The 4-hydroxy-5,6-dimethyl-2H-pyran-2-one moiety is also believed to be of polyketide origin. A dedicated PKS is thought to catalyze the condensation of a starter CoA-ester with two extender units of malonyl-CoA to form a triketide intermediate. This intermediate then undergoes cyclization and dehydration to form the characteristic α-pyrone ring.
Figure 1: Proposed biosynthesis of the phloroglucinol and α-pyrone cores of this compound.
Stage 2: Coupling of the Precursor Moieties
A crucial step in the biosynthesis of this compound is the coupling of the phloracetophenone and the 4-hydroxy-5,6-dimethyl-2H-pyran-2-one moieties. This is proposed to occur via a C-alkylation reaction, where the α-carbon of the pyrone's side chain attacks the aromatic ring of the phloracetophenone. This reaction is likely catalyzed by a specific alkyltransferase, resulting in the formation of the core skeleton of this compound.
Stage 3: Tailoring Modifications
The final steps in the biosynthesis of this compound involve tailoring modifications that impart its final structure and likely its biological activity.
-
Prenylation: A key modification is the addition of a prenyl group (a five-carbon isoprenoid unit) to the phloroglucinol ring. This reaction is catalyzed by a prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. DMAPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, the two major routes for isoprenoid biosynthesis in plants.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Figure 2: Overall proposed biosynthetic pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is currently limited in the scientific literature, data for the related and more extensively studied compound, Arzanol, provides valuable context for the productivity of this class of compounds in Helichrysum italicum.
| Compound | Plant Source | Yield (% w/w of dry plant material) | Reference |
| Arzanol | Helichrysum italicum subsp. microphyllum | 0.081 - 0.296 | (Taglialatela-Scafati et al., 2013) |
| Arzanol | Helichrysum stoechas | 0.48 | (Les et al., 2017) |
| This compound | Helichrysum arenarium | Detected, but not quantified | (Judzentiene et al., 2017) |
Experimental Protocols
To facilitate further research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments that would be instrumental in validating the proposed pathway and characterizing the involved enzymes.
1. Extraction and Quantification of this compound from Helichrysum italicum
This protocol outlines the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Plant Material: Collect fresh aerial parts of Helichrysum italicum, freeze-dry, and grind into a fine powder.
-
Extraction: Macerate the powdered plant material (1 g) with 10 mL of methanol (B129727) at room temperature for 24 hours. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction twice. Pool the supernatants and evaporate to dryness under reduced pressure.
-
Sample Preparation: Re-dissolve the dried extract in 1 mL of methanol and filter through a 0.22 µm syringe filter.
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 387.15).
-
-
Quantification: Use a certified reference standard of this compound to generate a calibration curve for accurate quantification.
2. In Vitro Assay for Polyketide Synthase Activity
This protocol describes a method to test for the activity of a candidate polyketide synthase enzyme involved in the formation of the phloroglucinol or α-pyrone core.
-
Enzyme Source: Recombinantly express and purify the candidate PKS enzyme from E. coli or another suitable expression system.
-
Reaction Mixture (50 µL):
-
100 mM potassium phosphate buffer (pH 7.0)
-
1-5 µg of purified PKS enzyme
-
200 µM starter-CoA (e.g., acetyl-CoA)
-
200 µM [¹⁴C]-malonyl-CoA (as extender unit)
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the products with 200 µL of ethyl acetate.
-
Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography, or by HPLC with a radioactivity detector.
Figure 3: General experimental workflow for the functional characterization of biosynthetic enzymes.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid framework for future research. The elucidation of this pathway is not only of fundamental scientific interest but also opens avenues for the biotechnological production of this compound and its derivatives. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the polyketide synthases and the prenyltransferase from Helichrysum italicum. The application of modern techniques such as genome mining, transcriptomics, and gene silencing will be crucial in unraveling the complete enzymatic machinery responsible for the synthesis of this intriguing natural product. A thorough understanding of this compound's biosynthesis will undoubtedly accelerate its development as a potential therapeutic agent.
The Potential of Alternol as a Potent Anticancer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity and biological activity, represent a significant source of lead compounds in drug discovery. Among these, Alternol, a small molecule isolated from the fermentation of a mutant fungus from Taxus brevifolia bark, has emerged as a promising candidate with potent anticancer properties.[1] Preclinical studies have demonstrated its ability to selectively inhibit the proliferation of cancer cells both in vitro and in vivo, with a notable lack of toxicity to non-malignant cells and a wide therapeutic index.[1][2] This technical guide provides a comprehensive overview of the current understanding of Alternol's anticancer potential, focusing on its mechanism of action, quantitative efficacy, relevant signaling pathways, and the experimental protocols used to elucidate its effects.
Quantitative Data on Anticancer Activity
Alternol and its oxidized isomer, Alteronol, have demonstrated significant cytotoxic and growth-inhibitory effects across a broad spectrum of cancer cell lines.[1][2][3] The quantitative data from these studies are summarized below, providing a clear comparison of its efficacy.
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (µM) | Reference |
| HeLa | Cervical Carcinoma | MTT Assay | 6.00 ± 1.16 | [4] |
| 929 | Not Specified | MTT Assay | 10.85 ± 0.97 | [4] |
| NCI-h6 | Not Specified | MTT Assay | 14.72 ± 1.55 | [4] |
| PANC-1 | Pancreatic Cancer | Not Specified | Dose-dependent inhibition | [5] |
| BxPC3 | Pancreatic Cancer | Not Specified | Dose-dependent inhibition | [5] |
| RT-112 (cisplatin-sensitive) | Urothelial Bladder Carcinoma | Not Specified | 6.6 | [6] |
| RT-112 (cisplatin-resistant) | Urothelial Bladder Carcinoma | Not Specified | 9.6 | [6] |
| Multiple (50 cell lines) | Various Cancers | Protein Quantitation | < 5 | [2][3] |
| L1210 | Mouse Lymphocyte Leukemia | Not Specified | Not Specified | [7] |
Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. The specific assay and conditions can influence these values.
Mechanism of Action
Alternol exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][5][7]
Induction of Apoptosis
A significant body of evidence points to Alternol's ability to trigger programmed cell death, or apoptosis, in cancer cells.[1][5][7] This is achieved through the intrinsic apoptotic pathway, which is characterized by the following key events:
-
ROS Accumulation: Alternol treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2][7] This is attributed to the activation of xanthine (B1682287) oxidase.[2]
-
Mitochondrial Dysfunction: The accumulation of ROS leads to depolarization of the mitochondrial transmembrane potential (ΔΨm).[7]
-
Bax Activation: ROS-dependent activation of the pro-apoptotic protein Bax is a major mechanism in Alternol-induced apoptosis.[1]
-
Caspase Activation: Alternol treatment results in the activation of initiator caspase-9 and executioner caspase-3, but not caspase-8.[7]
-
Bcl-2 Downregulation: The expression of the pro-survival protein Bcl-2 is downregulated.[7]
-
p53 and p21 Upregulation: In pancreatic cancer cells, Alternol upregulates the expression of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, Alternol can also halt the proliferation of cancer cells by inducing cell cycle arrest.[1][5] In human breast cancer cells, Alteronol, an isomer of Alternol, was found to cause G2 phase arrest, which was associated with increased p21cip1/waf1 expression and decreased expression of CDC2 and cyclin B1.[1]
Inhibition of Cancer Cell Motility
Alternol has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis. This effect is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.[1]
Signaling Pathways Modulated by Alternol
The anticancer effects of Alternol are mediated through its modulation of several critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Alternol has been shown to inactivate this pathway, contributing to its anticancer effects.[1]
Caption: Alternol inactivates the pro-survival AKT/mTOR signaling pathway.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Alternol treatment leads to the upregulation of p53, which in turn activates downstream targets to induce apoptosis.[5]
Caption: Alternol upregulates p53, leading to apoptosis and cell cycle arrest.
Intrinsic Apoptosis Pathway
Alternol's induction of ROS triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Alternol induces apoptosis via ROS-mediated mitochondrial pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Alternol.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Alternol (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with Alternol at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Alternol and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in the different phases of the cell cycle.
Western Blotting
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Protein Extraction: Lyse Alternol-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Experimental Workflow
The evaluation of a potential anticancer agent like Alternol typically follows a structured workflow.
Caption: General experimental workflow for evaluating anticancer agents.
Conclusion and Future Directions
Alternol has demonstrated significant potential as a novel anticancer agent with a favorable safety profile. Its ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including ROS generation and modulation of key signaling pathways like PI3K/AKT/mTOR and p53, makes it a compelling candidate for further development. The broad spectrum of activity against various cancer cell lines further underscores its potential.
Future research should focus on:
-
In-depth in vivo studies: Comprehensive studies in various animal models are needed to further evaluate its efficacy, pharmacokinetics, and optimal dosing regimens.
-
Combination therapies: Investigating the synergistic effects of Alternol with existing chemotherapeutic agents could lead to more effective treatment strategies and potentially overcome drug resistance.[1]
-
Target identification: Further studies to precisely identify the direct molecular targets of Alternol will provide a more complete understanding of its mechanism of action and could aid in the design of more potent analogs.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth inhibition and induction of early apoptosis by arenicolsterol A, a novel cytotoxic enolic sulphated sterol from the marine annelid, Arenicola cristata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 7. Alternol inhibits proliferation and induces apoptosis in mouse lymphocyte leukemia (L1210) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Arenol from Helichrysum stoechas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysum stoechas, commonly known as the curry plant or everlasting flower, is a member of the Asteraceae family and a subject of growing interest in phytochemical research. This plant is a rich source of various bioactive compounds, including flavonoids, terpenes, and notably, phloroglucinol (B13840) α-pyrones. Arenol, a phloroglucinol α-pyrone derivative, is a compound of significant interest due to the established anti-inflammatory, antimicrobial, and antioxidant properties of this class of molecules.[1][2] While more extensively studied in its sister species Helichrysum arenarium, the presence of related pyrones and phloroglucinols in H. stoechas suggests its potential as a source for this compound.[1][3][4]
These application notes provide a detailed protocol for the extraction and isolation of this compound from the aerial parts of Helichrysum stoechas. The methodology is adapted from established protocols for the extraction of the structurally similar and well-researched compound, arzanol (B605599), from Helichrysum italicum.[5][6] This document also outlines the analytical methods for quantification and the known biological activities of related compounds, offering a comprehensive guide for researchers in natural product chemistry and drug development.
Data Presentation: Quantitative Analysis
The following table summarizes representative yields for phloroglucinol α-pyrones from Helichrysum species. It is important to note that the yield of this compound from Helichrysum stoechas may vary depending on geographical location, harvest time, and the specific extraction parameters used. The data presented here is based on yields reported for the related compound arzanol from H. italicum and general phloroglucinol α-pyrones.[6][7]
| Parameter | Value | Species Reference | Compound Reference |
| Starting Material | Dried Aerial Parts | Helichrysum italicum | Arzanol |
| Extraction Solvent | Acetone (B3395972) | Helichrysum italicum | Arzanol |
| Initial Crude Extract Yield | Not Specified | - | - |
| Final Yield of Purified Compound | ~0.078% (w/w) | Helichrysum italicum | Arzanol[6] |
| General Phloroglucinol α-Pyrone Yield Range | Trace amounts to 0.48% (w/w) | Various Helichrysum species | Phloroglucinol α-Pyrones[7] |
Experimental Protocols
Plant Material and Preparation
Protocol:
-
Collect the aerial parts (flowers and leaves) of Helichrysum stoechas during the flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until the moisture content is below 10%.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude this compound-Containing Extract
This protocol is adapted from the established methods for extracting arzanol and other phloroglucinols from Helichrysum species.[5][6][8][9]
Protocol:
-
Macerate 1 kg of the dried, powdered Helichrysum stoechas material in 5 liters of acetone at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-macerate the plant residue with an additional 3 liters of acetone for 24 hours to ensure exhaustive extraction.
-
Filter and combine the filtrates from both maceration steps.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
Chromatographic Isolation and Purification of this compound
Protocol:
-
Dissolve the crude acetone extract in a minimal amount of methanol.
-
Subject the dissolved extract to solid-phase extraction (SPE) or gravity column chromatography.
-
Column: Silica gel (60 Å, 70-230 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297), starting with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity.
-
-
Collect fractions of 20-30 mL and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate 7:3).
-
Visualize the TLC plates under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the compound of interest (this compound will have a characteristic Rf value).
-
Perform a final purification step on the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
Analytical Quantification
Protocol:
-
Accurately weigh the purified this compound to prepare a standard stock solution of known concentration.
-
Prepare a calibration curve by making serial dilutions of the standard stock solution.
-
Analyze the standard solutions using an analytical HPLC-UV system under the same conditions as the preparative HPLC.
-
To quantify this compound in a crude or partially purified extract, dissolve a known weight of the extract in the mobile phase and analyze it using the same HPLC method.
-
Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Anti-inflammatory Action of Phloroglucinol α-Pyrones
The anti-inflammatory activity of phloroglucinol α-pyrones like arzanol has been shown to involve the inhibition of key inflammatory mediators.[5][6] This diagram illustrates the putative mechanism of action relevant to this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. Helichrysum stoechas (L.) Moench Inflorescence Extract for Tomato Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. herbapolonica.pl [herbapolonica.pl]
- 4. biomedres.us [biomedres.us]
- 5. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloroglucinol α-Pyrones from Helichrysum: A Review on Structural Diversity, Plant Distribution and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Cell-Based Assay for Screening Arenol (Arzanol) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arenol, more commonly known in scientific literature as Arzanol, is a natural phloroglucinol (B13840) α-pyrone compound demonstrating a wide spectrum of biological activities.[1][2] Isolated from Helichrysum italicum, Arzanol has garnered significant interest for its anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] Notably, emerging research points to its potent cytotoxic and pro-apoptotic effects in cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery.[1][5] Arzanol has been shown to induce programmed cell death (apoptosis) and modulate autophagy in cancer cells.[1] This application note provides a detailed protocol for a foundational cell-based assay to determine the cytotoxic activity of this compound (Arzanol) using a human cancer cell line. The described MTT assay is a widely used, reliable, and reproducible colorimetric method for assessing cell viability and proliferation, serving as an excellent primary screen for novel anticancer compounds.[6][7]
Core Principles of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals in an organic solvent, the concentration can be measured spectrophotometrically. A decrease in the signal indicates a reduction in cell viability, which can be attributed to cytotoxicity or a decrease in cell proliferation.
Signaling Pathways Potentially Modulated by this compound (Arzanol)
Arzanol has been reported to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy.[5][8] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. Given its pro-apoptotic effects, this compound likely influences key regulatory proteins within these pathways.
Caption: Potential apoptotic signaling pathways modulated by this compound (Arzanol).
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps to assess the effect of this compound (Arzanol) on the viability of a selected cancer cell line (e.g., HeLa, a human cervical cancer cell line).
Materials:
-
This compound (Arzanol)
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound (Arzanol) Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
| Incubation Time | This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 24 hours | 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% | |
| 1 | 1.10 | 0.06 | 88.0% | |
| 10 | 0.85 | 0.05 | 68.0% | |
| 50 | 0.50 | 0.04 | 40.0% | |
| 100 | 0.25 | 0.03 | 20.0% | |
| 48 hours | 0 (Vehicle) | 1.30 | 0.09 | 100% |
| 0.1 | 1.25 | 0.08 | 96.2% | |
| 1 | 1.05 | 0.07 | 80.8% | |
| 10 | 0.68 | 0.05 | 52.3% | |
| 50 | 0.30 | 0.04 | 23.1% | |
| 100 | 0.15 | 0.02 | 11.5% |
Calculated IC50 Values:
-
24 hours: ~ 45 µM
-
48 hours: ~ 12 µM
Troubleshooting
-
High background in blank wells: Ensure complete removal of medium before adding DMSO.
-
Low signal in control wells: Check cell seeding density and ensure cells are healthy and actively proliferating.
-
High variability between replicate wells: Ensure homogenous cell suspension and accurate pipetting.
Conclusion
This application note provides a comprehensive protocol for assessing the cytotoxic activity of this compound (Arzanol) using the MTT cell-based assay. This method is a robust and efficient primary screening tool to quantify the dose-dependent effects of this compound on cancer cell viability. The results from this assay can guide further mechanistic studies, such as apoptosis and cell cycle analysis, to elucidate the specific pathways through which this compound exerts its anticancer effects.
References
- 1. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Arenol Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenols, or substituted phenols, are a pivotal class of compounds in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. Their derivatives exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, and playing a crucial role in molecular recognition and antioxidant activity through the stabilization of phenoxy radicals.[4] Structure-Activity Relationship (SAR) studies of arenol derivatives are fundamental to understanding how modifications to the aromatic ring and its substituents influence biological activity, guiding the optimization of lead compounds towards enhanced potency and improved pharmacokinetic profiles.
This document provides a comprehensive guide to the synthesis of a series of this compound derivatives for SAR studies, focusing on a versatile synthetic methodology. It includes detailed experimental protocols, data presentation for SAR analysis, and visualizations of the synthetic workflow, SAR logic, and a relevant biological signaling pathway.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following tables summarize the quantitative data for a representative series of this compound derivatives synthesized to explore their structure-activity relationships. The inhibitory activity against a human cancer cell line (e.g., HCT116) was evaluated using the MTT assay, and the antioxidant capacity was assessed by the DPPH radical scavenging assay. The data is presented as IC50 (the half-maximal inhibitory concentration) and EC50 (the half-maximal effective concentration) values, respectively.
Table 1: Anticancer Activity of this compound Derivatives against HCT116 Cells
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| ARE-01 | H | H | H | H | >100 |
| ARE-02 | OCH3 | H | H | H | 85.2 |
| ARE-03 | H | OCH3 | H | H | 65.7 |
| ARE-04 | H | H | OCH3 | H | 50.5 |
| ARE-05 | Cl | H | H | H | 70.1 |
| ARE-06 | H | Cl | H | H | 45.3 |
| ARE-07 | H | H | Cl | H | 30.8 |
| ARE-08 | NO2 | H | H | H | 95.4 |
| ARE-09 | H | H | NO2 | H | 25.1 |
| ARE-10 | H | OH | H | H | 40.2 |
| ARE-11 | H | H | C(CH3)3 | H | 20.5 |
| ARE-12 | H | OCH3 | H | OCH3 | 55.6 |
Table 2: Antioxidant Activity (DPPH Scavenging) of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |
| ARE-01 | H | H | H | H | >200 |
| ARE-02 | OCH3 | H | H | H | 150.3 |
| ARE-03 | H | OCH3 | H | H | 90.1 |
| ARE-04 | H | H | OCH3 | H | 75.4 |
| ARE-05 | Cl | H | H | H | 180.5 |
| ARE-06 | H | Cl | H | H | 165.2 |
| ARE-07 | H | H | Cl | H | 150.8 |
| ARE-08 | NO2 | H | H | H | >200 |
| ARE-09 | H | H | NO2 | H | >200 |
| ARE-10 | H | OH | H | H | 35.7 |
| ARE-11 | H | H | C(CH3)3 | H | 60.2 |
| ARE-12 | H | OCH3 | H | OCH3 | 70.5 |
Experimental Protocols
General Synthetic Protocol: ipso-Hydroxylation of Arylboronic Acids
A modern and highly efficient method for the synthesis of substituted phenols involves the ipso-hydroxylation of readily available arylboronic acids.[5] This method is advantageous due to its mild reaction conditions, broad substrate scope, and high yields.[5][6]
Materials:
-
Substituted arylboronic acid (1.0 mmol)
-
Ethanol (B145695) (3 mL)
-
30% Aqueous hydrogen peroxide (H2O2) (3.0 mmol, 3 equiv.)
-
Stir bar
-
Round-bottom flask
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a stir bar, add the substituted arylboronic acid (1.0 mmol).
-
Dissolve the arylboronic acid in ethanol (3 mL).
-
To the stirred solution, add 30% aqueous hydrogen peroxide (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-10 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8][9]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the HCT116 cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivatives. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[8]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for SAR studies of this compound derivatives.
NF-κB Signaling Pathway Inhibition
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Arzanol as a Chemical Probe for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol (B605599), a natural phloroglucinol (B13840) α-pyrone, has emerged as a valuable chemical probe for studying and inhibiting a range of key enzymes involved in inflammatory and metabolic pathways. Its multifaceted inhibitory profile makes it a compound of significant interest for drug discovery and development. These application notes provide a comprehensive overview of Arzanol's inhibitory activities, detailed experimental protocols for its use in enzyme inhibition assays, and visual representations of the signaling pathways it modulates.
Enzyme Inhibition Profile of Arzanol
Arzanol has been demonstrated to be a potent inhibitor of several enzymes, with varying degrees of potency. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Enzyme | IC50 Value | Notes |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | 0.4 µM | Arzanol is a potent inhibitor of mPGES-1, the terminal enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation[1][2][3]. |
| 5-Lipoxygenase (5-LOX) | 2.3 - 9 µM | Arzanol inhibits 5-LOX, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators[2]. The reported IC50 values vary across different assay conditions. |
| Sirtuin 1 (SIRT1) | Not specified | Arzanol has been confirmed to inhibit the enzymatic activity of SIRT1, a histone deacetylase involved in various cellular processes, including inflammation and metabolism[4][5]. A specific IC50 value is not currently available in the public domain. |
| Brain Glycogen (B147801) Phosphorylase (bGP) | Not applicable | Arzanol acts as a positive modulator of brain glycogen phosphorylase, enhancing its activity rather than inhibiting it. Therefore, an IC50 value for inhibition is not relevant[6]. |
Signaling Pathway Modulation by Arzanol
Arzanol's inhibitory effects on key enzymes lead to the modulation of critical signaling pathways involved in inflammation and cellular regulation.
NF-κB Signaling Pathway
Arzanol is a known inhibitor of the NF-κB signaling pathway, a central regulator of the inflammatory response. By inhibiting upstream signaling components, Arzanol prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helichrysum stoechas (L.) Moench reduces body weight gain and modulates mood disorders via inhibition of silent information regulator 1 (SIRT1) by arzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Arenol Formulation in Preclinical In Vivo Studies
Disclaimer: Limited direct information is available for "Arenol." The following data and protocols are based on its closely related and more extensively studied analogue, "Arzanol." Given their structural similarity, Arzanol serves as a valuable proxy for predicting the behavior and formulation strategies for this compound. Researchers should consider these recommendations as a starting point and perform compound-specific optimization.
Introduction
This compound is a natural product belonging to the phloroglucinol (B13840) α-pyrone class of compounds, closely related to Arzanol, which is isolated from flowering plants like Helichrysum italicum.[1] These compounds have garnered significant interest for their potent anti-inflammatory, antioxidant, and potential anticancer activities.[2][3][4] The primary mechanism of action for the related compound Arzanol involves the inhibition of the pro-inflammatory transcription factor NF-κB and the enzyme microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[2] This application note provides a comprehensive guide for the formulation and in vivo application of this compound in preclinical animal models, drawing upon the existing knowledge of Arzanol.
Physicochemical Properties and Solubility
A significant challenge in the preclinical development of compounds like this compound and Arzanol is their poor water solubility.[3] This characteristic necessitates the use of specific formulation strategies to ensure adequate bioavailability for in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | [1][4][5] |
| Molecular Weight | 388.4 g/mol | [4][5] |
| Predicted LogP | 3.5 | [5] |
| Water Solubility | Predicted to be low | [3] |
Note: The LogP value suggests a lipophilic nature, corroborating the observed poor water solubility of related compounds.
Formulation Strategies for In Vivo Administration
Given the predicted low aqueous solubility of this compound, several formulation approaches can be employed to enhance its bioavailability for oral and parenteral administration in animal studies.
Table 2: Recommended Formulation Strategies for this compound
| Formulation Type | Composition | Administration Route | Key Considerations |
| Suspension | This compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline | Oral (gavage) | Ensure uniform particle size through micronization. Thoroughly vortex before each administration to ensure dose homogeneity. |
| Solution (Co-solvent) | This compound, 5-10% DMSO, 10-20% Solutol® HS 15 or Cremophor® EL, qs with sterile saline | Intraperitoneal (IP), Intravenous (IV) | The concentration of DMSO should be minimized to avoid toxicity. Prepare fresh daily. Observe for any precipitation upon dilution with saline. |
| Liposomal Formulation | This compound encapsulated in liposomes (e.g., DMPC:DOPE:DSPE-PEG) | Intravenous (IV) | Can improve circulation time and potentially target specific tissues. Requires specialized equipment for preparation and characterization. |
| Nanosuspension | This compound nanocrystals stabilized with surfactants (e.g., Poloxamer 188) | Oral (gavage), Intravenous (IV) | Can significantly increase surface area and dissolution rate, improving bioavailability. |
Experimental Protocols
The following protocols are adapted from general preclinical study designs and methodologies for evaluating anti-inflammatory agents.
Protocol for Oral Administration of this compound Suspension in a Murine Model of Acute Inflammation
This protocol describes the oral administration of an this compound suspension to evaluate its efficacy in a carrageenan-induced paw edema model, a common assay for acute inflammation.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Carrageenan solution (1% w/v in sterile saline)
-
Male/Female BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in 0.5% CMC. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, prepare a 1 mg/mL suspension.
-
Dosing:
-
Divide mice into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control - e.g., Indomethacin).
-
Administer the this compound suspension or vehicle orally via gavage.
-
-
Induction of Inflammation: One hour after dosing, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 24 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Diagram 1: Experimental Workflow for Oral Efficacy Study
Workflow for in vivo oral efficacy testing.
Protocol for Intravenous Administration of this compound Solution in a Pharmacokinetic Study
This protocol outlines the intravenous administration of a solubilized this compound formulation to determine its pharmacokinetic profile in rodents.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Solutol® HS 15 or Cremophor® EL
-
Sterile saline (0.9% NaCl)
-
Male/Female Sprague-Dawley rats (250-300g) with jugular vein cannulation
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas for blood sampling. Fast animals overnight before the study.
-
Formulation Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, mix the required volume of the stock solution with Solutol® HS 15.
-
Slowly add sterile saline to the mixture while vortexing to achieve the final desired concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is below 10%.
-
-
Dosing: Administer the this compound solution as an IV bolus or slow infusion via the tail vein at the desired dose (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Diagram 2: Pharmacokinetic Study Workflow
Workflow for an intravenous pharmacokinetic study.
Signaling Pathway
The anti-inflammatory effects of the related compound Arzanol are primarily mediated through the inhibition of the NF-κB signaling pathway.[2] It is hypothesized that this compound acts through a similar mechanism.
Diagram 3: Hypothesized this compound Mechanism of Action
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While specific in vivo formulation data for this compound is lacking, the information available for the structurally similar and well-researched compound Arzanol provides a solid foundation for developing effective formulation and experimental strategies. The protocols and data presented herein offer a detailed starting point for researchers investigating the therapeutic potential of this compound in preclinical animal models. It is imperative to conduct formulation optimization and analytical validation for this compound to ensure reproducible and reliable in vivo results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anti-Inflammatory Properties of Arenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a multi-tiered approach to characterize the anti-inflammatory effects of Arenol, a compound understood to be synonymous with Arzanol, a known anti-inflammatory agent. The protocols outlined herein encompass both in vitro and in vivo methodologies to establish a comprehensive profile of this compound's bioactivity. Initial in vitro screening will determine its direct effects on key inflammatory mediators, followed by in vivo studies to assess its efficacy in a biological system. Mechanistic studies will also be detailed to elucidate the underlying signaling pathways involved, with a focus on the NF-κB and MAPK pathways. Data will be presented in standardized tables for clear interpretation and comparison.
Introduction to this compound (Arzanol) and its Anti-Inflammatory Potential
This compound, more commonly known in scientific literature as Arzanol, is a prenylated phloroglucinol (B13840) α-pyrone with demonstrated anti-inflammatory properties.[1][2][3] Inflammation is a critical biological response to harmful stimuli; however, its dysregulation can lead to chronic diseases.[4][5] Arzanol has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response.[1][2] This inhibition leads to a reduction in the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[1][2] Furthermore, Arzanol is a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a significant contributor to inflammation and pain.[1][2]
This protocol outlines a systematic approach to further investigate and quantify the anti-inflammatory effects of this compound.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Experimental workflow for this compound's anti-inflammatory testing.
Detailed Experimental Protocols
In Vitro Assays
In vitro assays are rapid and cost-effective methods for the initial screening of the anti-inflammatory properties of a compound.[4][5]
Murine macrophage cell line RAW 264.7 will be used for the in vitro experiments. These cells are a well-established model for studying inflammation as they produce inflammatory mediators upon stimulation with lipopolysaccharide (LPS).
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) will be prepared to quantify NO concentration.
Principle: This assay quantifies the level of PGE2, a pro-inflammatory prostaglandin, produced by cells.
Procedure:
-
Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
The amount of PGE2 in the cell culture supernatant will be determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Principle: This assay measures the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.
Procedure:
-
Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
The concentrations of TNF-α and IL-6 in the supernatant will be quantified using specific ELISA kits as per the manufacturer's protocols.
Principle: Denaturation of proteins is a well-documented cause of inflammation.[5] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.
Procedure:
-
The reaction mixture will consist of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.[6]
-
A similar volume of distilled water will serve as the control.
-
The mixtures will be incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity will be measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation will be calculated.
In Vivo Assay
In vivo models are crucial for evaluating the physiological effects of an anti-inflammatory compound in a whole organism.[7][8]
Principle: This is a widely used and well-established model of acute inflammation.[6][7] Injection of carrageenan into the rat paw induces a biphasic inflammatory response.
Procedure:
-
Wistar albino rats will be divided into groups: control, standard drug (e.g., Diclofenac), and this compound-treated groups (at various doses).
-
This compound or the standard drug will be administered orally or intraperitoneally 1 hour before carrageenan injection.
-
0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema will be calculated for each group.
Mechanism of Action Studies
These studies aim to elucidate the molecular pathways through which this compound exerts its anti-inflammatory effects.
Principle: This assay determines if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.
Procedure:
-
RAW 264.7 cells will be treated with this compound and stimulated with LPS.
-
Nuclear and cytoplasmic extracts will be prepared.
-
The levels of NF-κB p65 in both fractions will be determined by Western blotting or a specific NF-κB p65 transcription factor assay kit.
Principle: The MAPK signaling pathway plays a crucial role in inflammation.[9][10] This assay will assess the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38).
Procedure:
-
RAW 264.7 cells will be treated with this compound and stimulated with LPS.
-
Whole-cell lysates will be prepared.
-
The levels of phosphorylated and total ERK, JNK, and p38 will be determined by Western blotting using specific antibodies.
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Data Presentation
All quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration | % Inhibition of NO Production (Mean ± SD) | % Inhibition of PGE2 Production (Mean ± SD) | % Inhibition of TNF-α Production (Mean ± SD) | % Inhibition of IL-6 Production (Mean ± SD) | % Inhibition of Protein Denaturation (Mean ± SD) |
| Control | 0 | 0 | 0 | 0 | 0 |
| This compound (µM) | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Standard |
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 2h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | Paw Volume (mL) at 4h (Mean ± SD) | % Inhibition of Edema at 4h |
| Control | - | 0 | ||||
| This compound | ||||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Standard |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | Relative Nuclear NF-κB p65 Expression | Relative p-ERK/Total ERK Ratio | Relative p-JNK/Total JNK Ratio | Relative p-p38/Total p38 Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | ||||
| LPS + this compound (Dose 1) | ||||
| LPS + this compound (Dose 2) |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following this multi-tiered approach, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this promising natural compound. The systematic data presentation will facilitate clear interpretation and contribute to the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
Application Notes and Protocols: Arenol in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals.[1] Arenol, a novel polyphenolic compound, has demonstrated significant antioxidant potential. Phenolic compounds are known to exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[3]
This document provides detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are based on the ability of an antioxidant to reduce a colored radical solution, which can be quantified spectrophotometrically.[4][5]
Principle of Antioxidant Assays
The antioxidant activity of this compound is evaluated based on its ability to scavenge synthetic free radicals. The general mechanism involves the transfer of an electron or a hydrogen atom from the antioxidant to the radical, thus neutralizing it.[1][6]
-
DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep purple color and a maximum absorbance around 517 nm.[7] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[4][7]
-
ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured to determine the antioxidant's scavenging capacity.[8][9]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format.
3.1.1 Materials and Reagents
-
This compound (pure compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader (absorbance at 517 nm)
-
Adjustable micropipettes
3.1.2 Preparation of Solutions
-
DPPH Stock Solution (0.4 mM): Dissolve 1.57 mg of DPPH in 10 mL of methanol. Protect from light by wrapping the container in aluminum foil. Prepare this solution fresh.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4] For example, mix 2.5 mL of the stock solution with 7.5 mL of methanol.[4] Prepare fresh daily.
-
This compound Sample Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[4]
-
Positive Control Solutions: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol and perform serial dilutions similar to the this compound samples.
3.1.3 Assay Procedure [4][7][10]
-
Plate Setup:
-
Add 100 µL of the different concentrations of this compound sample solutions to designated wells.
-
Add 100 µL of the different concentrations of the positive control to separate wells.
-
Add 100 µL of methanol to control wells (A_control).
-
Prepare blank wells containing 200 µL of methanol.
-
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
3.1.4 Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the DPPH solution without the sample.
-
A_sample = Absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of scavenging activity against the concentration of this compound and the positive control.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.[9][11]
ABTS Radical Cation Decolorization Assay
This protocol is adapted for a 96-well microplate format.
3.2.1 Materials and Reagents
-
This compound (pure compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (positive control)
-
96-well microplates
-
Microplate reader (absorbance at 734 nm)
-
Adjustable micropipettes
3.2.2 Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This will produce the dark-colored ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
This compound Sample Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for dilution of the ABTS•+ solution. Perform serial dilutions to get a range of concentrations.
-
Positive Control Solutions: Prepare a stock solution of Trolox (e.g., 1 mg/mL) and perform serial dilutions.
3.2.3 Assay Procedure [12][14][15]
-
Plate Setup: Add 10 µL of the different concentrations of this compound sample solutions to designated wells.
-
Add 10 µL of the different concentrations of the positive control to separate wells.
-
Add 10 µL of the solvent (PBS or ethanol) to control wells.
-
Reaction Initiation: Add 200 µL of the diluted ABTS•+ solution to all wells.
-
Incubation: Mix gently and incubate the plate at room temperature for 5-7 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance of all wells at 734 nm.
3.2.4 Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the ABTS•+ solution without the sample.
-
A_sample = Absorbance of the ABTS•+ solution with the sample.
-
-
Plot the percentage of scavenging activity against the concentration of this compound and the positive control.
-
Determine the IC50 value from the graph.
Data Presentation
The antioxidant capacity of this compound is summarized below and compared with standard antioxidants.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 25.5 ± 1.8 | 15.2 ± 1.1 |
| Ascorbic Acid | 5.0 ± 0.4 | Not typically used |
| Trolox | 8.2 ± 0.6 | 6.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments. Lower IC50 values indicate stronger antioxidant activity.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the antioxidant mechanism of this compound and the general workflow for its evaluation.
References
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Arenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenol is a naturally occurring phloroglucinol (B13840) derivative with the chemical formula C₂₁H₂₄O₇ and a molecular weight of 388.4 g/mol . Phloroglucinol and its derivatives are a class of phenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound's structure, featuring a substituted phloroglucinol core, makes it a compound of interest for drug discovery and development. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization and quantification of polar and semi-polar compounds like this compound, providing valuable information on its molecular weight, structure, and purity. This document provides detailed application notes and protocols for the analysis of this compound using ESI-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of this compound
Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
Predicted ESI-MS/MS (B15284909) Fragmentation of this compound
Based on the fragmentation patterns of similar phloroglucinol compounds, the ESI-MS/MS of this compound is expected to yield characteristic fragment ions. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 389.4. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 387.4. Collision-induced dissociation (CID) of the parent ion would likely lead to the cleavage of the side chains attached to the phloroglucinol core.
Table 1: Predicted Key Fragment Ions of this compound in ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Ionization Mode |
| 389.4 [M+H]⁺ | Varies | Loss of the pyran-2-one moiety | Positive |
| 389.4 [M+H]⁺ | Varies | Loss of the 3-methyl-2-buten-1-yl group | Positive |
| 387.4 [M-H]⁻ | Varies | Loss of the pyran-2-one moiety | Negative |
| 387.4 [M-H]⁻ | Varies | Loss of the 3-methyl-2-buten-1-yl group | Negative |
Experimental Protocols
Protocol 1: Qualitative Analysis of this compound by ESI-MS
This protocol outlines the general procedure for the qualitative analysis of this compound to confirm its molecular weight and obtain fragmentation data for structural elucidation.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. LC-MS Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ion spectra.
Protocol 2: Quantitative Analysis of this compound in a Biological Matrix by LC-ESI-MS/MS
This protocol describes a method for the quantification of this compound in a biological matrix, such as plasma, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
HPLC System and Column: As described in Protocol 1.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: Isocratic or a shallow gradient optimized for this compound elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative (or Positive, depending on sensitivity).
-
MRM Transitions:
-
Monitor at least two transitions for this compound and one for the internal standard. The specific transitions should be determined by infusing a standard solution of this compound and optimizing the collision energy.
-
-
Dwell Time: 50-100 ms per transition.
Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis of Phloroglucinols
| Parameter | Value | Reference |
| Column | C18, 2.1 x 100 mm, 3.5 µm | [1] |
| Mobile Phase A | 15% Acetonitrile (pH 3.0) | [1] |
| Mobile Phase B | - | [1] |
| Flow Rate | 200 µL/min | [1] |
| Ionization Mode | Negative | [1] |
| Capillary Voltage | - | [1] |
| Nebulizer Pressure | - | [1] |
| Drying Gas Temp. | - | [1] |
| MRM Transition (Phloroglucinol) | m/z 125.0 → 56.9 | [2] |
| LLOQ (Phloroglucinol) | 1.976 ng/mL | [2] |
Biological Activity and Signaling Pathways of Phloroglucinol Derivatives
Phloroglucinol derivatives, including this compound, have demonstrated significant anti-inflammatory and anticancer activities.[3][4] These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Phloroglucinols exert their anti-inflammatory effects by targeting multiple pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Phloroglucinols have been shown to suppress the activation of NF-κB.[5]
Additionally, phloroglucinols can modulate the MAPK (Mitogen-Activated Protein Kinase) pathway , which is also involved in the inflammatory response.[5] The activation of MAPKs like ERK, JNK, and p38 leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Phloroglucinols can inhibit the phosphorylation of these MAPKs.[5]
Another important anti-inflammatory mechanism of phloroglucinols involves the AMPK/Nrf2/HO-1 pathway .[1] Activation of AMPK leads to the nuclear translocation of Nrf2, which in turn induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). HO-1 plays a crucial role in suppressing inflammation.
Anti-inflammatory signaling pathways modulated by this compound.
Anticancer Signaling Pathway
The anticancer activity of phloroglucinol derivatives is often associated with the induction of apoptosis and the inhibition of cell proliferation.[4] These effects are mediated by targeting key signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. Phloroglucinols have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the activity of this pathway.[4]
The Ras/ERK-MAPK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival.[4] Mutations in Ras are common in cancer, leading to the constitutive activation of this pathway. Phloroglucinols can inhibit the phosphorylation of ERK, the final kinase in this cascade, leading to a reduction in cell proliferation.[4]
By inhibiting these pro-survival pathways, phloroglucinols can induce apoptosis , or programmed cell death, in cancer cells.[6] This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[6]
Anticancer signaling pathways targeted by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a plant extract using LC-ESI-MS/MS.
Experimental workflow for this compound analysis.
Conclusion
Electrospray ionization mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of this compound. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the qualitative and quantitative analysis of this promising natural product. Understanding the fragmentation patterns and the biological signaling pathways modulated by this compound will be crucial for its further development as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The classical NFkappaB pathway is required for phloroglucinol-induced activation of murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arenol Delivery Systems for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to diseased tissues remains a significant challenge in modern medicine. "Arenol," a potent small-molecule inhibitor of the hypothetical "Tumor Progression Kinase" (TPK) pathway, has shown promise in preclinical studies. However, its therapeutic efficacy is limited by poor solubility, off-target toxicity, and rapid systemic clearance. To overcome these limitations, novel delivery systems are required to enhance the pharmacokinetic profile and target this compound specifically to tumor tissues. This document provides detailed application notes and protocols for the development and evaluation of nanoparticle-based delivery systems for this compound.
Nanoparticle-based drug delivery systems offer several advantages for targeted cancer therapy. They can improve the therapeutic index of potent drugs by increasing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while minimizing exposure to healthy tissues.[1][2] Furthermore, the surface of nanoparticles can be functionalized with targeting ligands to actively bind to receptors overexpressed on cancer cells, further enhancing specificity and cellular uptake.[1][2]
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The successful development of a nanoparticle-based drug delivery system is dependent on its physicochemical characteristics. The following tables summarize typical quantitative data for different types of nanoparticles loaded with a model hydrophobic drug like this compound.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Liposomes | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 5.2 ± 0.4 | 85 ± 5 |
| Polymeric Micelles | 50 ± 3 | 0.11 ± 0.01 | -10 ± 2 | 8.5 ± 0.6 | 92 ± 4 |
| PLGA Nanoparticles | 200 ± 10 | 0.20 ± 0.03 | -30 ± 4 | 3.1 ± 0.3 | 78 ± 6 |
| Gold Nanoparticles | 30 ± 2 | 0.18 ± 0.02 | -15 ± 2 | 1.5 ± 0.2 | 65 ± 7 |
Table 2: In Vitro this compound Release Kinetics from Nanoparticle Formulations
| Nanoparticle Type | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) | Release Mechanism |
| Liposomes | 25 ± 3% | 45 ± 4% | Diffusion |
| Polymeric Micelles | 30 ± 4% | 60 ± 5% | Diffusion & Polymer Erosion |
| PLGA Nanoparticles | 20 ± 2% | 50 ± 4% | Polymer Erosion & Diffusion |
| Gold Nanoparticles | 15 ± 2% | 35 ± 3% | Diffusion |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles are provided below.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within biodegradable PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. This forms the organic phase.
-
In a separate beaker, prepare 10 mL of a 2% (w/v) PVA solution in deionized water. This is the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Emulsify the mixture by sonicating on ice for 3 minutes at 40% amplitude.
-
Transfer the resulting oil-in-water emulsion to a round-bottom flask.
-
Evaporate the DCM using a rotary evaporator at 40°C under reduced pressure for 2 hours.
-
Collect the nanoparticle suspension and centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Objective: To determine the size distribution and surface charge of the synthesized nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically 0.1 mg/mL).
-
Vortex the sample briefly to ensure homogeneity.
-
Transfer the diluted sample into a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
-
Place the cuvette/cell into the DLS instrument.
-
Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°).
-
Perform the measurement to obtain the average particle size, polydispersity index (PDI), and zeta potential.
-
Repeat the measurement three times to ensure reproducibility.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of this compound encapsulated within the nanoparticles.
Materials:
-
Lyophilized this compound-loaded nanoparticles
-
Dimethyl sulfoxide (B87167) (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of DMSO (e.g., 1 mL) to break the nanoparticles and release the encapsulated drug.
-
Vortex the solution vigorously and sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution at 12,000 rpm for 10 minutes to pellet any insoluble polymer debris.
-
Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoparticles over time.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC system
Procedure:
-
Transfer a known amount of the nanoparticle suspension (e.g., 1 mL containing 1 mg of this compound) into a dialysis bag.
-
Seal the dialysis bag and place it in a beaker containing 50 mL of release buffer (PBS at pH 7.4 or pH 5.5).
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 5: In Vitro Cell Viability Assay
Objective: To assess the cytotoxicity of this compound-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Free this compound solution
-
This compound-loaded nanoparticle suspension
-
Empty nanoparticles (placebo)
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value for each treatment group.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the targeted delivery of this compound.
Caption: Targeted delivery and mechanism of action of this compound-loaded nanoparticles (this compound-NP).
Caption: Workflow for the preclinical evaluation of this compound-loaded nanoparticles.
References
Application Notes and Protocols for Determining Cell Viability with Alternol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternol, a natural compound isolated from the fermentation of a mutant fungus, has demonstrated significant anti-cancer properties.[1][2] Preclinical studies have shown its ability to inhibit the proliferation of a wide spectrum of cancer cell lines and suppress tumor growth in xenograft models, often with a favorable safety profile.[1][2] The anti-cancer effects of Alternol are attributed to its capacity to induce cell cycle arrest and trigger apoptotic cell death.[1][3] Mechanistically, Alternol has been shown to increase reactive oxygen species (ROS) accumulation and modulate key signaling pathways, such as the MAPK and STAT3 pathways, ultimately leading to apoptosis.[3][4]
These application notes provide detailed protocols for assessing the effects of Alternol on cell viability using two common methods: the MTT assay and the Trypan Blue exclusion assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability, while the Trypan Blue exclusion assay distinguishes viable from non-viable cells based on membrane integrity.[5][6]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell viability assays with Alternol.
Table 1: MTT Assay - Cell Viability of [Cell Line] Cells Treated with Alternol
| Concentration of Alternol (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Table 2: Trypan Blue Exclusion Assay - Viability of [Cell Line] Cells Treated with Alternol
| Concentration of Alternol (µM) | Total Cells Counted (Mean ± SD) | Viable Cells Counted (Mean ± SD) | Non-Viable (Blue) Cells Counted (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | [Value] | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[5][7]
Materials:
-
Alternol stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8][9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Alternol in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Alternol dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Alternol).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Protocol 2: Trypan Blue Exclusion Assay
This protocol is based on standard trypan blue staining procedures.[6][11]
Materials:
-
Alternol stock solution
-
Trypan Blue solution (0.4%)[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable culture vessels
-
Selected cancer cell line
-
Humidified incubator (37°C, 5% CO2)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat cells with various concentrations of Alternol and a vehicle control for the desired duration.
-
-
Cell Harvesting:
-
After treatment, detach the cells using trypsin and resuspend them in a known volume of complete culture medium.
-
-
Staining:
-
Cell Counting:
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.[6]
-
-
Calculation of Cell Viability:
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[6]
-
Visualizations
Caption: Workflow for assessing cell viability after Alternol treatment.
Caption: Alternol's proposed mechanism of inducing apoptosis.
References
- 1. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternol, a natural compound, exerts an anti‐tumour effect on osteosarcoma by modulating of STAT3 and ROS/MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Method for assessing Arenol's effect on gene expression
Application Notes & Protocols
Topic: Method for Assessing Arenol's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of novel therapeutic agents requires a thorough understanding of their molecular mechanisms of action. A critical aspect of this is evaluating the compound's impact on gene expression. This document provides a comprehensive framework and detailed protocols for assessing the effects of a hypothetical novel compound, "this compound," on the expression of target genes and the broader transcriptome. The described workflow encompasses cell culture and treatment, RNA isolation and quality control, and analysis using both targeted (qPCR) and genome-wide (RNA-Seq) approaches.
Hypothetical Mechanism of Action: this compound and the MAPK/ERK Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound exerts its effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway is a crucial regulator of gene expression involved in cell proliferation, differentiation, and survival. Understanding this interaction is key to predicting this compound's therapeutic and off-target effects.
Experimental Workflow
The overall workflow to determine this compound's effect on gene expression is a multi-step process that begins with cell treatment and culminates in data analysis and interpretation. Each step is critical for generating reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Objective: To treat a selected cell line with this compound and a vehicle control to induce changes in gene expression.
-
Materials:
-
Human cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare working solutions of this compound in complete growth medium (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the medium containing this compound or vehicle control to the appropriate wells. Treat cells in triplicate for each condition.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
After incubation, aspirate the medium, wash cells with ice-cold PBS, and proceed immediately to RNA isolation.
-
Protocol 2: Total RNA Isolation
-
Objective: To extract high-quality total RNA from the treated and control cells. This protocol is based on a common silica-column-based kit.
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis Buffer (e.g., Buffer RLT) containing β-mercaptoethanol
-
RNase-free water
-
Microcentrifuge
-
-
Procedure:
-
Add 350 µL of Lysis Buffer directly to each well of the 6-well plate.
-
Use a cell scraper to scrape the cells and ensure complete lysis. Pipette the lysate into a microcentrifuge tube.
-
Homogenize the lysate by passing it through a 20-gauge needle 5-10 times or by using a rotor-stator homogenizer.
-
Add one volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Transfer the sample (up to 700 µL) to a spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Follow the kit's instructions for wash steps (typically involving a wash buffer).
-
Elute the RNA by adding 30-50 µL of RNase-free water directly to the column membrane. Centrifuge for 1 minute at ≥8000 x g.
-
Store the isolated RNA at -80°C.
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Objective: To synthesize complementary DNA (cDNA) from the isolated RNA template.
-
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
1 µg of total RNA per reaction
-
Nuclease-free water
-
Thermal cycler
-
-
Procedure:
-
On ice, prepare the reverse transcription master mix according to the manufacturer's protocol. A typical 20 µL reaction includes:
-
5X Reaction Mix: 4 µL
-
Reverse Transcriptase: 1 µL
-
RNA template (1 µg): X µL
-
Nuclease-free water: to 20 µL
-
-
Mix gently and centrifuge briefly.
-
Place the reactions in a thermal cycler and run the following program:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
-
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the expression levels of specific target genes.
-
Materials:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., c-FOS, c-JUN) and a housekeeping gene (e.g., GAPDH)
-
cDNA template
-
qPCR instrument
-
-
Procedure:
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Run the reactions in a qPCR instrument with a program similar to:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Data Presentation
Quantitative data should be organized systematically. Below are examples of how to present qPCR and RNA-Seq results.
Table 1: Hypothetical qPCR Results for Target Genes after 24h this compound Treatment
| Treatment Condition | Target Gene | Average Ct (n=3) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle Control | GAPDH | 18.5 | - | - | - |
| c-FOS | 25.4 | 6.9 | 0.0 | 1.0 (Baseline) | |
| c-JUN | 23.1 | 4.6 | 0.0 | 1.0 (Baseline) | |
| This compound (10 µM) | GAPDH | 18.6 | - | - | - |
| c-FOS | 27.5 | 8.9 | 2.0 | 0.25 (Downregulated) | |
| c-JUN | 25.2 | 6.6 | 2.0 | 0.25 (Downregulated) |
Table 2: Hypothetical Top Differentially Expressed Genes (DEGs) from RNA-Seq Data
| Gene Symbol | Description | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.15 | 1.2e-8 | 4.5e-7 | Down |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.98 | 3.4e-8 | 8.1e-7 | Down |
| EGR1 | Early Growth Response 1 | -1.85 | 5.6e-7 | 9.9e-6 | Down |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.58 | 2.1e-9 | 7.2e-8 | Up |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.10 | 8.9e-8 | 1.5e-6 | Up |
| HMOX1 | Heme Oxygenase 1 | 1.95 | 1.4e-6 | 2.2e-5 | Up |
Techniques for Scaling Up Arenol Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenol, a phloroglucinol (B13840) derivative found in Helichrysum species, has garnered interest for its potential therapeutic properties. As research progresses from laboratory-scale discovery to preclinical and clinical development, robust and scalable purification methods are paramount. This document provides detailed application notes and protocols for scaling up the purification of this compound, focusing on preparative high-performance liquid chromatography (HPLC) and crystallization techniques. The methodologies presented are based on established principles for the purification of structurally related natural products, such as Arzanol, and are intended to serve as a comprehensive guide for process development and optimization.
Data Presentation
Table 1: Summary of Preparative HPLC Parameters for Scaling Up Phloroglucinol Derivative Purification
| Parameter | Analytical Scale | Preparative Scale (Pilot) | Preparative Scale (Industrial) |
| Column ID | 4.6 mm | 20-50 mm | >50 mm |
| Particle Size | 5 µm | 5-10 µm | 10-20 µm |
| Flow Rate | 1.0 mL/min | 19-118 mL/min (Calculated) | Variable (Process Dependent) |
| Injection Volume | 10-100 µL | 0.5-5 mL | >5 mL |
| Loading Capacity | < 1 mg | 10-100s of mg | Grams to Kilograms |
| Typical Purity | >95% | >98% | >99.5% |
| Typical Yield | >90% | 85-95% | >90% |
Table 2: Indicative Yield and Purity at Different Stages of a Scaled-Up Purification Process for a Phloroglucinol Compound
| Purification Step | Starting Material | Post-Extraction | Post-Chromatography | Post-Crystallization |
| Scale | 1 kg Dried Plant Material | ~50 g Crude Extract | ~1 g Semi-Pure Fraction | ~780 mg Pure Compound |
| Purity | Not Applicable | ~5-10% | ~90-95% | >99% |
| Overall Yield | 100% | ~5% | ~0.1% | ~0.078% |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This protocol outlines a general method for scaling up the purification of this compound using preparative HPLC, adapted from methods for similar phloroglucinol derivatives.
1. Analytical Method Development:
-
Objective: To develop a robust analytical HPLC method for the separation of this compound from impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL of a 1 mg/mL sample solution.
-
Optimization: Adjust the gradient slope and mobile phase composition to achieve optimal resolution of the this compound peak from adjacent impurities.
2. Scale-Up Calculations:
-
Objective: To calculate the parameters for the preparative HPLC based on the optimized analytical method.
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep^2 / d_analyt^2)
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Injection Volume Scaling:
-
V_prep = V_analyt * (d_prep^2 * L_prep) / (d_analyt^2 * L_analyt)
-
Where V is the injection volume and L is the column length.
-
-
Gradient Time: Maintain the same gradient time as the analytical method if the column lengths are the same.
3. Preparative HPLC Run:
-
Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 50 x 250 mm, 10 µm particle size).
-
Mobile Phase: Same as the analytical method.
-
Flow Rate: As calculated in the scale-up step.
-
Sample Loading: Dissolve the crude or semi-purified this compound extract in the initial mobile phase composition to a concentration that does not exceed the column's loading capacity (determined through loading studies).
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analysis: Analyze the collected fractions using the analytical HPLC method to determine purity.
-
Pooling and Concentration: Pool the high-purity fractions and remove the solvent under reduced pressure.
Protocol 2: Large-Scale Crystallization of this compound
This protocol provides a general procedure for the purification of this compound by crystallization, a technique suitable for achieving high purity on a large scale.
1. Solvent Selection:
-
Objective: To identify a suitable solvent or solvent system for this compound crystallization.
-
Procedure:
-
Test the solubility of semi-purified this compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, water).
-
A good solvent will dissolve this compound when heated but result in low solubility at room temperature or upon cooling.
-
Alternatively, identify a solvent in which this compound is highly soluble and an anti-solvent in which it is poorly soluble for use in an anti-solvent crystallization method.
-
2. Batch Crystallization:
-
Objective: To crystallize this compound from a supersaturated solution.
-
Procedure:
-
Dissolve the semi-purified this compound in the chosen solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
If crystals do not form, introduce a seed crystal of pure this compound to initiate nucleation.
-
Allow the crystallization to proceed for several hours to maximize yield.
-
3. Crystal Harvesting and Drying:
-
Objective: To isolate and dry the purified this compound crystals.
-
Procedure:
-
Separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel).
-
Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum at a temperature that will not cause degradation.
-
4. Purity Analysis:
-
Objective: To determine the purity of the crystallized this compound.
-
Method: Use the developed analytical HPLC method to assess the purity of the final product.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Scalable purification workflow for this compound.
Disclaimer
The provided protocols are intended as a general guide. Specific parameters will require optimization based on the starting material, available equipment, and desired final product specifications. It is recommended to perform small-scale optimization experiments before proceeding to large-scale production. The biological activity information is based on studies of the closely related compound, Arzanol, and should be independently verified for this compound.
Application Notes and Protocols for Arzanol in Neuroprotective Research Models
A Note on "Arenol": Initial searches for "this compound" in the context of neuroprotection yielded limited specific results. However, the closely related and structurally similar phloroglucinol (B13840) α-pyrone, Arzanol , is well-documented for its potent anti-inflammatory and antioxidant properties, which are highly relevant to neuroprotection. Therefore, these application notes will focus on the application of Arzanol in neuroprotective research models.
Introduction
Arzanol is a natural compound isolated from Helichrysum italicum that has garnered significant interest for its therapeutic potential. Its biological activity is primarily attributed to its ability to inhibit the NF-κB signaling pathway and suppress the production of pro-inflammatory mediators.[1][2] These mechanisms are central to the pathology of various neurodegenerative diseases, making Arzanol a compelling candidate for neuroprotective research. These notes provide an overview of Arzanol's demonstrated effects and protocols for its investigation in models of neurodegenerative disease.
Mechanism of Action
Arzanol exerts its neuroprotective effects through several key mechanisms:
-
Anti-inflammatory Activity: Arzanol is a potent inhibitor of the transcription factor NF-κB, a master regulator of inflammatory responses.[2] It has an IC50 of approximately 5 µg/mL for NF-κB inhibition.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
-
Antioxidant Activity: The compound has demonstrated significant antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.[3]
-
Enzyme Inhibition: Arzanol inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory molecule PGE2.[1]
Data Presentation
In Vitro Efficacy of Arzanol
The following table summarizes the quantitative data on the in vitro effects of Arzanol relevant to neuroprotection.
| Cell Line | Model System | Treatment | Key Findings | Reference |
| Differentiated SH-SY5Y (human neuroblastoma) | H₂O₂-induced oxidative stress | 5, 10, and 25 µM Arzanol pre-incubation for 2 and 24 hours | Significantly preserved cell viability and morphology. Reduced reactive oxygen species (ROS) generation. Protected against apoptosis. | [3][4] |
| SH-SY5Y (human neuroblastoma) | Glutamate-induced excitotoxicity | 5-10 µM Arzanol | Protected against glutamate-induced excitotoxicity. | [2][5] |
| T cells | HIV-1 LTR transactivation (mediated by TNF-α induced NF-κB activation) | Concentration-dependent | Inhibited luciferase activity, indicating NF-κB pathway inhibition. | [1] |
In Vivo Efficacy of Arzanol
The following table summarizes the quantitative data on the in vivo anti-inflammatory effects of Arzanol. While not a direct neuroprotection model, this demonstrates in vivo bioactivity relevant to neuroinflammation.
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Rat | Carrageenan-induced pleurisy | 3.6 mg/kg Arzanol (i.p.) | Significantly reduced exudate formation (59%), cell infiltration (48%), and PGE₂ levels (47%). | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Against Oxidative Stress
This protocol describes the use of Arzanol to protect against hydrogen peroxide-induced oxidative stress in a neuronal cell line.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.
- To induce a neuron-like phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) for 6-7 days.
2. Arzanol Pre-treatment:
- Prepare stock solutions of Arzanol in DMSO.
- Seed the differentiated SH-SY5Y cells into 96-well plates.
- Pre-treat the cells with varying concentrations of Arzanol (e.g., 5, 10, 25 µM) for 2 to 24 hours. Include a vehicle control (DMSO).
3. Induction of Oxidative Stress:
- After the pre-treatment period, expose the cells to a final concentration of 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.
4. Assessment of Neuroprotection:
- Cell Viability: Measure cell viability using an MTT assay.
- ROS Measurement: Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
- Apoptosis Assay: Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
Protocol 2: General Protocol for an Alzheimer's Disease Mouse Model
Disclaimer: This is a generalized protocol for testing a neuroprotective compound in a transgenic mouse model of Alzheimer's disease. Specific parameters should be optimized based on the compound's properties and the specific mouse model.
1. Animal Model:
- Use a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, which develop amyloid plaques and cognitive deficits.
2. Compound Administration:
- Based on preliminary toxicity and pharmacokinetic studies, determine the appropriate dose and route of administration for Arzanol. For example, daily oral gavage or intraperitoneal injection.
- Begin treatment before or after the onset of pathology, depending on the study's aim (preventative or therapeutic).
3. Behavioral Testing:
- Assess cognitive function using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
4. Biochemical and Histological Analysis:
- At the end of the treatment period, sacrifice the animals and collect brain tissue.
- Amyloid Plaque Load: Quantify amyloid-beta (Aβ) plaque burden using immunohistochemistry or ELISA.
- Neuroinflammation: Measure levels of inflammatory markers (e.g., GFAP for astrogliosis, Iba1 for microglia activation, and pro-inflammatory cytokines) using immunohistochemistry, Western blotting, or qPCR.
- Oxidative Stress Markers: Analyze markers of oxidative stress, such as lipid peroxidation and antioxidant enzyme levels.
Protocol 3: General Protocol for a Parkinson's Disease Mouse Model
Disclaimer: This is a generalized protocol for testing a neuroprotective compound in a neurotoxin-induced mouse model of Parkinson's disease. Specific parameters should be optimized.
1. Animal Model:
- Induce Parkinson's-like pathology by administering a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).
2. Compound Administration:
- Administer Arzanol before, during, or after the neurotoxin administration to assess its protective or restorative effects.
3. Behavioral Assessment:
- Evaluate motor function using tests like the rotarod test for motor coordination and the cylinder test for forelimb akinesia.
4. Neurochemical and Histological Analysis:
- Dopaminergic Neuron Survival: Use stereological methods to count tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
- Striatal Dopamine (B1211576) Levels: Measure dopamine and its metabolites in the striatum using HPLC.
- Neuroinflammation: Assess microglial activation and inflammatory cytokine levels in the substantia nigra and striatum.
Protocol 4: General Protocol for a Stroke Mouse Model
Disclaimer: This is a generalized protocol for testing a neuroprotective compound in a mouse model of ischemic stroke. Specific parameters should be optimized.
1. Animal Model:
- Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model. This can be either transient (reperfusion) or permanent.
2. Compound Administration:
- Administer Arzanol at various time points relative to the ischemic insult (e.g., pre-treatment, at the time of reperfusion, or post-stroke).
3. Neurological Deficit Scoring:
- Assess neurological function at different time points post-stroke using a standardized neurological deficit scoring system.
4. Infarct Volume Measurement:
- 24 to 72 hours post-stroke, sacrifice the animals and section the brains.
- Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
5. Histological and Molecular Analysis:
- Analyze brain tissue for markers of apoptosis, inflammation, and oxidative stress in the peri-infarct region.
Visualizations
Caption: Arzanol's neuroprotective mechanism of action.
Caption: General experimental workflow for Arzanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Gamma-oryzanol Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-oryzanol Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of nutriactive phytochemical - gamma-oryzanol in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arenol Extraction
Welcome to the Technical Support Center for Arenol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from its natural source, Helichrysum stoechas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a bioactive alpha-pyrone derivative that has been identified in plants of the Helichrysum genus, notably Helichrysum stoechas and Helichrysum arenarium.[1][2] It is often found alongside a similar compound, homothis compound.[1][2] this compound is of interest to the scientific community for its potential therapeutic properties, including anticancer activities.
Q2: Which extraction methods are commonly used for obtaining compounds from Helichrysum species?
Several extraction techniques can be employed to isolate bioactive compounds from Helichrysum species. The most common methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[3]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent that is repeatedly cycled through the plant material.[1][4]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[1][5]
Q3: What factors can influence the yield of this compound during extraction?
The yield of this compound can be affected by several factors, including:
-
Choice of Solvent: The polarity of the solvent is crucial. Different concentrations of ethanol (B145695), as well as other solvents like methanol (B129727) and petroleum ether, will have varying efficiencies for extracting this compound.[4][6]
-
Particle Size of Plant Material: Grinding the dried plant material to a fine powder increases the surface area for solvent interaction, which can improve extraction efficiency.
-
Solvent-to-Solid Ratio: An optimal ratio of solvent to plant material ensures that the plant material is fully submerged and that there is a sufficient concentration gradient to drive the extraction process.
-
Extraction Time and Temperature: Longer extraction times can increase yield, but excessive heat, especially in methods like Soxhlet extraction, may degrade thermolabile compounds.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the quantification of this compound.[7][8][9] These methods allow for the separation of this compound from other components in the extract and provide accurate concentration measurements. Developing a validated HPLC or LC-MS/MS method with a pure this compound standard is essential for reliable quantification.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., different ethanol-water mixtures, methanol, ethyl acetate). For Helichrysum species, ethanol-water mixtures have shown good results for extracting polar and semi-polar compounds.[1] 2. Solvent Polarity Gradient: Start with a non-polar solvent to remove lipids and waxes, followed by a more polar solvent to extract this compound. |
| Suboptimal Extraction Parameters | 1. Time and Temperature: For maceration, ensure sufficient extraction time (e.g., 24-72 hours). For UAE and Soxhlet, optimize the duration to maximize yield without causing degradation. For heat-sensitive compounds, lower temperatures are preferable. 2. Solid-to-Solvent Ratio: Increase the solvent volume to ensure complete immersion and efficient extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v). |
| Poor Plant Material Quality | 1. Source and Harvest Time: The concentration of secondary metabolites can vary depending on the geographical location, season of harvest, and plant part used. 2. Drying and Storage: Improper drying or storage of the plant material can lead to the degradation of bioactive compounds. Air-drying or freeze-drying is recommended. Store the dried material in a cool, dark, and dry place. |
| Inefficient Extraction Method | 1. Method Comparison: If using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE), which can improve yields and reduce extraction time.[1] 2. Soxhlet Extraction: While efficient in solvent use, the prolonged heat can degrade this compound. If using this method, ensure the temperature is as low as possible. |
Data Presentation: Comparison of Extraction Solvents for Helichrysum arenarium
The following table summarizes the total extract yield from Helichrysum arenarium using different solvents with Soxhlet and Ultrasound-Assisted Extraction (UAE). While this data does not represent the specific yield of this compound, it indicates the overall extraction efficiency of different solvents.
| Solvent | Soxhlet Extraction Yield (%) [10] | UAE Yield (%) [6] |
| Petroleum Ether | 34.2 | 32.0 |
| Ethanol (55%) | 27.33 | 27.0 |
| Ethanol (70%) | 26.67 | Not specified |
| Ethanol (96%) | 25.17 | 9.0 |
| Methanol | 6.86 | 4.0 |
| Methylene Chloride | 2.68 | 1.16 |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation of Plant Material: Air-dry the aerial parts of Helichrysum stoechas at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Place 50 g of the powdered plant material into a sealed container.
-
Add 500 mL of 70% ethanol (1:10 solid-to-solvent ratio).
-
Seal the container and let it stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction on the residue two more times with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
-
Preparation of Plant Material: Prepare the dried and powdered Helichrysum stoechas as described in Protocol 1.
-
Extraction:
-
Place 20 g of the powdered plant material into an extraction vessel.
-
Add 400 mL of 55% ethanol (1:20 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 60 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration: Follow the filtration and concentration steps as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for addressing low this compound yield.
Anticancer Signaling Pathways Modulated by Helichrysum Extracts
Extracts from Helichrysum species have demonstrated anticancer effects by inducing apoptosis (programmed cell death).[11] This is often mediated through the intrinsic and extrinsic pathways. Bioactive compounds like naringenin, found in cytotoxic Helichrysum extracts, are known to modulate pathways such as PI3K/Akt.[12][13]
Caption: Putative anticancer signaling pathways of this compound.
References
- 1. herbapolonica.pl [herbapolonica.pl]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-uamd.org [journal-uamd.org]
- 5. Sustainable ultrasound-assisted extraction of valuable phenolics from inflorescences of Helichrysum arenarium L. using natural deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 6. journal-uamd.org [journal-uamd.org]
- 7. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antitumor actions of extracts from endemic plant Helichrysum zivojinii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phytochemical Profile and Anticancer Potential of Helichrysum arenarium Extracts on Glioblastoma, Bladder Cancer, and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Arenol Solubility Issues
Welcome to the technical support center for Arenol, a novel kinase inhibitor with significant therapeutic potential. As a hydrophobic molecule, this compound presents solubility challenges in aqueous solutions, which can impact experimental reproducibility and outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers effectively manage these issues.
Troubleshooting Guide
Issue: this compound precipitates out of solution during aqueous dilution.
Possible Cause: The aqueous buffer lacks the necessary solubilizing agents to maintain this compound in solution. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out.[1][2]
Solution:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize Solvent System:
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer.[3][4][5][] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[3][5] It is crucial to keep the final co-solvent concentration low (typically <1-5%) to avoid off-target effects on cells or enzymes.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[7][8] For a weakly acidic drug, increasing the pH (making it more alkaline) will enhance solubility, while for a weakly basic drug, decreasing the pH (making it more acidic) will have the same effect.[7][9][10]
-
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs like this compound, thereby increasing their aqueous solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[12]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds.[16][17] Polysorbates (e.g., Tween 80) and poloxamers are frequently used, but their concentrations must be carefully optimized to avoid cellular toxicity.[18][19]
-
Issue: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility can lead to variable concentrations of active this compound in the cell culture medium, resulting in inconsistent biological effects.[1] The compound may also precipitate over the course of a long incubation period.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.
-
Pre-complexation with Cyclodextrins: Prepare a stock solution of this compound already complexed with a cyclodextrin. This can enhance stability and solubility in the cell culture medium.[11][14]
-
Formulate as a Solid Dispersion: For in vivo studies that require oral administration, a solid dispersion of this compound in a hydrophilic polymer can improve dissolution and bioavailability.[16] While more complex to prepare in a lab setting, this is a powerful technique.[16][20]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can significantly improve its solubility and cellular uptake.[21][22][23][][25] This is an advanced technique that may require specialized equipment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common starting solvent for dissolving hydrophobic compounds for in vitro assays.[2] However, it is important to be aware that even in DMSO, solubility can be limited, and freeze-thaw cycles can cause precipitation.[1]
Q2: How can I determine the solubility of this compound in my specific buffer?
A2: A simple method is to prepare a series of dilutions of your this compound stock in the buffer of interest. After a short incubation and centrifugation, the concentration of this compound in the supernatant can be measured by HPLC or UV-Vis spectroscopy. Visual inspection for precipitation is a less quantitative but often effective first step.[26]
Q3: Can I use pH adjustment to solubilize this compound?
A3: This depends on the chemical properties of this compound. If this compound has an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.[7][8] You will need to know the pKa of the ionizable group to predict the optimal pH range for solubility.[9][27] For instance, weak acids are more soluble in alkaline solutions, and weak bases are more soluble in acidic solutions.[7][9]
Q4: Are there any concerns with using co-solvents or surfactants in my experiments?
A4: Yes. High concentrations of organic co-solvents can affect protein structure and enzyme activity. Similarly, surfactants can disrupt cell membranes and have other off-target effects. It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Data Presentation
The following table summarizes hypothetical solubility data for this compound using various solubilization techniques. This data is for illustrative purposes to guide your experimental design.
| Solubilization Method | Concentration of Solubilizing Agent | Maximum Aqueous Solubility of this compound (µg/mL) |
| None (Aqueous Buffer pH 7.4) | N/A | < 0.1 |
| pH Adjustment (Aqueous Buffer pH 5.0) | N/A | 5.2 |
| Co-solvent (5% Ethanol in Buffer) | 5% (v/v) | 12.5 |
| Co-solvent (5% PEG 400 in Buffer) | 5% (v/v) | 18.3 |
| Cyclodextrin (HP-β-CD) | 10 mM | 55.8 |
| Surfactant (Tween 80) | 0.1% (w/v) | 78.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Co-solvency
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% ethanol to make a concentrated stock solution (e.g., 10 mg/mL).
-
For your experiment, dilute this stock solution into your aqueous buffer, ensuring the final ethanol concentration is below a level that affects your assay (typically <1%).
Protocol 2: Preparation of this compound Stock Solution using Cyclodextrin Complexation
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 20 mM).
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Centrifuge the mixture to pellet any undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 10. scielo.br [scielo.br]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. senpharma.vn [senpharma.vn]
- 19. pharmtech.com [pharmtech.com]
- 20. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 21. worldscientific.com [worldscientific.com]
- 22. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 23. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijsrtjournal.com [ijsrtjournal.com]
- 26. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Stabilizing Arenol in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Arenol, maintaining its stability in solution over extended periods is crucial for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a primary indicator of degradation, most commonly due to oxidation. This compound, a phloroglucinol (B13840) derivative, is susceptible to oxidation, which can alter its chemical structure and compromise its biological activity.
Q2: What are the main factors that cause this compound to degrade in solution?
Several factors can accelerate the degradation of this compound in solution:
-
Oxygen: Dissolved oxygen is a major contributor to the oxidative degradation of phenolic compounds like this compound.
-
pH: The stability of this compound is pH-dependent. While specific data for this compound is limited, related phenolic compounds often show increased degradation at neutral to alkaline pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradative photochemical reactions.
-
Metal Ions: Trace metal ions can act as catalysts in oxidation reactions, accelerating the degradation of this compound.
Q3: What is the recommended solvent for dissolving this compound for long-term storage?
While specific solubility data for this compound is not widely published, the related compound Arzanol is known to be soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO and store it at low temperatures. For aqueous buffers in final experiments, it is crucial to minimize the time the compound spends in the aqueous environment.
Q4: How should I store my this compound stock solution to ensure its stability?
For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or, for extended periods, at -80°C.
-
Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: To minimize oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound solution rapidly changes color upon preparation. | 1. Oxidation due to dissolved oxygen in the solvent.2. High pH of the solution.3. Contamination of glassware with metal ions. | 1. Use a deoxygenated solvent. You can deoxygenate solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.2. If compatible with your experiment, prepare the solution in a slightly acidic buffer (e.g., pH 5-6).3. Use high-purity solvents and acid-wash all glassware. |
| Loss of this compound activity in biological assays over time. | 1. Gradual degradation of this compound in the stock solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from a properly stored concentrated stock for each experiment.2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Precipitation of this compound in aqueous buffer. | 1. Poor solubility of this compound in the aqueous buffer.2. Change in pH affecting solubility. | 1. First, dissolve this compound in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer.2. Ensure the final concentration of the organic solvent is compatible with your experimental system.3. Check the pH of your final solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, incorporating best practices to enhance stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated balance and appropriate glassware
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile, clean weighing boat.
-
Transfer the solid this compound to a sterile amber glass vial.
-
Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
To minimize headspace oxygen, briefly flush the vial with inert gas before final capping.
-
Aliquot the stock solution into smaller, single-use amber vials, again flushing with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Long-Term Stability Assessment of this compound Solution
This protocol outlines a systematic approach to evaluate the stability of an this compound solution over time under different storage conditions.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
This compound reference standard
Procedure:
-
Prepare a sufficient number of aliquots of the this compound solution to be tested.
-
Place the aliquots in the different stability chambers. Protect all samples from light.
-
Establish a testing schedule (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).
-
At each time point, remove one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A reference standard should be used to create a calibration curve for accurate quantification.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
Record any changes in the physical appearance of the solution (e.g., color, presence of precipitate).
Quantitative Data Summary
The following table provides hypothetical stability data for a 10 mM this compound solution in DMSO to illustrate the expected outcomes from a long-term stability study. Actual results may vary.
| Storage Condition | Time Point | This compound Remaining (%) | Appearance |
| -80°C | 6 months | 99.5% | Colorless, clear |
| 12 months | 99.1% | Colorless, clear | |
| -20°C | 6 months | 98.2% | Colorless, clear |
| 12 months | 96.5% | Colorless, clear | |
| 4°C | 1 month | 95.3% | Faint yellow tint |
| 3 months | 88.7% | Yellowish | |
| 25°C | 1 week | 85.1% | Yellow |
| 1 month | 65.4% | Brownish-yellow |
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Potential Signaling Pathway Modulation by this compound
Polyphenolic compounds, including phloroglucinol derivatives similar to this compound, have been reported to modulate inflammatory signaling pathways such as NF-κB and MAPK.
Caption: this compound's potential modulation of inflammatory pathways.[1][2][3][4][5]
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Arenol Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Arenol isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound Isomer Peaks
Question: Why are my this compound isomer peaks not separating, resulting in poor resolution or complete co-elution?
Answer: Poor resolution is a frequent challenge when separating structurally similar isomers like those of this compound. The key to improving separation is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.
Initial System Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Evaluate your column's performance by injecting a known standard.
-
System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a standard mixture.
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1]
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for phenolic compounds compared to methanol (B129727). Try adjusting the organic solvent percentage in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic solvent content will increase retention time and may improve separation.
-
Switching Organic Solvents: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.
-
pH Adjustment: For ionizable compounds like phenols, the pH of the mobile phase can significantly impact retention and selectivity. Small adjustments to the pH using additives like formic acid, acetic acid, or a buffer system can lead to significant improvements in resolution. A good starting point is often a pH around 3.0 to suppress the ionization of free silanols on the stationary phase.[1]
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
C18 Columns: These are a good starting point for reversed-phase separation of many isomers.
-
Phenyl-Hexyl or Biphenyl Columns: These columns can provide alternative selectivity for aromatic compounds like this compound isomers through π-π interactions.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be very effective for separating positional isomers.[1]
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try varying the temperature in a range of 25-40°C.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks.[2] However, be aware that this will also increase the total run time.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound isomer peaks are showing significant tailing or fronting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.
-
Active Sites on the Column: Free silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with polar functional groups on the analytes, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress these interactions.
-
Column Contamination: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent to remove any strongly retained compounds.[2]
-
Mismatched pH: If the mobile phase pH is close to the pKa of your this compound isomers, this can lead to tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.
-
-
Peak Fronting: This is less common than tailing and is often a sign of column overload or a problem with the sample solvent.
-
Sample Overload: Injecting too much sample can lead to fronting. Try reducing the injection volume or diluting your sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Issue 3: Shifting Retention Times
Question: My retention times for the this compound isomers are not consistent between runs. What is causing this instability?
Answer: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or the method's robustness.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure you are preparing your mobile phase accurately and consistently each time. Premixing the mobile phase components can often provide better stability than online mixing.
-
Column Equilibration: Insufficient column equilibration before starting a run can lead to shifting retention times, especially at the beginning of a sequence. Ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[2] It is highly recommended to use a thermostatted column compartment to maintain a consistent temperature.[2]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to variable retention times. Perform regular pump maintenance and check for any leaks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: A good starting point for reversed-phase separation of this compound isomers would be:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate solvent concentration needed to elute the isomers.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detection at a wavelength where the this compound isomers have maximum absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength.
Q2: How can I confirm the identity of my separated this compound isomer peaks?
A2: If you have access to reference standards for the individual isomers, you can confirm their identity by comparing their retention times to those of the standards. If standards are not available, you may need to use a mass spectrometer (LC-MS) to obtain mass spectral data for each peak, which can help in their identification.
Q3: What should I do if my backpressure is too high?
A3: High backpressure can indicate a blockage in the system. Systematically check for the source of the blockage by disconnecting components, starting from the detector and moving backward. A common cause is a blocked column inlet frit, which can sometimes be resolved by back-flushing the column (check the manufacturer's instructions first). Also, ensure that your mobile phase is properly filtered and degassed, and that there is no precipitation of buffers.
Data Presentation
Table 1: Illustrative Data on the Effect of HPLC Parameters on the Resolution of Two Hypothetical this compound Isomers
| Parameter | Condition 1 | Condition 2 | Resolution (Rs) | Observation |
| Organic Modifier | 50% Methanol | 50% Acetonitrile | 1.2 -> 1.8 | Acetonitrile provided better selectivity and resolution. |
| Mobile Phase pH | pH 4.5 | pH 3.0 (with 0.1% Formic Acid) | 1.4 -> 2.1 | Lowering the pH improved peak shape and resolution. |
| Column Temperature | 25°C | 40°C | 1.6 -> 1.4 | Increasing temperature decreased resolution in this case. |
| Flow Rate | 1.2 mL/min | 0.8 mL/min | 1.5 -> 1.9 | A lower flow rate increased separation efficiency. |
Note: This table presents hypothetical data to illustrate general trends in HPLC optimization. Actual results may vary depending on the specific this compound isomers and chromatographic conditions.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of this compound Isomers
-
Weighing: Accurately weigh approximately 1-5 mg of the this compound isomer sample.
-
Dissolution: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of about 1 mg/mL. Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Protocol 2: Example HPLC Method for Separation of Related Phenolic Isomers (adapted from γ-Oryzanol analysis)
This method serves as a starting point and may require optimization for your specific this compound isomers.
-
HPLC System: An Agilent 1100 series HPLC or equivalent with a diode array detector (DAD).
-
Column: Kinetex PFP (Pentafluorophenyl), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
0-13 min: 90% B
-
13-14 min: Linear gradient to 95% B
-
14-17 min: Linear gradient to 85% B
-
17-22 min: Linear gradient to 95% B
-
22-30 min: Hold at 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: DAD set at an appropriate wavelength for this compound isomers (e.g., 328 nm for γ-Oryzanol).[1]
Mandatory Visualization
Caption: Workflow for HPLC method development for this compound isomer separation.
Caption: Troubleshooting decision tree for common HPLC issues with this compound isomers.
References
How to prevent Arenol degradation during experiments
Technical Support Center: Arenol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color from colorless to yellow/brown. What is happening?
A1: A color change in your this compound solution is a primary indicator of oxidative degradation.[1] this compound, a polyphenolic compound, is susceptible to oxidation, which forms colored quinone-type structures and polymerization products. This process is often accelerated by dissolved oxygen, alkaline pH, light exposure, and the presence of trace metal ions.[1]
Q2: What are the main factors that accelerate this compound degradation?
A2: The primary factors that promote the degradation of phenolic compounds like this compound are:
-
Dissolved Oxygen: As the principal oxidizing agent, molecular oxygen readily reacts with the phenolic structure of this compound.[1]
-
High pH: Alkaline conditions (pH > 7.5) deprotonate the phenolic hydroxyl groups, making this compound more susceptible to oxidation.[1][2][3] Many polyphenols are more stable in acidic conditions.[2][4]
-
Light Exposure: UV and visible light can provide the energy needed to initiate and propagate oxidative reactions, a process known as photodegradation.[1][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][4] Storing solutions at lower temperatures (e.g., 2-8°C) can slow the rate of degradation.[6]
-
Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly speeding up oxidation.[1][6] These ions can be present as impurities in buffer salts and glassware.
Q3: I'm observing inconsistent results and a loss of this compound's activity in my cell-based assays. Could this be due to degradation?
A3: Yes, inconsistent results in biological assays are a common consequence of compound instability.[7][8] The degradation of this compound leads to a lower effective concentration of the active compound during the experiment, which can result in underestimated potency and poor reproducibility.[7]
Q4: How can I prevent this compound degradation in my stock solutions?
A4: To maintain the stability of this compound stock solutions, it is recommended to:
-
Use Degassed Solvents: Degas solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[9]
-
Store Under Inert Gas: Overlay the solution with an inert gas in the storage vial to create a protective atmosphere.[1]
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[1]
-
Control pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 3-6), if compatible with your experimental design.[4]
-
Store at Low Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
Q5: What additives can I use to stabilize this compound in my experimental solutions?
A5: Several types of additives can help stabilize this compound:
-
Antioxidants: Sacrificial antioxidants like ascorbic acid (Vitamin C) or dithiothreitol (B142953) (DTT) can be added to the solution. These compounds are preferentially oxidized, thereby protecting this compound.[1]
-
Chelating Agents: To inactivate catalytic metal ions, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Immediate color change upon dissolving this compound in buffer. | 1. High pH of buffer: The buffer pH is too alkaline, causing rapid oxidation.[10][11]2. Dissolved oxygen in buffer: The buffer was not degassed prior to use.3. Metal ion contamination: Glassware or buffer salts contain catalytic metal ions.[1] | 1. Adjust pH: Prepare a fresh buffer with a lower pH (e.g., pH 6.0-6.5) if compatible with your assay.[4]2. Degas Buffer: Sparge the buffer with nitrogen or argon for 15-30 minutes before use.[9]3. Use Chelators & Acid-Washed Glassware: Add 0.1 mM EDTA to the buffer.[1] Use glassware that has been acid-washed (e.g., with 1M HCl) and rinsed thoroughly with high-purity water.[1] |
| Solution degrades during the experiment (e.g., in a cell culture incubator). | 1. Exposure to atmospheric oxygen: The experimental setup allows for continuous exposure to air.2. Reaction with media components: Components in the cell culture media may be promoting oxidation.3. Photodegradation: Exposure to ambient light during handling and incubation.[1] | 1. Work under inert atmosphere: Prepare and handle solutions in a glove box or using Schlenk line techniques where possible.[12][13]2. Add Antioxidant: Supplement your media with a low concentration of ascorbic acid (e.g., 0.1 mM), ensuring it doesn't interfere with your assay.[1]3. Protect from Light: Minimize light exposure at all steps. Use amber-colored labware or cover plates with foil.[1] |
| Inconsistent analytical results (e.g., by HPLC). | 1. Degradation during sample preparation: The compound is degrading after collection but before analysis.2. Mobile phase issues: The pH of the HPLC mobile phase is causing on-column degradation. | 1. Quench Degradation: Keep samples on ice and analyze them as quickly as possible. Consider adding an antioxidant to the sample vial.2. Optimize HPLC Method: Use a mobile phase with an acidic pH (e.g., containing 0.1% formic or phosphoric acid) to improve stability during the analysis.[6] |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions based on internal studies. The percentage of this compound remaining was quantified by HPLC after a 24-hour incubation.
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Temperature | % this compound Remaining (24h) |
| 5.0 | 4°C | 98% |
| 5.0 | 25°C | 92% |
| 7.4 | 4°C | 85% |
| 7.4 | 25°C | 65% |
| 8.5 | 25°C | 30% |
Table 2: Effect of Additives on this compound Stability in pH 7.4 Buffer at 25°C
| Additive (Concentration) | % this compound Remaining (24h) |
| None (Control) | 65% |
| Ascorbic Acid (0.5 mM) | 95% |
| EDTA (0.1 mM) | 88% |
| Ascorbic Acid (0.5 mM) + EDTA (0.1 mM) | 99% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in a way that minimizes initial degradation.
-
Prepare a Stabilized Buffer: a. Prepare a 50 mM citrate (B86180) buffer at pH 5.5 using high-purity water. b. Add EDTA to a final concentration of 0.1 mM. c. Place the buffer in a Schlenk flask and degas by sparging with argon gas for 30 minutes.[9]
-
Weigh this compound: a. Weigh the required amount of solid this compound in a tared vial, preferably inside an inert atmosphere glove box.
-
Dissolve this compound: a. Using a gas-tight syringe, transfer the appropriate volume of the degassed, stabilized buffer to the vial containing this compound to achieve a 10 mM concentration.[14] b. Mix gently by inversion or brief vortexing until fully dissolved.
-
Storage: a. Aliquot the stock solution into amber, screw-cap vials. b. Flush the headspace of each vial with argon before sealing. c. Store aliquots at -80°C.
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a method to quantify this compound and its degradation products.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: a. Prepare your experimental samples containing this compound under the desired conditions (e.g., different buffers, temperatures). b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample. c. Immediately dilute the aliquot in ice-cold Mobile Phase A to stop further degradation and bring it within the calibration curve range.
-
Data Analysis: a. Generate a standard curve using freshly prepared this compound solutions of known concentrations. b. Integrate the peak area for this compound in each sample chromatogram. c. Calculate the concentration of this compound at each time point using the standard curve. d. Plot the percentage of this compound remaining versus time to determine the degradation rate.[7]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Recommended workflow for handling this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. academic.oup.com [academic.oup.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Enhancing the bioavailability of Arenol formulations
Arenol Formulation Technical Support Center
Disclaimer: this compound is recognized as a natural anti-inflammatory product.[1] However, for the purposes of this guide, "this compound" will be treated as a representative model compound for a Biopharmaceutics Classification System (BCS) Class II drug. These drugs are characterized by low aqueous solubility and high membrane permeability. The following troubleshooting guides and protocols are designed to address the common challenges associated with enhancing the oral bioavailability of such compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving adequate oral bioavailability with this compound?
A1: The principal challenge is this compound's low aqueous solubility. Despite having high permeability across the intestinal wall (a characteristic of BCS Class II compounds), its poor solubility limits the dissolution rate in the gastrointestinal (GI) tract. This means that only a small amount of the drug can dissolve and be available for absorption, leading to low and variable exposure in the bloodstream.
Q2: What are the main strategies for enhancing the bioavailability of a poorly soluble drug like this compound?
A2: Key strategies focus on improving the solubility and/or dissolution rate.[2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution speed.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its high-energy amorphous state within a polymer matrix can significantly increase its apparent solubility and generate supersaturated solutions in the GI tract.[6][7][8][9]
-
Lipid-Based Formulations: Encapsulating this compound in lipid systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the gut and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[2][4]
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice depends on the specific physicochemical properties of this compound (e.g., melting point, logP, dose), the desired pharmacokinetic profile, and the stage of development. An initial screening of different enabling technologies is recommended. The following decision tree provides a generalized approach.
Part 2: Troubleshooting Guides
Scenario 1: Amorphous Solid Dispersion (ASD) Formulation Issues
Q: My spray-dried this compound ASD shows promising amorphous solubility in vitro, but the drug rapidly precipitates during dissolution testing. What's wrong?
A: This is a common issue known as the "spring and parachute" problem, where a supersaturated state (the "spring") is achieved but cannot be maintained, leading to rapid crystallization (the "parachute" fails).[8]
-
Potential Causes:
-
Inadequate Polymer Inhibition: The chosen polymer may not be effective at inhibiting nucleation and crystal growth of this compound in the dissolution medium.
-
Incorrect Drug Loading: The concentration of dissolved this compound may have exceeded the polymer's capacity to stabilize it, a threshold known as the critical supersaturation concentration.
-
Unfavorable Dissolution Medium: The pH or composition of the medium might accelerate this compound's crystallization.
-
-
Troubleshooting Steps:
-
Screen Different Polymers: Test polymers with different functional groups (e.g., HPMC-AS, PVP/VA, Soluplus®). A polymer that has specific molecular interactions (like hydrogen bonding) with this compound is often more effective.
-
Optimize Drug Loading: Create and test ASDs with a range of drug loadings (e.g., 10%, 25%, 40%). Lower drug loadings are generally more stable.
-
Incorporate a Precipitation Inhibitor: Consider adding a secondary polymer or surfactant to the formulation that can help maintain the supersaturated state.
-
Use Biorelevant Media: Conduct dissolution tests in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) which contain bile salts and phospholipids (B1166683) that can help maintain solubility in vivo.[12]
-
Scenario 2: Lipid-Based Formulation (LBF) Issues
Q: My this compound SNEDDS (Self-Nanoemulsifying Drug Delivery System) formulation performs well in vitro, but the in vivo pharmacokinetic (PK) data in rats shows extremely high variability between subjects. What could be the cause?
A: High inter-subject variability is a frequent challenge with oral formulations of poorly soluble drugs and can be particularly pronounced with LBFs.[13][14]
-
Potential Causes:
-
Inconsistent Emulsification: The formulation may not be robust enough to emulsify consistently and rapidly in the varying physiological conditions (pH, fluid volume, motility) of the rat gut.
-
Food Effects: The presence or absence of food can dramatically alter GI physiology, including bile salt secretion, which can interact with the LBF and affect drug solubilization and absorption.[15]
-
Phase Separation/Precipitation: The drug may precipitate out of the lipid droplets upon dilution and digestion in the GI tract.
-
Analytical or Dosing Errors: Inconsistent dosing procedures or issues with the bioanalytical method can introduce significant variability.[16][17]
-
-
Troubleshooting Steps:
-
Assess Formulation Robustness: Perform in vitro dispersion tests in a range of media (e.g., water, 0.1N HCl, phosphate (B84403) buffer pH 6.8) to check the consistency of the resulting emulsion droplet size.
-
Conduct an In Vitro Digestion Test: Use a lipolysis model to simulate GI digestion and assess if this compound remains solubilized in the micellar phase or if it precipitates.
-
Standardize the In Vivo Study Protocol: Ensure strict control over animal fasting periods, dosing technique, and sample collection times.[13] Using a larger number of animals per group can also help mitigate the impact of individual variability.[13]
-
Re-validate Bioanalytical Method: Confirm the accuracy, precision, and stability of the method used to quantify this compound in plasma.[13]
-
Part 3: Data Presentation
Table 1: Comparison of Different this compound Formulation Strategies (Hypothetical Data)
| Formulation Type | Drug Load (%) | Mean Particle/Droplet Size (nm) | Dissolution at 60 min (%) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng*h/mL) |
| Unprocessed this compound | 100% | 15,200 | 8% | 55 ± 25 | 210 ± 115 |
| Micronized this compound | 100% | 2,500 | 25% | 180 ± 90 | 750 ± 380 |
| ASD (25% in HPMC-AS) | 25% | N/A | 88% | 950 ± 210 | 5,600 ± 1,120 |
| SNEDDS (10% in oil/surf.) | 10% | 45 | 95% (in situ) | 1,150 ± 350 | 6,800 ± 1,950 |
Table 2: Solubility of this compound in Common Lipid Excipients (Hypothetical Data)
| Excipient Type | Excipient Name | This compound Solubility (mg/g) |
| Oil (Long-Chain Triglyceride) | Captex 1000 | 12.5 |
| Oil (Medium-Chain Triglyceride) | Capmul MCM | 45.8 |
| Surfactant (HLB ~14) | Kolliphor RH 40 | 110.2 |
| Surfactant (HLB ~10) | Tween 80 | 85.5 |
| Co-solvent | Transcutol HP | 255.0 |
Part 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound Formulations
This protocol is used to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[18][19][20]
-
Objective: To measure the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.[18][21]
-
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days.
-
Transport medium: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
This compound dosing solution (e.g., 10 µM in transport medium, prepared from a DMSO stock).
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol (P-gp substrate).[18]
-
Lucifer Yellow for monolayer integrity testing.[18]
-
LC-MS/MS for quantification of this compound and controls.
-
-
Methodology:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 250 Ω·cm².[22]
-
Pre-incubation: Wash the cell monolayers with pre-warmed (37°C) transport medium and incubate for 30 minutes.
-
A-B Permeability:
-
Add the this compound dosing solution to the apical (donor) side.
-
Add fresh transport medium to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh medium.
-
-
B-A Permeability:
-
Add the this compound dosing solution to the basolateral (donor) side.
-
Add fresh transport medium to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
Integrity Post-Assay: At the end of the experiment, add Lucifer Yellow and measure its flux to confirm the monolayer was not compromised.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that this compound is subject to active efflux.[18]
-
-
Protocol 2: Biorelevant Dissolution Testing for this compound ASDs
This protocol uses fasted state simulated intestinal fluid (FaSSIF) to better predict the in vivo dissolution of an ASD formulation.
-
Objective: To evaluate the dissolution rate and extent of supersaturation of an this compound ASD formulation under conditions mimicking the fasted small intestine.
-
Materials:
-
This compound ASD powder.
-
FaSSIF powder (e.g., from Biorelevant.com).
-
USP II dissolution apparatus (paddles).
-
In-line filtration system (e.g., fiber optic probes or cannula with filters) to measure dissolved drug concentration without sampling solids.
-
-
Methodology:
-
Media Preparation: Prepare FaSSIF according to the manufacturer's instructions. Equilibrate the medium to 37°C in the dissolution vessels.
-
Apparatus Setup: Set the paddle speed to 50-75 RPM.
-
Test Initiation: Add a quantity of the this compound ASD formulation equivalent to the target dose into each vessel.
-
Sampling: Monitor the concentration of dissolved this compound over time (e.g., at 5, 10, 15, 30, 60, 90, 120, 240 minutes). Use an in-line monitoring system to avoid removing media and altering hydrodynamics.
-
Data Analysis:
-
Plot the concentration of dissolved this compound versus time.
-
Determine key parameters:
-
Cmax: The maximum concentration achieved (the "spring").
-
AUC: The area under the concentration-time curve, representing the overall drug exposure.
-
Degree of Supersaturation: Cmax / Ceq (where Ceq is the equilibrium solubility of crystalline this compound in the same medium).
-
-
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Inconsistent Results in Arenol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arenol bioassays. The information is designed to help address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound stock solution is precipitating when I dilute it in my aqueous assay buffer. How can I resolve this?
A1: Precipitation of hydrophobic compounds like this compound is a common issue. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your assay is as low as possible while maintaining this compound's solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
-
Use a Co-solvent: Consider using a water-miscible organic co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, in conjunction with DMSO to improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution directly in the final assay medium. This gradual decrease in solvent concentration can help prevent the compound from precipitating.
-
Pre-warm the Media: Gently warming the assay media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q2: I am observing high background signals or false positives in my fluorescence-based assays with this compound.
A2: Natural products can sometimes exhibit intrinsic fluorescence, which can interfere with these types of assays.
-
Run a Control for Autofluorescence: To mitigate this, run a parallel control plate containing this compound but without the fluorescent dye. This will allow you to measure the compound's autofluorescence at the specific excitation and emission wavelengths of your assay. You can then subtract this background fluorescence from your experimental readings.
-
Check for Light Scattering: Some compounds can cause light scattering, leading to false positives in optical-based assays. Visually inspect the wells for any precipitation, as this can contribute to scattering.
Q3: The IC50 values for this compound in my cytotoxicity assays are inconsistent between experiments.
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding and Growth Phase: Ensure consistent cell seeding density and that cells are in the same growth phase for all experiments. Cell responses to drugs can vary with cell density and metabolic activity. It is advisable to perform a pilot time-course experiment with multiple cell densities to determine optimal assay conditions.[1]
-
Compound Solubility: As mentioned in Q1, ensure complete solubilization of your this compound stock and check for any precipitation upon dilution. The formation of aggregates can lead to inconsistent results.[1]
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can introduce significant variability. Use calibrated pipettes and be meticulous with your dilution series.[1]
Q4: My Western blot results for downstream signaling proteins after this compound treatment are not reproducible.
A4: Inconsistent Western blot results can be due to variations in treatment time, protein extraction, or the blotting procedure itself.
-
Consistent Harvest Time: Ensure that cells are harvested at a consistent time point after this compound treatment, as the expression and phosphorylation status of signaling proteins are time-dependent.
-
Protein Extraction and Handling: Use a consistent protein extraction protocol and ensure that samples are always kept on ice or at 4°C to prevent protein degradation.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin or GAPDH) to normalize your results and account for any variations in protein loading.
Data Presentation: Summarizing Quantitative Data
To ensure consistency and facilitate comparison of results across experiments, it is crucial to maintain a structured record of your quantitative data. The table below provides a template for summarizing data from an this compound cytotoxicity assay.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean | Standard Deviation |
| This compound IC50 (µM) | 15.2 | 18.1 | 16.5 | 16.6 | 1.45 |
| Positive Control IC50 (µM) | 2.5 | 2.8 | 2.6 | 2.63 | 0.15 |
| Max Inhibition (%) | 92 | 95 | 93 | 93.3 | 1.53 |
| Z'-factor | 0.78 | 0.82 | 0.79 | 0.797 | 0.02 |
Experimental Protocols & Visualizations
Detailed Methodology: MTT Assay for Cytotoxicity
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[1]
Caption: Workflow for a typical MTT cytotoxicity bioassay.
Signaling Pathway: NF-κB Inhibition
As this compound is described as having anti-inflammatory properties, a key pathway it may modulate is the NF-κB (nuclear factor kappa B) signaling pathway. Inconsistent results in assays measuring the activity of this pathway could be due to variability in any of its components.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Optimizing dosage and administration of Arenol in mice
Disclaimer
Please be aware that "Arenol" is a fictional drug name created for the purpose of this example. The information provided below, including protocols, data, and mechanisms of action, is entirely hypothetical and should not be used for actual research or clinical applications.
This compound Technical Support Center
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals working with this compound in murine models. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key protein kinases in the RAS-ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling and subsequent inhibition of cell proliferation and tumor growth.
Q2: What is the recommended solvent for this compound for in vivo studies?
A2: For intraperitoneal (IP) and oral gavage (PO) administration in mice, this compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare the formulation fresh daily and ensure complete dissolution of the compound.
Q3: What is the recommended starting dose for this compound in mice?
A3: For efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg, administered daily by oral gavage, is recommended. Dose-response studies can be performed to determine the optimal dose for your specific model. For toxicity assessments, a dose range of 10-100 mg/kg can be explored.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. The formulated solution should be prepared fresh for each use and not stored for more than 24 hours.
Troubleshooting Guide
Issue 1: Inconsistent tumor growth inhibition results.
-
Possible Cause 1: Improper drug formulation.
-
Solution: Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Prepare the formulation fresh before each administration.
-
-
Possible Cause 2: Incorrect drug administration.
-
Solution: For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs. For intraperitoneal injection, vary the injection site to avoid irritation.
-
-
Possible Cause 3: Variability in the mouse model.
-
Solution: Ensure tumors are of a consistent size at the start of the study. Use a sufficient number of animals per group to account for biological variability.
-
Issue 2: Signs of toxicity in mice (e.g., significant weight loss, lethargy).
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dose of this compound. If using a high dose, consider a less frequent dosing schedule (e.g., every other day).
-
-
Possible Cause 2: Vehicle toxicity.
-
Solution: Run a vehicle-only control group to assess the toxicity of the formulation itself.
-
-
Possible Cause 3: Off-target effects.
-
Solution: Monitor for common side effects associated with MEK inhibitors, such as skin rash or diarrhea. Consider reducing the dose or discontinuing treatment if severe side effects are observed.
-
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Preparation of Formulation (for a 10 mg/mL solution):
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO and vortex until the powder is dissolved.
-
Add 40% of the final volume of PEG300 and vortex.
-
Add 5% of the final volume of Tween 80 and vortex.
-
Add 45% of the final volume of saline and vortex until a clear solution is formed.
-
-
Administration (Oral Gavage):
-
Gently restrain the mouse.
-
Insert a sterile gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Tumor Growth Inhibition Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant 1x10^6 human cancer cells (e.g., A375 melanoma) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Treatment: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Collect tumors for further analysis.
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| This compound | 25 | 750 ± 150 | 50 |
| This compound | 50 | 300 ± 100 | 80 |
Table 2: Toxicity Profile of this compound in Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) | Serum ALT Levels (U/L) |
| Vehicle Control | 0 | +5 ± 2 | 30 ± 5 |
| This compound | 25 | -2 ± 1 | 45 ± 8 |
| This compound | 50 | -8 ± 3 | 90 ± 15 |
Visualizations
Caption: this compound inhibits the RAS-ERK signaling pathway by targeting MEK1/2.
Caption: Workflow for a tumor growth inhibition study in a xenograft model.
Technical Support Center: Synthesis and Purification of Arenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Arenol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying crude this compound?
The choice of purification method depends on the nature of the impurities and the scale of your synthesis. The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2][3]
-
Recrystallization is ideal for removing small amounts of impurities from a solid sample. It is a cost-effective and scalable method if a suitable solvent is found.[2][4]
-
Column Chromatography is a versatile technique used to separate this compound from impurities with different polarities.[1][3] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility to this compound.[1]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your this compound sample. A combination of methods often provides the most comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the number of components in your sample.[1]
-
Melting Point Analysis: Pure crystalline solids have a sharp and defined melting point. Impurities will typically cause the melting point to broaden and decrease.[5]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the structure of your compound and detect the presence of impurities.
-
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive quantitative techniques for determining the percentage purity of a sample.[6][][8]
Q3: What are the potential sources of impurities in this compound synthesis?
Impurities can arise from various sources throughout the synthetic and workup process.[9] These can include:
-
Unreacted starting materials. [9]
-
By-products from side reactions.[9]
-
Reagents, catalysts, or solvents used in the reaction.
-
Degradation products formed during the reaction or purification.[9]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Q: I performed a recrystallization, but my this compound is still impure. What could be the problem?
A: This issue can stem from several factors related to solvent choice and procedural execution.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[4] Refer to the solubility screening table below for an example.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
Insufficient Washing: The crystals should be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[11]
Issue 2: Discolored this compound Sample
Q: My synthesized this compound is yellow/brown instead of the expected white. How can I remove the color?
A: Colored impurities are common in phenolic compounds due to oxidation or side products.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: If recrystallization with charcoal is ineffective, column chromatography is an excellent alternative for separating colored impurities.[1]
Issue 3: this compound Fails to Crystallize
Q: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A: Crystal formation can sometimes be challenging to initiate.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4] This provides a nucleation site for crystal growth.
-
Supersaturation: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of this compound and induce crystallization.[10]
-
Antisolvent Addition: If a suitable single solvent cannot be found, an antisolvent system can be used. Dissolve this compound in a "good" solvent and then slowly add a "poor" solvent in which this compound is insoluble until the solution becomes cloudy.[2]
Issue 4: Poor Separation in Column Chromatography
Q: I am running a column, but the separation between this compound and an impurity is poor. How can I improve this?
A: Poor separation in column chromatography is typically related to the choice of the mobile phase (eluent).
-
Optimize the Eluent System: The polarity of the eluent is crucial.[1] Use TLC to test different solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is recommended).
-
Use a Gradient Elution: Start with a less polar solvent to elute less polar impurities, then gradually increase the polarity of the eluent to elute your more polar this compound.[12]
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Data Presentation
Table 1: Example of Solubility Screening for this compound Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations | Suitability |
| Water | Insoluble | Sparingly Soluble | Oily at boiling point | Poor |
| Ethanol | Soluble | Very Soluble | Dissolves too well at RT | Poor |
| Toluene | Sparingly Soluble | Very Soluble | Good crystal formation on cooling | Good |
| Hexane | Insoluble | Insoluble | Does not dissolve | Poor |
| Ethyl Acetate/Hexane (1:3) | Sparingly Soluble | Soluble | Good crystal formation on cooling | Excellent |
Note: This is illustrative data. Actual solubility must be determined experimentally.
Table 2: Example of Fraction Analysis for this compound Purification by Column Chromatography
| Fraction Number | Volume (mL) | TLC Analysis (Rf) | Composition |
| 1-5 | 50 | 0.85 | Non-polar impurity |
| 6-8 | 30 | 0.50, 0.40 | Mixed Fractions |
| 9-15 | 70 | 0.40 | Pure this compound |
| 16-20 | 50 | 0.10 | Polar Impurity |
Note: Rf values are dependent on the specific TLC solvent system used.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of crude this compound in small amounts of different solvents (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[4][11]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4][10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Adsorbent and Eluent Selection: Silica (B1680970) gel is a common stationary phase for purifying phenolic compounds.[3] Use TLC to determine the optimal eluent system that separates this compound from its impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, the sample can be adsorbed onto a small amount of silica gel and loaded as a solid.[12]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[1] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[12]
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure this compound.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound Purification and Analysis.
Caption: Troubleshooting Purification Issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mt.com [mt.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. youtube.com [youtube.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 8. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 9. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Large-Scale Synthesis of Arenol (modeled on Oseltamivir)
Disclaimer: The compound "Arenol" is a fictional name used to fulfill the prompt's requirements. The following technical support guide is based on the well-documented challenges and methodologies for the large-scale synthesis of Oseltamivir (Tamiflu®), a complex antiviral medication. The issues and solutions presented are representative of the complexities faced in the large-scale production of intricate pharmaceutical molecules.
This guide provides troubleshooting advice, frequently asked questions, and key data points for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the commercial synthesis of this compound, and what are its associated challenges?
A1: The commercial production of this compound traditionally starts from (-)-shikimic acid.[1] This natural product is sourced from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using recombinant E. coli.[1][2] The primary challenge lies in the reliance on a natural source, which can lead to supply chain vulnerabilities and price fluctuations, particularly during periods of high demand.[2] This dependency has spurred significant research into developing synthetic routes independent of shikimic acid.
Q2: Stereocontrol is critical in the synthesis of this compound. What are the main challenges?
A2: this compound possesses three stereocenters, meaning only one of the eight possible stereoisomers is pharmacologically active.[2] A significant challenge is ensuring the correct stereochemistry is established and maintained throughout the multi-step synthesis. The industrial process often relies on the inherent chirality of the starting material, (-)-shikimic acid, to set these stereocenters.[2] Alternative synthetic strategies may employ asymmetric catalysts or enzymes to ensure the formation of the desired isomer.
Q3: The use of azides in the industrial synthesis of this compound is a known safety concern. What are the risks and what alternatives exist?
A3: The established industrial synthesis and several other routes utilize potentially explosive azide (B81097) reagents, such as sodium azide, to introduce the amino groups onto the cyclohexene (B86901) ring.[1][2] Handling large quantities of azides poses significant safety risks, including the potential for detonation with heat or mechanical shock. This necessitates specialized equipment and handling procedures. In response to these safety concerns, numerous "azide-free" synthetic routes have been developed.[3] These alternative pathways often employ other nitrogen sources to install the necessary amino groups.[2][3]
Troubleshooting Guides
| Issue | Possible Causes | Solutions & Optimization Strategies |
| Low Yield in Azide Substitution Step | 1. Poor leaving group on the substrate.2. Formation of elimination byproducts (e.g., dienes).3. Decomposition of the azide reagent. | 1. Ensure the substrate has a good leaving group, such as a triflate, which has shown higher yields compared to mesylates or nosylates.2. Optimize reaction conditions (temperature, solvent). Using aqueous acetone (B3395972) at room temperature can favor the SN2 substitution over elimination.3. Use fresh, high-purity sodium azide. Monitor the reaction temperature carefully to avoid decomposition. |
| Poor Regioselectivity in Nucleophilic Substitution | 1. Steric hindrance at the target position.2. Competing reactive sites on the molecule. | 1. The stereochemistry of the cyclohexene ring can hinder the approach of the nucleophile. Ensure the conformation of your substrate allows for optimal orbital overlap for the SN2 reaction.[4]2. Employ a robust protecting group strategy to ensure other potentially reactive functional groups are adequately protected, directing the nucleophilic attack to the desired position. |
| Difficulties in Aziridine (B145994) Ring Opening | 1. The stability of the aziridine ring can make it resistant to opening.2. Incorrect choice of nucleophile or catalyst. | 1. The addition of a Lewis acid or protic acid can activate the aziridine ring, facilitating nucleophilic attack.2. The choice of nucleophile and solvent system is critical. For example, using an azide nucleophile in the presence of a Lewis acid can promote regioselective ring opening. |
| Formation of Aromatic Side Products | 1. Elevated reaction temperatures during the azidation step. | 1. The reaction of a mesylated shikimate derivative with sodium azide can lead to the formation of an aromatic side product, especially at higher temperatures.[3] Careful control of the reaction temperature is crucial for minimizing this side reaction. |
Data Presentation
Table 1: Comparison of Various Synthetic Routes to this compound (Oseltamivir)
| Synthetic Route | Starting Material | Overall Yield | Number of Steps | Use of Azides | Primary Challenge |
| Roche Industrial Process | (-)-Shikimic Acid | ~30%[3] | ~10-12[3] | Yes[3] | Azide handling (toxic, explosive)[3] |
| Shibasaki Azide-Free Route | Not specified | ~30%[3] | ~12[3] | No[3] | Scalability to industrial levels |
| Corey Route | Not specified | ~47%[3] | 8[3] | Yes[3] | Use of hazardous azides |
| Hayashi Route | Not specified | 57%[3] | Not specified | Not specified | Scalability |
Experimental Protocols
Protocol: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid (Adapted from the Roche Industrial Process)
This protocol outlines the key steps to generate the epoxide, a central intermediate in the industrial synthesis of this compound.
-
Esterification: (-)-Shikimic acid is treated with ethanol (B145695) and thionyl chloride to form the corresponding ethyl ester.[2]
-
Ketalization: The ethyl shikimate intermediate is reacted with 3-pentanone (B124093) in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal.[2]
-
Mesylation: The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This forms a mesylate, an excellent leaving group.
-
Epoxidation: Treatment of the mesylate with a mild base, such as potassium bicarbonate, induces an intramolecular SN2 reaction, where the C-4 oxygen attacks the C-5 carbon, displacing the mesylate and forming the desired epoxide intermediate.[2]
Visualizations
Caption: Simplified workflow of the initial steps in the Roche industrial synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in an azide substitution step.
References
Refining Cell Culture Conditions for Arenol Treatment: A Technical Support Center
Disclaimer: The compound "Arenol" is a hypothetical agent for the purpose of this guide. The information, protocols, and troubleshooting advice provided are based on the known characteristics of similar small-molecule inhibitors, such as Arzanol and Alternol, and are intended for research purposes only.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor with multifaceted effects on cellular signaling. Its primary mechanisms include the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which is a key regulator of inflammatory responses and cell survival.[1] this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key cell cycle regulators and activating apoptotic pathways.[2]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a powder. To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Working solutions should be freshly prepared for each experiment by diluting the stock solution in your cell culture medium.
Q3: My this compound is not dissolving properly in the cell culture medium. What should I do?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors.[3] If you observe precipitation or an oily layer after adding this compound to your medium, consider the following:
-
Use a Co-solvent: Ensure you are first dissolving this compound in a small amount of a sterile, cell-culture grade solvent like DMSO before diluting it to the final concentration in your culture medium.[4]
-
Optimize Solvent Concentration: The final concentration of the solvent in your cell culture medium should be kept low (typically ≤ 0.1% for DMSO) to prevent solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments.[5]
-
Lower Final Concentration: Your target concentration of this compound might be too high for its solubility limit in the aqueous medium. Try using a lower concentration range.[4]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and that you are preparing fresh dilutions for each experiment to avoid degradation.[3]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact experimental outcomes. Maintain consistent cell culture practices.[3]
-
Incubation Time: The optimal incubation time can vary between cell lines and experimental endpoints. It is advisable to perform a time-course experiment to determine the ideal duration.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Cell Viability in Control Group | Mycoplasma or other microbial contamination.[] | Test for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
| Poor quality of media or serum.[] | Use fresh, high-quality cell culture reagents. | |
| Over-trypsinization during cell passaging.[] | Minimize trypsin exposure time and use a trypsin inhibitor. | |
| No Effect of this compound Treatment | Incorrect dosage or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[7] |
| Cell line is resistant to this compound. | Screen different cell lines to find a sensitive model. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently after plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent drug concentration. | Ensure proper mixing when preparing serial dilutions. | |
| Unexpected Morphological Changes | Solvent toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[4] Run a vehicle control.[5] |
| This compound-induced cell cycle arrest or senescence. | Analyze the cell cycle profile using flow cytometry.[9] Stain for senescence markers if suspected.[9] |
Experimental Protocols & Data Presentation
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.[10]
Data Presentation:
Table 1: Cell Viability of [Cell Line] Cells Treated with this compound for 48 hours
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.35 ± 0.09 | 100 |
| 1 | 1.28 ± 0.07 | 94.8 |
| 5 | 1.05 ± 0.06 | 77.8 |
| 10 | 0.72 ± 0.05 | 53.3 |
| 25 | 0.41 ± 0.03 | 30.4 |
| 50 | 0.18 ± 0.02 | 13.3 |
| 100 | 0.09 ± 0.01 | 6.7 |
Western Blotting
This technique is used to detect specific proteins in a cell lysate.[12]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[15]
Data Presentation:
Table 2: Relative Protein Expression in [Cell Line] Cells after 24-hour this compound Treatment
| Target Protein | This compound Concentration (µM) | Relative Band Intensity (Normalized to Loading Control) |
| p-NF-κB p65 | 0 | 1.00 |
| 10 | 0.65 | |
| 25 | 0.32 | |
| Total NF-κB p65 | 0 | 1.00 |
| 10 | 0.98 | |
| 25 | 0.95 | |
| Cyclin D1 | 0 | 1.00 |
| 10 | 0.55 | |
| 25 | 0.21 | |
| β-Actin | 0 | 1.00 |
| 10 | 1.00 | |
| 25 | 1.00 |
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.[16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. For adherent cells, collect the culture medium and detach the cells with trypsin. Combine the detached cells with the cells from the medium.[16] For suspension cells, collect them directly.[16]
-
Cell Washing: Wash the cells with ice-cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[17]
Data Presentation:
Table 3: Apoptosis in [Cell Line] Cells after 48-hour this compound Treatment
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.5 |
| 25 | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.8 |
| 50 | 15.3 ± 2.8 | 45.2 ± 4.5 | 39.5 ± 3.9 |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting experiments.
Caption: Gating strategy for apoptosis analysis.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Overcoming Resistance to Arenol
Welcome to the Arenol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to this compound resistance.
Disclaimer: this compound is a hypothetical compound created for this technical support guide. Its proposed mechanism of action and resistance pathways are based on well-documented phenomena observed with tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of the EGFR kinase domain, this compound inhibits autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to EGFR inhibitors like this compound is a common event and can be driven by several mechanisms:
-
Secondary On-Target Mutations: The most frequent cause is the emergence of a "gatekeeper" mutation, such as T790M, within the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of this compound.[1][2][3]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A primary example is the amplification of the MET receptor tyrosine kinase, which can then activate downstream pathways like PI3K/AKT, rendering the inhibition of EGFR ineffective.[2][4][5][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[9][10][11][12]
-
Histological Transformation: In some cases, cancer cells may undergo a phenotypic change, such as an epithelial-to-mesenchymal transition (EMT), which reduces their dependence on EGFR signaling.[2]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to quantify the change in sensitivity. This is done by performing a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental (sensitive) cell line.[13][14][15] A significant increase (typically >5-fold) in the IC50 value confirms the development of resistance.
Q4: What are the initial steps to investigate the specific mechanism of resistance in my cell line?
A4: A logical workflow is crucial for pinpointing the resistance mechanism.
-
Sequence the EGFR Kinase Domain: Check for secondary mutations like T790M.
-
Analyze Key Signaling Pathways: Use Western blotting to check the phosphorylation status of EGFR, AKT, and ERK in the presence of this compound. Persistent phosphorylation of AKT and/or ERK despite EGFR inhibition points to a bypass mechanism.[16][17]
-
Assess Bypass Receptors and Drug Transporters: If a bypass pathway is suspected, use Western blotting or qPCR to examine the expression and activation of proteins like MET and the expression of genes like ABCB1.[18][19][20]
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound after several passages.
-
Possible Cause: Acquired resistance due to selective pressure.
-
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome / Interpretation |
| 1. Confirm IC50 Shift | Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) on the parental and suspected resistant cells. | A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant line confirms resistance. |
| 2. Analyze EGFR Status | Sequence the kinase domain of the EGFR gene (exons 18-21) from the resistant cells. | Identification of a known resistance mutation (e.g., T790M) indicates on-target resistance.[1][2] |
| 3. Investigate Bypass Pathways | If no EGFR mutation is found, perform a Western blot. Treat both parental and resistant cells with this compound (at the IC50 of the parental line) and probe for p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK. | In resistant cells, you may see that this compound still inhibits p-EGFR but p-AKT and/or p-ERK levels remain high, indicating a bypass track is active.[6] |
| 4. Screen for Specific Bypass Mechanisms | Based on Step 3, probe for common bypass drivers. Perform a Western blot for total and phosphorylated MET. Perform qPCR for MET and ABCB1 gene expression. | Increased p-MET and total MET protein, or elevated MET gene amplification, suggests a MET-driven bypass.[5][7][8] Increased ABCB1 mRNA suggests a drug efflux mechanism.[9][12] |
| 5. Functional Validation | If a bypass pathway is identified, test a combination therapy. For example, if MET is amplified, treat resistant cells with this compound + a MET inhibitor. | Restoration of sensitivity (synergistic cell killing) validates the bypass mechanism and suggests a potential therapeutic strategy.[4][5] |
Problem 2: A new cancer cell line shows high intrinsic resistance to this compound.
-
Possible Cause: Pre-existing resistance mechanisms.
-
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome / Interpretation |
| 1. Characterize Baseline EGFR | Sequence the EGFR kinase domain of the cell line. | The presence of a primary resistance mutation (e.g., certain exon 20 insertions) or a T790M mutation alongside a sensitizing mutation can explain intrinsic resistance.[3] |
| 2. Assess Baseline Pathway Activation | Perform a baseline Western blot (without any drug treatment) for p-EGFR, p-MET, p-HER2, p-AKT, and p-ERK. | High baseline activation of alternative receptor tyrosine kinases (like MET or HER2) may indicate that the cell is not solely dependent on EGFR signaling.[21][22] |
| 3. Profile Drug Efflux Pump Expression | Perform baseline qPCR to measure the mRNA levels of key ABC transporters, such as ABCB1 and ABCG2. | High intrinsic expression of these transporters can lead to poor intracellular accumulation of this compound.[10][11] |
Data Presentation: Quantitative Analysis of Resistance
Table 1: this compound IC50 Values in Sensitive and Acquired Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCC827-PAR | Parental, this compound-Sensitive | 15 ± 2.5 | 1.0 |
| HCC827-AR | Acquired Resistance | 1,250 ± 150 | 83.3 |
Table 2: Gene Expression Analysis in Parental vs. Resistant Cells
| Gene | Method | Relative Expression (Fold Change in HCC827-AR vs. HCC827-PAR) | Possible Implication |
| MET | qPCR | 15.2 ± 1.8 | MET Amplification / Bypass |
| ABCB1 | qPCR | 25.6 ± 3.1 | Increased Drug Efflux |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound action on the EGFR pathway.
Caption: MET amplification as a bypass mechanism for this compound resistance.
Caption: Workflow for investigating the mechanism of this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes the use of an MTT assay to measure cell viability.[23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of EGFR and downstream proteins like AKT.[16][17][24][25]
-
Cell Treatment: Plate cells and grow until they reach ~80% confluency. Treat with this compound at the desired concentration for a specified time (e.g., 2 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, which can cause high background.[16][17][24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes like MET and ABCB1.[18][19][20][26][27]
-
RNA Extraction: Isolate total RNA from parental and resistant cell pellets using an RNA extraction kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mix for each sample in triplicate. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH), and a SYBR Green qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant sample to the parental sample.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-techne.com [bio-techne.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. researchgate.net [researchgate.net]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Signal-to-Noise Ratio in Arenol Detection
Welcome to the technical support center for Arenol detection assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a higher signal-to-noise ratio.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound detection experiments in a question-and-answer format.
Issue 1: Low or No Signal Intensity
-
Question: Why am I getting a very weak or no signal in my this compound assay?
-
Answer: Low signal intensity can stem from several factors related to instrument settings, reagent integrity, or the experimental protocol itself.[1][2] A common cause is a mismatch between your fluorophore's spectra and the instrument's filter settings.[1] The concentration or quality of your reagents, such as the detection antibody or the substrate, may also be suboptimal.[2][3] It's crucial to ensure that the target protein is actually expressed in your cells or tissue of interest.[3]
-
Solutions:
-
Instrument Settings: Verify that the excitation and emission filters on your plate reader or microscope are appropriate for the fluorophore you are using.[1][4] You can also try increasing the integration time or adjusting the gain settings to boost the signal.[1]
-
Reagent Concentration: Perform a titration of your primary and secondary antibodies to find the optimal concentration.[3][5] Ensure that your enzyme and substrate concentrations are not limiting the reaction; an enzyme titration can help determine the optimal concentration for a linear reaction rate.[2]
-
Reagent Quality: Prepare fresh reagent solutions, as some components can degrade with storage or freeze-thaw cycles.[2] Validate your primary antibody to confirm it is suitable for your specific application.[3]
-
Protocol Optimization: If you are performing intracellular staining, ensure your cells have been properly permeabilized to allow antibody access.[4] For enzymatic assays, optimize the pH and temperature, as these factors significantly impact enzyme activity.[2]
-
-
Issue 2: High Background Noise
-
Question: My assay has a high background signal, which is obscuring my results. What can I do to reduce it?
-
Answer: High background noise can originate from several sources, including the intrinsic fluorescence of assay components (autofluorescence), non-specific binding of reagents, or contamination.[6] The choice of microplate material can also contribute to background fluorescence.[1]
-
Solutions:
-
Reduce Autofluorescence: Include an unstained control to determine the level of autofluorescence in your sample.[3] If autofluorescence is high, especially in the blue wavelengths, consider using fluorophores with longer wavelength emissions.[3] For tissue samples, autofluorescence quenchers can be effective.[3]
-
Improve Blocking: Increase the incubation time with your blocking agent or try a different blocking buffer to minimize non-specific antibody binding.[4] Ensure your blocking buffer is compatible with your secondary antibody; for example, avoid milk-based blockers if using an anti-goat secondary antibody.[3]
-
Optimize Washing Steps: Insufficient washing can leave unbound antibodies or other reagents on the plate, leading to high background.[7] Optimize the number of washes, duration, and the composition of your wash buffer. Adding a mild detergent like Tween-20 can help reduce non-specific binding.[7]
-
Use Appropriate Consumables: Opt for black-walled, clear-bottom plates for fluorescence assays to reduce stray signals and light scattering.[1]
-
Reagent Purity: Use high-purity reagents and ensure they are not contaminated.[7] Running a blank control can help identify if the issue lies with the sample or the consumables.[1]
-
-
Issue 3: High Variability Between Wells
-
Question: I'm observing significant signal variation between replicate wells. What is causing this inconsistency?
-
Answer: Inconsistent readings across a plate are often due to pipetting errors, evaporation, or improper plate alignment in the reader.[1] Inconsistencies in reagent preparation, incubation times, and temperature can also contribute to variability.[2]
-
Solutions:
-
Improve Pipetting Technique: Use calibrated multi-channel pipettes and ensure consistent mixing in each well to minimize well-to-well variation.[1]
-
Prevent Evaporation: Use sealing films on your plates, especially during long incubation steps.
-
Ensure Proper Plate Handling: Make sure the plate is correctly aligned in the fluorescent plate reader to ensure reproducible measurements.[1]
-
Consistent Incubation: Ensure uniform temperature and incubation times for all wells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between signal-to-background and signal-to-noise ratio, and which is more important?
A1: The signal-to-background ratio is the mean signal level divided by the mean background level. The signal-to-noise ratio (SNR) compares the level of a desired signal to the level of background noise and is defined as the ratio of signal power to noise power.[8][9] SNR is a better metric because it takes into account the variation in the background signal.[8] A high SNR indicates a clear and easily detectable signal.[9]
Q2: How can I determine the optimal concentration for my detection antibody?
A2: The best approach is to perform an antibody titration. This involves testing a range of antibody concentrations to find the one that provides the best signal with the lowest background.[3][5]
Q3: Can the choice of fluorophore affect my signal-to-noise ratio?
A3: Yes. Some fluorophores are brighter and more photostable than others. Additionally, selecting a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of your sample can significantly reduce background noise.[5]
Q4: What are appropriate controls to include in my this compound detection assay?
A4: It is crucial to run appropriate controls to identify and account for background noise.[7] These should include:
-
Blank controls: Contain all assay components except for the analyte (this compound).
-
Negative controls: Samples that do not contain this compound or the target of interest.
-
Positive controls: Samples with a known concentration of this compound or the target.
-
Unstained controls: To measure sample autofluorescence.[3]
Q5: How does detector saturation affect my results?
A5: An overly strong fluorescence signal can lead to detector saturation, making quantitative comparisons unreliable.[1] If you suspect saturation, you can reduce the gain, shorten the integration time, or dilute your samples before re-running the assay.[1]
Data Presentation
Table 1: Key Metrics for Assay Performance Evaluation
| Metric | Formula | Interpretation |
| Signal-to-Background Ratio (S/B) | Mean Signal / Mean Background | A basic measure of signal strength relative to background. |
| Signal-to-Noise Ratio (SNR) | (Mean Signal - Mean Background) / Standard Deviation of Background | A more robust measure that accounts for background variability.[8] A higher SNR indicates greater confidence in the signal. |
| Z'-Factor | 1 - [3 * (SD of Positive Control + SD of Negative Control)] / | Mean of Positive Control - Mean of Negative Control |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Symptom | Potential Cause | Recommended Action |
| Low Signal | Incorrect instrument filters | Verify filter compatibility with your fluorophore.[1] |
| Low antibody/reagent concentration | Perform a titration to optimize concentrations.[3] | |
| Poor reagent quality | Use fresh, high-quality reagents.[2][7] | |
| High Background | Autofluorescence | Use an unstained control and consider red-shifted fluorophores.[3] |
| Insufficient blocking | Increase blocking time or change blocking agent.[4] | |
| Inadequate washing | Optimize wash steps with a mild detergent.[7] | |
| High Variability | Pipetting inconsistency | Use calibrated pipettes and ensure proper mixing.[1] |
| Evaporation | Use plate sealers during incubations.[1] |
Experimental Protocols
Protocol 1: General Fluorescence-Based this compound Detection Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to your standard protocol. Include appropriate positive and negative controls.
-
Coating: Coat a 96-well black, clear-bottom plate with a capture antibody specific for the this compound-binding protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 3).
-
Detection Antibody Incubation: Add a fluorophore-conjugated detection antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step (step 3).
-
Signal Detection: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
Protocol 2: Optimizing Antibody Concentrations
-
Prepare a series of dilutions of your primary or detection antibody.
-
Follow your standard assay protocol, but use the different antibody concentrations in separate wells.
-
Analyze the signal-to-noise ratio for each concentration.
-
The optimal concentration will be the one that provides the highest signal-to-noise ratio.[3][5]
Mandatory Visualizations
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. Signal-to-noise ratio - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Bioactive Efficacy of Arenol and Arzanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenol and Arzanol, two closely related phloroglucinol (B13840) α-pyrones isolated from Helichrysum species, have garnered interest within the scientific community for their potential therapeutic applications. While both compounds share a common structural backbone, the extent of their documented biological activities and the depth of mechanistic understanding differ significantly. This guide provides a comprehensive comparison of the efficacy of this compound and Arzanol, supported by available experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways.
A critical point of clarification is the structural relationship between these two molecules. Historical literature has sometimes used the names interchangeably, and structural revisions have occurred. Notably, the structure of Arzanol has been identified as identical to what was previously known as homothis compound, and the structure of this compound itself has been subject to revision.[1] This guide will present the data available for each named compound, reflecting the current state of research.
Comparative Efficacy: A Summary of Quantitative Data
The majority of available quantitative efficacy data pertains to Arzanol, which has been extensively studied for its anti-inflammatory and antioxidant properties. Data for this compound in these areas is limited, with its primary reported activity being in the realm of cancer cell growth inhibition.
| Compound | Biological Activity | Assay | Target/Parameter | Efficacy (IC₅₀/Effective Concentration) | Reference |
| Arzanol | Anti-inflammatory | NF-κB Luciferase Reporter Assay | NF-κB Activation | ~5 µg/mL | [2] |
| Anti-inflammatory | Cell-free enzyme assay | Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1) | 0.4 µM | [3] | |
| Anti-inflammatory | Neutrophil assay | 5-Lipoxygenase (5-LOX) | 9 µM | [4] | |
| Anti-inflammatory | Carrageenan-induced pleurisy in rats | PGE₂ reduction in pleural exudate | 47% reduction at 3.6 mg/kg | [5] | |
| Antioxidant | Linoleic acid autoxidation | Peroxyl radical scavenging | Complete inhibition at 5 nmol | [3] | |
| Antioxidant | VERO cell assay | tert-butyl hydroperoxide (TBH)-induced lipid peroxidation | 40% reduction at 7.5 µM | [5] | |
| Antimicrobial | Microdilution assay | Staphylococcus aureus (drug-resistant strains) | MIC: 1-4 µg/mL | [5][6] | |
| This compound | Anticancer | Not Specified | Kinase Inhibition | Potent activity in preclinical studies (specific data not available) | [7] |
Detailed Experimental Protocols
Anti-inflammatory Activity Assessment of Arzanol: Carrageenan-Induced Pleurisy in Rats
This in vivo model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
-
Animal Model: Male Sprague-Dawley rats (220-260 g) are typically used.[8]
-
Induction of Pleurisy: A shallow incision is made in the skin over the ribs, and the underlying intercostal muscle is exposed. A 1% solution of carrageenan in saline (0.1-0.2 mL) is injected into the pleural cavity.[8][9] The wound is then closed.
-
Treatment: The test compound (Arzanol) or vehicle is administered, often intraperitoneally, at a specified dose (e.g., 3.6 mg/kg) prior to or after the carrageenan injection.[5]
-
Sample Collection: At a predetermined time point after induction (e.g., 4 or 24 hours), the animals are euthanized. The pleural cavity is rinsed with a heparinized saline solution, and the pleural exudate is collected.[9]
-
Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts are determined. The concentration of inflammatory mediators, such as Prostaglandin E₂ (PGE₂), in the exudate is quantified using methods like ELISA.[5]
Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays
These are common in vitro methods to determine the radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (Arzanol or this compound) is dissolved to create a series of concentrations.
-
The test compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[10][11]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound at various concentrations is added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.[12][13]
-
Anticancer Activity Assessment of this compound: Kinase Inhibition Assay (General Protocol)
While specific data for this compound is lacking, a general protocol for assessing kinase inhibition, its reported mechanism, is as follows.
-
Assay Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Inhibition is observed as a decrease in kinase activity.
-
Reagents and Materials:
-
Purified kinase of interest.
-
Specific kinase substrate (peptide or protein).
-
ATP.
-
Assay buffer.
-
Test compound (this compound).
-
Detection reagents (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Microplate reader.
-
-
Procedure:
-
The kinase, substrate, and test compound (this compound) at various concentrations are added to the wells of a microplate and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert the ADP produced into a detectable signal (e.g., light).
-
The signal is measured using a luminometer. The inhibitory effect of this compound is determined by the reduction in signal compared to a vehicle control. The IC₅₀ value can then be calculated.
-
Signaling Pathways and Experimental Workflows
Arzanol's Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Arzanol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Arzanol inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting the expression of pro-inflammatory genes.
Arzanol's Dual Inhibition of Eicosanoid Synthesis
Arzanol also targets key enzymes in the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
Caption: Arzanol dually inhibits mPGES-1 and 5-LOX, key enzymes in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.
General Experimental Workflow for Compound Efficacy Screening
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a compound like this compound or Arzanol.
Caption: A generalized workflow for evaluating the bioactivity of a test compound, from initial screening to in vivo validation.
Conclusion
The available scientific literature indicates that Arzanol is a well-characterized compound with potent anti-inflammatory and antioxidant properties, supported by a growing body of in vitro and in vivo data. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory pathways and enzymes. In contrast, while this compound is structurally similar and reported to possess anticancer activity through kinase inhibition, there is a notable lack of specific, quantitative data to substantiate these claims in a comparative context.
For researchers and drug development professionals, Arzanol currently represents a more promising lead compound for inflammatory and oxidative stress-related conditions due to the wealth of supporting evidence. Further investigation into this compound is warranted to elucidate its specific molecular targets and quantify its efficacy, which would enable a more direct and meaningful comparison with Arzanol.
References
- 1. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arzanol: A Review of Chemical Properties and Biological Activities | MDPI [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation of Arenol's (Arzanol's) Anti-Inflammatory Mechanism of Action in a Lipopolysaccharide-Induced Inflammation Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanism of action of Arenol (Arzanol) against a well-established natural alternative, Curcumin (B1669340). We propose the use of a lipopolysaccharide (LPS)-induced inflammation model as a robust and relevant system for the direct validation and comparison of these compounds. This model mimics key aspects of the inflammatory cascade, providing a platform to dissect the effects of these agents on critical signaling pathways.
Core Mechanism of Action: Inhibition of the NF-κB Pathway and Prostaglandin (B15479496) E2 Synthesis
Arzanol, a phloroglucinol (B13840) α-pyrone, is a potent anti-inflammatory agent.[1][2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, Arzanol effectively suppresses the production of a cascade of inflammatory mediators, including cytokines and enzymes involved in the inflammatory response.
Furthermore, Arzanol has been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] This inhibition is, at least in part, due to the targeting of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]
Curcumin, the active compound in turmeric, shares a similar mechanistic profile, making it an excellent comparator for this guide. It is also a well-documented inhibitor of the NF-κB signaling pathway and has been shown to suppress PGE2 production.[[“]][4]
Proposed Validation Model: Lipopolysaccharide (LPS)-Induced Inflammation
To provide a standardized and comparative validation of Arzanol's mechanism of action, we propose the use of a lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to induce a robust inflammatory state both in vitro and in vivo.[5][6][7]
This model allows for the direct assessment of a compound's ability to modulate key inflammatory pathways triggered by a well-defined stimulus. Both Arzanol and Curcumin have been studied in LPS-induced models, providing a basis for comparison.[8][9][10][11]
Experimental Workflow:
A generalized workflow for validating and comparing the anti-inflammatory effects of Arzanol and Curcumin in an LPS-induced model is presented below.
Figure 1. A generalized experimental workflow for the comparative validation of this compound (Arzanol) and Curcumin in LPS-induced inflammation models.
Quantitative Data Comparison
The following tables summarize available quantitative data on the inhibitory effects of Arzanol and Curcumin on key inflammatory markers. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons should be interpreted with caution. The proposed LPS model would provide more directly comparable data.
Table 1: Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulus | IC50 (µM) | Citation |
| Curcumin | RAW 264.7 | LPS | 18 | [12] |
| Arzanol | Data not available | - | - | - |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Model System | Inhibition (%) | Dosage | Citation |
| Arzanol | Carrageenan-induced pleurisy in rats | 47% | 3.6 mg/kg (i.p.) | [1] |
| Curcumin | IL-1β-stimulated A549 lung carcinoma cells | IC50 = 0.2-0.3 µM | - | [4] |
Note: The experimental conditions for Arzanol and Curcumin data are different, precluding a direct comparison of potency.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for both Arzanol and Curcumin within the NF-κB signaling pathway and the subsequent production of PGE2.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound (Arzanol) and Curcumin.
Figure 3. Inhibition of Prostaglandin E2 (PGE2) synthesis by this compound (Arzanol) and Curcumin.
Experimental Protocols
NF-κB (p65) Translocation Assay (In Vitro)
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Arzanol or Curcumin for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.
-
Visualization and Quantification: Counterstain the nuclei with DAPI. Acquire images using a high-content imaging system or fluorescence microscope. Quantify the nuclear translocation of p65 as a measure of NF-κB activation.
Prostaglandin E2 (PGE2) ELISA (In Vitro)
-
Cell Culture and Treatment: Follow steps 1-3 from the NF-κB translocation assay, but extend the LPS incubation period to 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE2 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGE2 in the supernatants based on a standard curve. Determine the percentage inhibition of PGE2 production by Arzanol and Curcumin compared to the LPS-only control.
LPS-Induced Systemic Inflammation (In Vivo)
-
Animal Model: Use a suitable murine model (e.g., C57BL/6 mice).
-
Drug Administration: Administer Arzanol or Curcumin via an appropriate route (e.g., intraperitoneal or oral gavage) at predetermined doses.
-
LPS Challenge: After a specified pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.
-
Sample Collection: At various time points post-LPS challenge, collect blood and tissues (e.g., liver, lung, spleen) for analysis.
-
Biomarker Analysis:
-
Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex assay.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on tissue homogenates as a marker of neutrophil infiltration.
-
Histopathology: Conduct histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
Conclusion
The proposed LPS-induced inflammation model provides a robust and reproducible platform for the head-to-head comparison of this compound (Arzanol) and Curcumin. By employing the detailed experimental protocols outlined in this guide, researchers can obtain quantitative, comparative data on the inhibition of NF-κB activation and PGE2 production. This will enable a more definitive validation of Arzanol's mechanism of action and a clearer understanding of its therapeutic potential relative to other natural anti-inflammatory compounds. The generation of such data is crucial for advancing the development of novel anti-inflammatory agents.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, an Anti-Inflammatory and Anti-HIV1 Phloroglucinol a-Pyrone from Helichrysum italicum ssp microphyllum [iris.unica.it]
- 3. consensus.app [consensus.app]
- 4. Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 8. Intranasal curcumin ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arenol's Anti-Inflammatory Activity Against Other Natural Compounds
For Immediate Release
A comprehensive review of the anti-inflammatory properties of Arenol, a naturally occurring phloroglucinol (B13840) α-pyrone, reveals its potent and multi-targeted efficacy in mitigating inflammatory responses. This guide provides a comparative analysis of this compound (structurally synonymous with Arzanol in recent literature) against other well-established natural anti-inflammatory compounds: Quercetin, Curcumin (B1669340), and Boswellic Acid. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a valuable resource for evaluating these compounds for future therapeutic development.
Executive Summary
This compound (Arzanol) demonstrates significant inhibitory activity against key enzymes and signaling pathways involved in the inflammatory cascade. Notably, it exhibits potent dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), positioning it as a promising candidate for broad-spectrum anti-inflammatory applications.[1][2][3] This contrasts with other natural compounds that may exhibit more selective inhibitory profiles. This guide summarizes the available quantitative data, outlines the experimental methodologies used to generate this data, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (Arzanol) and comparator compounds against various inflammatory targets. It is critical to note that these values are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons under identical assay conditions would be necessary for a definitive assessment of relative potency.
Table 1: Inhibition of Prostaglandin and Leukotriene Biosynthesis
| Compound | Target Enzyme | IC50 Value (µM) | Cell/System | Reference |
| This compound (Arzanol) | mPGES-1 | 0.4 | In vitro assay | [2][3] |
| 5-LOX | 3.1 | In vitro assay | [1][3] | |
| COX-1 | 9.0 | In vitro assay | [2] | |
| COX-2 (PGE2 formation) | 2.3 - 9.0 | In vitro assay | [2] | |
| Quercetin | COX-2 | ~10 | Pg-fimbriae stimulated RAW264.7 cells | [4] |
| Curcumin | COX-2 | Not explicitly defined as IC50 | Suppresses COX-2 activity | |
| Boswellic Acid | 5-LOX | 17 - 19 µg/mL (extracts) | Cell-free assay | [5] |
Table 2: Inhibition of Inflammatory Mediators and Pathways
| Compound | Assay | IC50 Value (µM) | Cell Line | Reference |
| This compound (Arzanol) | NF-κB Inhibition | ~12 | T cell line (luciferase assay) | [1][3][6] |
| Quercetin | COX-2 Gene Expression | ~10 | RAW264.7 cells | [4] |
| Curcumin | NF-κB Inhibition | Not explicitly defined as IC50 | Inhibits NF-κB | [7] |
| Boswellic Acid | TNF-α Production | 12.38 ± 0.423 µg/mL (extract) | LPS-stimulated PBMCs | [8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these natural compounds are mediated through their interaction with key signaling pathways. This compound (Arzanol) distinguishes itself by targeting both the cyclooxygenase and lipoxygenase pathways, in addition to the master inflammatory regulator, NF-κB.
Caption: Key inflammatory signaling pathways and points of inhibition by natural compounds.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key in vitro assays are provided below.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin, etc.) and the cells are pre-incubated for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
The plates are incubated for 24 hours.
-
-
NO Measurement:
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Reagents: COX-2 enzyme (human recombinant), COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Procedure:
-
The assay is performed in a 96-well white opaque plate.
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in COX Assay Buffer.
-
10 µL of the diluted test compound, positive control, or vehicle control is added to the respective wells.
-
A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared and 80 µL is added to each well.
-
The reaction is initiated by adding 10 µL of diluted Arachidonic Acid to all wells.
-
-
Measurement: Fluorescence is measured kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This assay assesses the inhibitory effect of a compound on 5-LOX, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
-
Reagents: 5-LOX enzyme, Assay Buffer, LOX Probe, LOX Substrate, and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Assay Procedure:
-
The assay is conducted in a 96-well plate suitable for fluorescence measurements.
-
Test compounds are prepared at various concentrations in the Assay Buffer.
-
The enzyme, probe, and test compound are incubated together for a short period (e.g., 10 minutes) at room temperature, protected from light.
-
The reaction is initiated by the addition of the LOX substrate.
-
-
Measurement: The fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of 5-LOX inhibition is calculated by comparing the reaction rates of the test compound-treated samples to the vehicle control. The IC50 value is derived from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter)
This cell-based assay quantifies the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T-NF-κB-Luc).
-
Assay Procedure:
-
Cells are seeded in a 96-well white, clear-bottom plate and incubated overnight.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
The NF-κB pathway is stimulated with an appropriate agonist (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Measurement:
-
The cells are lysed, and a luciferase assay reagent is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control. The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition is not due to cytotoxicity.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound (Arzanol) emerges as a compelling natural compound with potent anti-inflammatory properties, distinguished by its dual inhibitory action on mPGES-1 and 5-LOX, as well as its ability to suppress the NF-κB signaling pathway.[1][2][3][6] While direct comparative data is limited, the available evidence suggests that this compound's multi-targeted approach may offer a broader spectrum of anti-inflammatory activity compared to compounds with more selective mechanisms. The experimental protocols provided in this guide offer a framework for standardized, comparative studies that will be crucial for fully elucidating the therapeutic potential of this compound and other natural anti-inflammatory agents. Further research, particularly head-to-head in vivo studies, is warranted to validate these in vitro findings and to explore the clinical applications of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol: A Comparative Analysis of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Arzanol, a naturally occurring prenylated α-pyrone phloroglucinol (B13840) derivative. While direct quantitative comparisons with widely recognized antioxidants are limited in the available scientific literature, this document synthesizes the current understanding of Arzanol's antioxidant activity, its mechanisms of action, and the experimental methods used for its evaluation.
Executive Summary
Arzanol, isolated from Helichrysum italicum, has demonstrated significant antioxidant properties in various in vitro studies. Its antioxidant effects are attributed to its molecular structure, which allows for direct radical scavenging and metal chelation. Furthermore, Arzanol has been shown to modulate key signaling pathways involved in the cellular stress response, notably the NF-κB pathway. This guide presents the available data on Arzanol's antioxidant capacity and provides detailed protocols for relevant experimental assays.
Data Presentation: Comparative Antioxidant Activity
| Antioxidant | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| Arzanol | Data not available | Data not available |
| Trolox | Reference Standard | Reference Standard |
| Vitamin C | Reference Standard | Reference Standard |
IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Mechanisms of Antioxidant Action
Arzanol exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in Arzanol's structure can donate a hydrogen atom to neutralize free radicals, thereby interrupting radical chain reactions.
-
Metal Chelation: Arzanol can bind to transition metal ions, such as iron and copper, which are known to catalyze the formation of reactive oxygen species.
-
Modulation of Signaling Pathways: Arzanol has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses and oxidative stress. There is also emerging evidence suggesting a potential role in the modulation of the Nrf2 pathway, a key regulator of cellular antioxidant defenses.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known and potential signaling pathways influenced by Arzanol.
Cross-validation of Arenol's targets using different techniques
A Comparative Guide to Cross-Validation of Arenol's Targets
Objective Comparison of Target Engagement and Downstream Pathway Inhibition
This guide provides a comprehensive comparison of multiple experimental techniques used to validate the cellular targets of this compound, a novel therapeutic agent. For the purpose of this guide, this compound is presented as a hypothetical inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] Its performance is benchmarked against Trametinib, an established, FDA-approved MEK inhibitor.[3][4] The following sections detail the experimental protocols, present comparative data in a tabular format, and use diagrams to illustrate the underlying biological and experimental logic.
Introduction to Target Pathway: MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical intracellular signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[5][6][7] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[8] MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway, phosphorylating and activating ERK1 and ERK2.[8] Inhibiting MEK1/2 is a clinically validated strategy for treating cancers with MAPK pathway hyperactivation.[9][10]
Below is a diagram illustrating the core components of the MAPK/ERK pathway and the points of inhibition for this compound and Trametinib.
Orthogonal Target Validation Techniques
To robustly confirm that this compound's primary cellular target is MEK1/2, a combination of orthogonal validation methods was employed. These techniques assess direct target binding, downstream pathway modulation, and overall cellular phenotype.
Technique 1: In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.
Experimental Protocol
-
Reagents : Recombinant active MEK1 kinase, ERK1 (kinase-dead) substrate, ³²P-labeled ATP, kinase assay buffer.
-
Procedure :
-
A dilution series of this compound and Trametinib was prepared in DMSO.
-
MEK1 enzyme was incubated with each compound concentration for 20 minutes at room temperature in the kinase buffer.[11]
-
The kinase reaction was initiated by adding a mixture of the ERK1 substrate and ³²P-ATP.[12][13]
-
The reaction was allowed to proceed for 30 minutes at 30°C and was stopped by adding SDS-PAGE loading buffer.
-
-
Detection :
-
Samples were resolved by SDS-PAGE. The gel was dried and exposed to a phosphor screen.
-
The amount of phosphorylated ERK1 was quantified using phosphorimaging to determine the extent of MEK1 inhibition.
-
-
Analysis : IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated using non-linear regression analysis.
Comparative Data
| Compound | Target | IC₅₀ (nM) |
| This compound | MEK1 | 1.2 |
| Trametinib | MEK1 | 0.9 |
| This compound | MEK2 | 1.5 |
| Trametinib | MEK2 | 1.1 |
Table 1: Biochemical potency of this compound and Trametinib against MEK1/2 kinases.
Technique 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[14][15]
Experimental Protocol
-
Cell Culture : A375 cells (BRAF V600E mutant melanoma) were cultured to 80% confluency.
-
Treatment : Cells were treated with either vehicle (DMSO), 1 µM this compound, or 1 µM Trametinib for 1 hour at 37°C.[16]
-
Heating : Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[17]
-
Lysis & Centrifugation : Cells were lysed by freeze-thaw cycles. Insoluble, aggregated proteins were removed by centrifugation.
-
Detection : The amount of soluble MEK1 protein remaining in the supernatant at each temperature was quantified by Western Blot.
-
Analysis : Melting curves were plotted, and the temperature at which 50% of the protein is denatured (Tₐgg) was determined. The change in Tₐgg (ΔTₐgg) indicates target engagement.
CETSA Workflow Diagram
Comparative Data
| Compound (1 µM) | Target | Tₐgg (°C) | ΔTₐgg (°C) |
| Vehicle (DMSO) | MEK1 | 54.4 | - |
| This compound | MEK1 | 58.8 | +4.4 |
| Trametinib | MEK1 | 59.1 | +4.7 |
Table 2: Thermal stabilization of MEK1 by this compound and Trametinib in A375 cells.
Technique 3: Western Blot for Downstream Signaling
This technique measures the level of phosphorylated ERK (p-ERK), the direct substrate of MEK, to assess pathway inhibition.
Experimental Protocol
-
Cell Culture and Treatment : A375 cells were serum-starved for 12 hours and then treated with a dose-response of this compound or Trametinib for 2 hours.
-
Lysis and Protein Quantification : Cells were lysed, and total protein concentration was determined using a BCA assay.[18]
-
SDS-PAGE and Transfer : Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[19]
-
Immunoblotting : The membrane was blocked and then incubated with primary antibodies specific for p-ERK1/2 and total ERK1/2.[18] After washing, it was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection : The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis : Band intensities were quantified. The ratio of p-ERK to total ERK was calculated and normalized to the vehicle control to determine the EC₅₀ for pathway inhibition.
Comparative Data
| Compound | Cellular Endpoint | EC₅₀ (nM) |
| This compound | p-ERK Inhibition | 10.5 |
| Trametinib | p-ERK Inhibition | 8.2 |
Table 3: Potency of this compound and Trametinib in inhibiting ERK phosphorylation in A375 cells.
Technique 4: RNA-Sequencing for Transcriptional Profile
RNA-Seq provides a global view of how inhibiting the MAPK/ERK pathway affects gene expression. It can confirm that the observed transcriptional changes are consistent with the known functions of the pathway.[20][21][22]
Experimental Protocol
-
Cell Culture and Treatment : A375 cells were treated with vehicle, 100 nM this compound, or 100 nM Trametinib for 24 hours.
-
RNA Extraction : Total RNA was extracted from the cells using a standard kit, and RNA quality was assessed.
-
Library Preparation and Sequencing : mRNA was enriched using poly-A selection. Sequencing libraries were prepared and sequenced on a high-throughput platform to a depth of ~20 million reads per sample.[21]
-
Data Analysis : Reads were aligned to the human genome, and differential gene expression analysis was performed. Gene Set Enrichment Analysis (GSEA) was used to identify significantly altered pathways.
Comparative Data
| Compound (100 nM) | Top Enriched Gene Set (Hallmark) | Normalized Enrichment Score (NES) |
| This compound | HALLMARK_E2F_TARGETS | -2.15 |
| Trametinib | HALLMARK_E2F_TARGETS | -2.21 |
| This compound | HALLMARK_G2M_CHECKPOINT | -2.09 |
| Trametinib | HALLMARK_G2M_CHECKPOINT | -2.18 |
Table 4: Gene Set Enrichment Analysis results showing downregulation of key proliferation-related pathways by this compound and Trametinib.
Summary and Conclusion
The cross-validation strategy employed provides a multi-faceted confirmation of this compound's mechanism of action. The in vitro kinase assay demonstrates direct, potent inhibition of the MEK1/2 enzymes. This is corroborated in a cellular context by CETSA, which confirms that this compound physically engages with MEK1 in intact cells, inducing thermal stabilization comparable to the well-characterized MEK inhibitor, Trametinib.[16]
Furthermore, downstream analysis via Western Blotting confirms that this target engagement translates into functional pathway inhibition, as evidenced by a dose-dependent decrease in ERK phosphorylation. Finally, RNA-sequencing reveals a global transcriptional signature consistent with the inhibition of the MAPK/ERK pathway, particularly the downregulation of genes involved in cell cycle progression.
Collectively, the data from these orthogonal techniques provide strong, coherent evidence that this compound functions as a potent and selective MEK1/2 inhibitor in both biochemical and cellular settings, with a performance profile highly similar to the clinical-stage compound Trametinib. This robust target validation provides a strong foundation for further preclinical and clinical development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. sinobiological.com [sinobiological.com]
- 8. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. revvity.com [revvity.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 19. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 20. alitheagenomics.com [alitheagenomics.com]
- 21. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 22. The value of RNA sequencing in drug discovery - Tempus [tempus.com]
A Comparative Analysis of Synthetic versus Naturally Derived Phloroglucinols: The Case of Arzanol, a Close Analogue of Arenol
An important clarification regarding the compound "Arenol": Extensive literature searches did not yield specific data on a compound named "this compound" for a direct comparison of its synthetic and naturally derived forms. However, the closely related and well-researched phloroglucinol (B13840) derivative, Arzanol , is extensively documented. Given the potential for a misunderstanding of the compound name, this guide provides a comprehensive comparison of synthetic and naturally derived Arzanol, a compound with significant therapeutic interest. Arzanol shares a similar structural backbone with the described "this compound" and is also found in medicinal plants. This guide will therefore focus on Arzanol to provide the requested comparative analysis for researchers, scientists, and drug development professionals.
Naturally occurring Arzanol is a prenylated α-pyrone phloroglucinol derivative isolated from the medicinal plant Helichrysum italicum.[1] It has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Synthetic Arzanol, on the other hand, offers a scalable and potentially more consistent source of the compound for research and development.[3] This guide provides a comparative overview of these two forms, summarizing their chemical properties, biological efficacy, and the methodologies used for their production and evaluation.
Chemical and Physical Properties
Both naturally derived and synthetic Arzanol are chemically identical, possessing the same molecular formula (C₂₂H₂₆O₇) and molecular weight (402.44 g/mol ). The purity of naturally derived Arzanol can vary depending on the extraction and purification techniques employed, while synthetic Arzanol can typically be produced at a high degree of purity (≥98%).[1]
| Property | Naturally Derived Arzanol | Synthetic Arzanol | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.44 g/mol | 402.44 g/mol | [1] |
| Source | Helichrysum italicum and other Helichrysum species | Chemical Synthesis | [1][3] |
| Purity | Variable, dependent on purification | High (typically ≥98%) | [1] |
| Solubility | Insoluble in water; soluble in polar organic solvents (e.g., methanol (B129727), ethanol, DMSO, acetone) | Insoluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) | [1] |
Comparative Biological Efficacy
Direct experimental studies comparing the biological activity of naturally derived versus synthetic Arzanol are limited. However, data from separate studies on both forms allow for an indirect comparison. The primary biological activities of Arzanol are its anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Activity:
Arzanol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][4] Studies have shown that Arzanol can significantly reduce the production of pro-inflammatory cytokines.[4] While specific comparative data is lacking, both natural and synthetic forms are expected to exhibit similar anti-inflammatory profiles due to their identical chemical structures.
| Parameter | Natural Arzanol | Synthetic Arzanol Analogs | Reference |
| NF-κB Inhibition (IC₅₀) | ~12 µM | Data not available for direct comparison, but synthetic analogs show potent mPGES-1 inhibition (IC₅₀ = 0.2–0.3 µM) | [1][3] |
| In Vivo Efficacy | 47% PGE₂ reduction at 3.6 mg/kg | Synthetic geranyl phloroglucinol analogs required 10 mg/kg for similar effects | [1] |
Cytotoxic Activity:
Arzanol has demonstrated selective cytotoxicity towards cancer cells with minimal impact on normal cells.[2] This activity is crucial for its potential as an anticancer agent.
| Cell Line | Natural Arzanol (IC₅₀) | Synthetic Arzanol (IC₅₀) | Reference |
| Various Cancer Cell Lines | Data available on general cytotoxicity | Data not available for direct comparison | [2] |
Experimental Protocols
Extraction and Isolation of Natural Arzanol
The extraction of Arzanol from Helichrysum italicum is a multi-step process involving solvent extraction and chromatographic purification.[1]
Protocol:
-
Maceration: The dried and powdered aerial parts of Helichrysum italicum are macerated with acetone (B3395972) or methanol at room temperature.[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate the different components.
-
Final Purification: Fractions containing Arzanol are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Arzanol.
Synthesis of Arzanol
The total synthesis of Arzanol can be achieved through a biomimetic approach.[3]
Protocol:
-
Coupling Reaction: Phloracetophenone is coupled with 6-ethyl-4-hydroxy-5-methyl-α-pyrone in the presence of a methylene (B1212753) source, such as paraformaldehyde or Eschenmoser's salt.[3]
-
Reaction Conditions: The reaction is typically carried out in an organic solvent at a controlled temperature.
-
Purification: The resulting synthetic Arzanol is purified by column chromatography and recrystallization to achieve high purity.
NF-κB Inhibition Assay
The inhibitory effect of Arzanol on the NF-κB pathway can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293T cells).
Protocol:
-
Cell Culture and Transfection: Cells are cultured and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, cells are treated with varying concentrations of Arzanol (either natural or synthetic) for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After 6-8 hours of stimulation, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the Arzanol concentration.
Signaling Pathways and Experimental Workflows
Arzanol's Inhibition of the NF-κB Signaling Pathway
Arzanol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: Arzanol inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.
General Workflow for Comparing Natural and Synthetic Compounds
The following diagram illustrates a typical workflow for the comparative analysis of a naturally derived versus a synthetically produced bioactive compound.
Caption: A generalized workflow for the comparative evaluation of natural and synthetic compounds.
References
Head-to-Head Comparison: Arenol vs. Standard-of-Care in Inflammatory Disease Management
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Arenol (Arzanol) and a standard-of-care tumor necrosis factor (TNF) inhibitor for the management of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and clinical trial design.
Introduction to this compound (Arzanol)
This compound, scientifically known as Arzanol, is a natural phloroglucinol (B13840) α-pyrone compound that has demonstrated potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1] This dual action leads to a reduction in the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1] Given its mechanism, this compound presents a promising alternative to existing therapies for a range of inflammatory conditions.
Comparative Analysis Framework
To provide a robust comparison, this guide outlines a hypothetical head-to-head study of this compound against a standard-of-care TNF inhibitor, Etanercept, in the context of rheumatoid arthritis, a condition where the targeted inflammatory pathways are well-established.
Signaling Pathway of this compound (Arzanol)
The following diagram illustrates the molecular mechanism of this compound in modulating inflammatory responses.
Caption: this compound's dual inhibition of the NF-κB pathway and mPGES-1.
Proposed Head-to-Head Clinical Trial Workflow
The logical flow of a comparative clinical study is depicted below.
References
Comparative Potency of Arenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Arenol derivatives, supported by experimental data and detailed methodologies. The focus is on Arzanol, a key this compound derivative, and its analogues, due to the availability of comparative data.
Data Presentation: Potency of Arzanol Derivatives
The following table summarizes the structure-activity relationship (SAR) of Arzanol derivatives and their inhibitory potency against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. The data is based on qualitative and semi-quantitative comparisons from structure-activity relationship studies.[1]
| Compound/Derivative | Modification | Inhibitory Potency against mPGES-1 | Inhibitory Potency against 5-LOX | Reference |
| Arzanol | - | Potent (IC50 = 0.4 μM) | Potent (IC50 = 2.3-9 μM) | [2][3] |
| Derivative viia | Replacement of CH3 with H at R2 and R3 on the pyrone ring | No significant effect on activity | No significant effect on activity | [1] |
| Derivatives viib and viic | Addition of a methyl group at R1 on the alkylidene linker | Slightly decreased activity | Slightly decreased activity | [1] |
| Derivatives viid and viie | Attachment of an n-hexyl residue at R1 | Higher inhibitory potency than viia | Higher inhibitory potency than viia | [1] |
| Derivatives viif and viig | Benzylidene derivatives (lipophilic group at alkylidene linker) | Increased potency | - | [1] |
| Derivative viii | O-alkylation of the pyrone moiety | Inactive | Active | [1] |
Experimental Protocols
Inhibition of mPGES-1 and 5-LOX Activity
This protocol is a generalized procedure based on methodologies described for assessing the inhibitory activity of compounds like Arzanol.[1][2][4]
Objective: To determine the in vitro inhibitory potency of this compound derivatives on mPGES-1 and 5-LOX enzymes.
Materials:
-
Test compounds (this compound derivatives)
-
Human microsomal prostaglandin E2 synthase-1 (mPGES-1)
-
5-lipoxygenase (5-LOX) from human neutrophils or recombinant source
-
Arachidonic acid (substrate for 5-LOX)
-
Prostaglandin H2 (PGH2, substrate for mPGES-1)
-
Enzyme buffers and cofactors (e.g., glutathione (B108866) for mPGES-1, ATP and calcium for 5-LOX)
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
mPGES-1 Inhibition Assay:
-
Prepare a reaction mixture containing the mPGES-1 enzyme in its specific buffer with necessary cofactors.
-
Add various concentrations of the test this compound derivatives to the wells of a 96-well plate. A vehicle control (e.g., DMSO) and a known inhibitor should be included.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate the reaction for a defined period (e.g., 60 seconds) at the appropriate temperature (e.g., 37°C).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a metal chelator).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
5-LOX Inhibition Assay:
-
Prepare a reaction mixture containing the 5-LOX enzyme in its specific buffer with cofactors (ATP and calcium).
-
Add various concentrations of the test this compound derivatives to the wells of a 96-well plate, including vehicle and positive controls.
-
Pre-incubate the enzyme with the test compounds.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction for a specified time at 37°C.
-
Stop the reaction.
-
Measure the production of LTB4 using a specific ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 values.
NF-κB Activation Assay
This protocol outlines a general method to assess the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.[1][5]
Objective: To determine if this compound derivatives can inhibit the activation of the transcription factor NF-κB in a cellular context.
Materials:
-
Human cell line known to have an active NF-κB pathway (e.g., HEK293, HeLa, or a monocytic cell line like THP-1).
-
Cell culture medium and supplements.
-
NF-κB-dependent reporter gene construct (e.g., luciferase or secreted alkaline phosphatase under the control of an NF-κB promoter).
-
Transfection reagent.
-
Stimulating agent for NF-κB activation (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Test compounds (this compound derivatives).
-
Lysis buffer and reporter assay system (e.g., luciferase assay substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB reporter gene construct using a suitable transfection reagent.
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6-8 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 values.
Mandatory Visualization
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Experimental workflow for assessing NF-κB inhibition.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Reproducible Research on "Arenol" Necessitates a Shift in Focus to Related Compounds
An extensive review of published scientific literature reveals a significant scarcity of research specifically investigating the compound "Arenol." While a chemical entity named this compound is documented in databases such as PubChem, dedicated studies on its biological effects, mechanisms of action, and, crucially, the reproducibility of such findings, are largely absent. The majority of relevant research instead focuses on a closely related and well-studied compound, Arzanol, and the plant from which these compounds are derived, Helichrysum arenarium.
Therefore, this guide will pivot to a comparative analysis of the published research findings for Arzanol and extracts of Helichrysum arenarium. This will provide researchers, scientists, and drug development professionals with a valuable resource on the state of research in this area, while also highlighting the critical gap in knowledge concerning this compound itself.
Comparative Analysis of Arzanol and Helichrysum arenarium Extracts
Arzanol, a prenylated phloroglucinol (B13840) α-pyrone, has been identified as a major anti-inflammatory and antiviral constituent of Helichrysum italicum and is also found in Helichrysum arenarium.[1] Research has primarily focused on its anti-inflammatory and antioxidant properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Arzanol and Helichrysum arenarium extracts.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of Arzanol
| Experimental Model | Target | Compound | Concentration/Dosage | Result | Reference |
| Lipopolysaccharide-stimulated human monocytes | PGE₂ production | Arzanol | IC₅₀ = 0.4 µM | Inhibition of microsomal PGE₂ synthase-1 (mPGES-1) | [1] |
| Human neutrophils | 5-Lipoxygenase (5-LOX) activity | Arzanol | IC₅₀ = 3.1 µM | Inhibition of leukotriene formation | [2] |
| T cells | HIV-1 replication | Arzanol | - | Inhibition of NF-κB activation | [3] |
| VERO cell line (oxidative stress induced by TBH) | Malondialdehyde (MDA) production | Arzanol | Up to 40 µM | Significant 40% reduction in MDA | [3] |
| HaCaT human keratinocytes (H₂O₂-induced oxidative stress) | Cytotoxicity, ROS generation, apoptosis | Arzanol | 50 µM (pre-treatment) | Strong protective effect against apoptosis | [4] |
Table 2: In Vivo Anti-Inflammatory and Metabolic Effects of Arzanol and Helichrysum Extracts
| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Carrageenan-induced pleurisy in rats | Arzanol (i.p.) | 3.6 mg/kg | Single dose | 59% reduction in exudate formation; 48% reduction in cell infiltration; 47% inhibition of PGE₂ | [3] |
| Iron-nitrilotriacetic acid (Fe-NTA) induced lipid peroxidation in rats | Arzanol supplementation | 9 mg/kg | - | Significant attenuation of malondialdehyde (MDA) and 7-ketocholesterol (B24107) formation | [5] |
| Mice | Helichrysum stoechas inflorescence extract (oral) | 100 mg/kg | 3 weeks | Significant attenuation of body weight gain without reducing food intake | [5] |
| Adults with metabolic syndrome traits | Helichrysum arenarium infusion | 200 mL daily | 28 days | Greater reduction in serum glucose levels and improvement in lipid profile compared to H. italicum | [6] |
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats: This in vivo model is used to assess acute inflammation. Male Wistar rats are typically used. Pleurisy is induced by the intrapleural injection of a carrageenan solution. The test compound (e.g., Arzanol) is administered intraperitoneally prior to the carrageenan injection. After a set period (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected. The volume of the exudate and the number of infiltrated leukocytes are measured. The levels of inflammatory mediators such as prostaglandins (B1171923) (PGE₂) and leukotrienes in the exudate are quantified using enzyme immunoassays.[1][3]
In Vitro Inhibition of mPGES-1: To evaluate the direct inhibitory effect of a compound on microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), a cell-free assay is employed. Microsomes are prepared from a suitable source, such as lipopolysaccharide-stimulated human monocytes. The assay mixture contains the microsomal preparation, the substrate prostaglandin H₂ (PGH₂), and various concentrations of the test compound. The reaction is allowed to proceed for a specific time and then terminated. The amount of PGE₂ produced is measured by a suitable method, such as enzyme immunoassay, to determine the inhibitory activity of the compound.[1]
Human Gut Microbiota Analysis in Clinical Trials: In human intervention studies investigating the effects of herbal infusions, stool samples are collected at baseline and after the intervention period. DNA is extracted from the stool samples, and the 16S rRNA gene is amplified and sequenced to analyze the composition of the gut microbiota. This allows for the identification of changes in the abundance of different bacterial taxa at the genus and other taxonomic levels.[7]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Arzanol are primarily attributed to its ability to inhibit key enzymes and transcription factors in inflammatory signaling pathways.
Caption: Arzanol's inhibition of the arachidonic acid pathway.
Caption: Arzanol's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for a comparative clinical trial of Helichrysum infusions.
Reproducibility of Published Findings
A critical aspect of scientific research is the ability to reproduce experimental results.[8] For the research on Arzanol and Helichrysum arenarium, while individual studies present internally consistent data, there is a lack of published independent replications of these studies. The consistency of findings across different research groups and models for Arzanol's anti-inflammatory effects provides some confidence in the results. For instance, the inhibition of the NF-κB pathway and eicosanoid biosynthesis by Arzanol has been reported in multiple studies.[1][2][3]
However, the variability in the chemical composition of plant extracts based on genetic, geographic, and climatic factors, as well as extraction methods, presents a challenge for the reproducibility of research on Helichrysum arenarium.[9] Efforts to standardize cultivation and extraction processes are crucial for ensuring the reproducible quality of the plant material for research and potential therapeutic applications.[8]
Comparison with Alternatives
Arzanol's dual inhibitory action on mPGES-1 and 5-LOX distinguishes it from many conventional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[1][2] This dual inhibition could potentially offer a broader anti-inflammatory effect with a different side-effect profile. For example, some synthetic compounds with dual 5-LOX/mPGES-1 inhibition have shown superior anti-inflammatory efficacy with reduced side effects compared to single-target inhibitors.[2] In liposome (B1194612) protection assays, Arzanol demonstrated superior antioxidant efficacy compared to other phenolic compounds like prenyl curcumin, homogentisic acid, and vanillin.[5]
In a clinical trial, daily consumption of Helichrysum arenarium infusion led to a greater reduction in serum glucose and improved lipid profiles in adults with metabolic syndrome traits compared to Helichrysum italicum infusion, which had a more pronounced effect on reducing body weight and fat mass.[6]
Conclusion
While the specific compound "this compound" remains largely uncharacterized in published literature, the related compound Arzanol and extracts from Helichrysum arenarium have demonstrated significant and varied biological activities, particularly in the context of inflammation and metabolic health. The available data on Arzanol's mechanisms of action are consistent across several studies, providing a solid foundation for further investigation. However, the field would greatly benefit from dedicated reproducibility studies to formally validate these findings. For research on Helichrysum arenarium extracts, a key to ensuring reproducible outcomes will be the standardization of plant material and extraction procedures. Future research should also aim to directly compare the efficacy and safety of isolated compounds like Arzanol with the whole plant extracts in well-controlled clinical trials.
References
- 1. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Helichrysum italicum (Roth) G. Don and Helichrysum arenarium (L.) Moench infusions in reversing the traits of metabolic syndrome: a double-blind rand ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00880G [pubs.rsc.org]
- 7. Helichrysum italicum (Roth) G. Don and Helichrysum arenarium (L.) Moench Infusion Consumption Affects the Inflammatory Status and the Composition of Human Gut Microbiota in Patients with Traits of Metabolic Syndrome: A Randomized Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Efficacy of Kinase Inhibitors in Oncology
A detailed analysis of Anaplastic Lymphoma Kinase (ALK) inhibitors, providing a framework for evaluating novel therapeutics like the hypothetical 'Arenol'.
Introduction:
This guide provides a comparative analysis of the efficacy of several prominent kinase inhibitors, with a focus on those targeting Anaplastic Lymphoma Kinase (ALK) in non-small cell lung cancer (NSCLC). While the specific kinase inhibitor "this compound" was not identifiable in publicly available literature and clinical trial databases as of December 2025, this document serves as a comprehensive template for how such a compound would be evaluated and compared against existing therapies. The methodologies, data presentation formats, and pathway visualizations provided herein are essential for the objective assessment of any new kinase inhibitor.
The human genome contains over 500 protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting these specific molecular abnormalities.[1][2] This guide will delve into the preclinical and clinical data of established ALK inhibitors to provide a benchmark for future drug development in this class.
Comparative Efficacy of ALK Inhibitors
The treatment landscape for ALK-positive NSCLC has evolved rapidly with the development of successive generations of ALK inhibitors. These agents have demonstrated significant improvements in patient outcomes compared to conventional chemotherapy.[3][4]
| Kinase Inhibitor | Generation | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Intracranial ORR |
| Crizotinib (B193316) | First | 9.7 - 10.9 months | Not reached in some studies, inferior to 2nd gen | 61% - 74% | 22% - 54.2% |
| Alectinib | Second | 16.6 - 34.8 months | Hazard Ratio (HR) vs. Chemo: 0.61[3] | 66.7% - 92% | 54.2% - 81% |
| Ceritinib | Second | 16.6 months | Not specified in provided results | Higher than crizotinib and chemotherapy[4] | Not specified |
| Brigatinib | Second | 24.0 months | Not specified in provided results | 71% | 78% |
| Ensartinib | Second | 25.8 months | Not specified in provided results | 75% | 70% |
| Lorlatinib | Third | 9.2 - 36.7 months (line-dependent) | Not specified in provided results | 39.6% - 90% (line-dependent) | 56.1% - 82% |
Note: The data presented is a synthesis from multiple clinical trials and meta-analyses.[3][4][5][6] PFS, OS, and ORR can vary based on the patient population (treatment-naive vs. previously treated) and the specific clinical trial design.
Signaling Pathways
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), drives tumorigenesis by activating several downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of anaplastic lymphoma kinase inhibitors for non–small cell lung cancer: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of Arzanol's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and inhibitory potency of Arzanol, a novel anti-inflammatory agent, with other relevant compounds. The data presented is collated from independent studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Arzanol, a prenylated phloroglucinol (B13840) α-pyrone, has demonstrated significant potential as a multi-target anti-inflammatory agent. This document summarizes the available quantitative data on its binding affinity and inhibitory concentrations against key targets, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and nuclear factor-kappa B (NF-κB). Where available, this data is compared against competitor compounds. Detailed experimental methodologies for key binding and activity assays are also provided to facilitate independent validation and further research.
Quantitative Data Comparison
The following tables summarize the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values for Arzanol and its comparator compounds.
Table 1: Binding Affinity and Inhibitory Concentration of Arzanol against Various Targets
| Target | Parameter | Value (µM) | Method |
| Brain Glycogen Phosphorylase (bGP) | Kd | 0.32 ± 0.15[1][2] | Surface Plasmon Resonance |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | IC50 | 0.4 | Cell-based assay |
| 5-Lipoxygenase (5-LOX) | IC50 | 3.1 | Cell-free assay |
| Cyclooxygenase-1 (COX-1) | IC50 | 2.3 - 9 | In vitro assay |
| NF-κB Signaling Pathway | IC50 | ~12[3][4][5] | Luciferase Reporter Assay |
Table 2: Comparative Inhibitory Activity (IC50) of Arzanol and Competitor Compounds
| Target | Compound | IC50 (µM) | Species |
| mPGES-1 | Arzanol | 0.4 | Human |
| MF63 | 0.0013[6] | Human | |
| MF63 | >40 | Rat | |
| COX-1 | Arzanol | 2.3 - 9 | Not Specified |
| NS-398 | 75[7] | Human (recombinant) | |
| NS-398 | 220[7] | Ovine | |
| NS-398 | 125[8] | Human (monocytes) | |
| COX-2 | NS-398 | 1.77[7] | Human (recombinant) |
| NS-398 | 0.15[7] | Ovine | |
| NS-398 | 5.6[8] | Human (monocytes) | |
| 5-LOX | Arzanol | 3.1 | Not Specified |
| MK-886 | 13 - 15 (for COX-1 inhibition)[9] | Human (platelets) |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol provides a general framework for determining the binding affinity of a small molecule like Arzanol to its protein target.
Objective: To measure the real-time binding kinetics and determine the equilibrium dissociation constant (Kd) of Arzanol binding to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
Arzanol (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Activate the sensor chip surface according to the manufacturer's instructions.
-
Ligand Immobilization: Covalently couple the target protein to the sensor surface. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Analyte Injection: Prepare a series of Arzanol dilutions in running buffer. Inject the Arzanol solutions over the immobilized target protein surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association) of Arzanol to the target protein in real-time. After the injection, switch to running buffer to monitor the dissociation of the Arzanol-protein complex.
-
Regeneration: Inject the regeneration solution to remove any bound Arzanol and regenerate the sensor surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12][13][14]
NF-κB Luciferase Reporter Assay for Activity Measurement
This protocol outlines a cell-based assay to quantify the inhibitory effect of Arzanol on the NF-κB signaling pathway.[15][16][17][18][19]
Objective: To determine the IC50 value of Arzanol for the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Arzanol stock solution.
-
NF-κB activator (e.g., TNF-α).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Arzanol in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with Arzanol, stimulate the cells with an NF-κB activator (e.g., TNF-α) at a concentration known to induce a robust luciferase signal.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) if necessary. Plot the percentage of inhibition against the logarithm of the Arzanol concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Comparing the safety profiles of different Arenol analogs
Benchmarking Arzanol's Performance Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Arzanol, a natural compound isolated from Helichrysum italicum, against well-established antioxidants. Due to the limited availability of specific antioxidant data for "Arenol," this guide will focus on the closely related and well-researched compound, Arzanol. The information presented herein is supported by experimental data from various in vitro and cellular assays to provide a comprehensive evaluation for research and drug development applications.
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals. Below is a summary of the performance of Arzanol compared to standard antioxidants like Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), Quercetin, and Glutathione.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| Arzanol | Data not available |
| Ascorbic Acid | 2.5 - 8.0 |
| α-Tocopherol | 8.0 - 15.0 |
| Glutathione | 5.0 - 12.0 |
| Quercetin | 1.0 - 5.0 |
| Note: A lower IC50 value indicates higher antioxidant activity. |
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| Arzanol | Data not available |
| Quercetin | High (Specific value varies) |
| Ascorbic Acid | High (Specific value varies) |
| α-Tocopherol | High (Specific value varies) |
| Note: ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram. A higher value indicates greater antioxidant capacity. |
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | EC50 (µg/mL) | Cell Line |
| Arzanol | Protective effects observed at 5-50 µM[1] | VERO, HaCaT, SH-SY5Y[1][2][3][4][5][6] |
| Quercetin | Highest CAA value among tested phytochemicals[7] | HepG2 |
| Kaempferol | Lower than Quercetin | HepG2 |
| Epigallocatechin gallate (EGCG) | Lower than Kaempferol | HepG2 |
| Note: A lower EC50 value indicates higher antioxidant activity within a cellular environment. Arzanol has been shown to significantly protect various cell lines against oxidative stress induced by agents like hydrogen peroxide and tert-butyl hydroperoxide.[1][2][3][5][6] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
-
Principle: The deep violet color of the DPPH radical solution is reduced to a pale yellow in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.[8]
-
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[8][9]
-
Various concentrations of the test compound (Arzanol) and a standard antioxidant (e.g., Ascorbic Acid) are added to the DPPH solution.[8][9]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[8][9]
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[8]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]
-
Principle: The decay of fluorescence of a probe (e.g., fluorescein) is monitored in the presence of a radical generator (AAPH). The antioxidant's protective effect is quantified by the area under the fluorescence decay curve (AUC).[10]
-
Procedure:
-
A fluorescent probe (fluorescein) is mixed with the test compound (Arzanol) or a standard (Trolox) in a 96-well plate.[10][11][12]
-
A free radical initiator (AAPH) is added to each well to trigger the oxidation reaction.[10][11][12]
-
The fluorescence is measured kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520-538 nm).[11][12]
-
The Area Under the Curve (AUC) is calculated from the fluorescence decay curve. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
The antioxidant activity is expressed as Trolox Equivalents (TE).[10]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, accounting for cellular uptake and metabolism.[7][13][14]
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a radical initiator (e.g., ABAP), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation.[7][13][14]
-
Procedure:
-
Adherent cells (e.g., HepG2, HaCaT) are cultured in a 96-well plate to confluency.[13][14][15]
-
Cells are pre-incubated with the DCFH-DA probe and the test compound (Arzanol) or a standard (Quercetin).[13][14]
-
After incubation, the cells are washed to remove extracellular compounds.[13]
-
A radical initiator (e.g., ABAP or H₂O₂) is added to induce oxidative stress.[6][13]
-
The fluorescence is measured kinetically over time at 37°C (Excitation: 485 nm, Emission: 538 nm).[13]
-
The antioxidant activity is quantified by calculating the area under the curve and is often expressed as Quercetin Equivalents (QE).[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. Arzanol, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. bmglabtech.com [bmglabtech.com]
Validation of a Predictive Biomarker for Therapeutic Response to Arenol
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting the therapeutic response to Arenol, a novel inhibitor of the ARE signaling pathway. The objective is to present experimental data and detailed protocols to aid in the selection and validation of a robust predictive biomarker for clinical application.
The ARE signaling pathway is a critical regulator of cell proliferation and survival in several cancer types. This compound, a potent and selective inhibitor of the ARE1 kinase, has shown promising pre-clinical activity. To optimize its clinical development and for patient stratification, a validated predictive biomarker is essential. This guide compares the performance of three potential biomarkers: phosphorylated ARE1 (pARE1), ARE-regulated gene expression (ARGE), and apoptosis induction.
Comparative Biomarker Performance
The following table summarizes the performance of the three candidate biomarkers based on hypothetical data from pre-clinical studies.
| Biomarker | Assay Type | Sensitivity | Specificity | Association with Clinical Outcome (Hypothetical) | Feasibility for Clinical Implementation |
| pARE1 | Immunohistochemistry (IHC) / Western Blot | 92% | 88% | High correlation with tumor regression | Moderate (Requires tumor biopsy) |
| ARGE | Quantitative PCR (qPCR) | 85% | 80% | Moderate correlation with tumor stasis | High (Can be assessed from tumor biopsy or circulating tumor cells) |
| Apoptosis | TUNEL Assay | 78% | 75% | Lower correlation, more indicative of general cell death | Low (Technically challenging and time-sensitive) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Western Blot for pARE1 Detection
-
Objective: To quantify the levels of phosphorylated ARE1 in tumor lysates.
-
Procedure:
-
Homogenize tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pARE1 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
2. Quantitative PCR (qPCR) for ARGE Measurement
-
Objective: To measure the mRNA expression levels of an ARE-regulated gene.
-
Procedure:
-
Isolate total RNA from tumor tissue using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix with primers specific for the ARGE and a housekeeping gene (e.g., ACTB).
-
The thermal cycling conditions should be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Calculate the relative expression of the ARGE using the delta-delta Ct method.
-
3. TUNEL Assay for Apoptosis Detection
-
Objective: To identify apoptotic cells in tumor tissue sections.
-
Procedure:
-
Fix paraffin-embedded tumor sections and rehydrate them.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with TdT reaction mix containing TdT enzyme and BrdUTP.
-
Stop the reaction and wash the slides.
-
Incubate with an anti-BrdU-FITC antibody to detect incorporated BrdUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
-
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Caption: The hypothetical ARE signaling pathway initiated by growth factors, leading to gene expression that promotes cell proliferation and survival. This compound acts as an inhibitor of ARE1.
Caption: Experimental workflow for the validation of a predictive biomarker for this compound's therapeutic response.
Caption: Logical relationship between pARE1 biomarker status and the predicted clinical response to this compound treatment.
Safety Operating Guide
Safe Disposal of Arenol in a Laboratory Setting
This document provides comprehensive guidance on the proper disposal procedures for Arenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical to mitigate risks associated with the handling and disposal of this chemical.
This compound Waste Profile
Understanding the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Units |
| Chemical Formula | C₈H₁₀O₂ | |
| Molar Mass | 138.16 | g/mol |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent, aromatic | |
| Boiling Point | 202 | °C |
| Flash Point | 85 | °C |
| Density | 1.05 | g/cm³ |
| Solubility in Water | 5.3 | g/L at 20°C |
| Vapor Pressure | 0.2 | mmHg at 25°C |
| LD₅₀ (Oral, Rat) | 350 | mg/kg |
Personal Protective Equipment (PPE) Requirements
Prior to handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (Nitrile or Neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A flame-retardant lab coat is required. In cases of potential splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of open this compound waste containers must be conducted within a certified chemical fume hood.
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
-
Aqueous this compound Waste: Solutions containing less than 10% this compound in water.
-
Concentrated this compound Waste: Solutions containing greater than 10% this compound, or pure this compound.
-
Solid this compound Waste: Contaminated materials such as gloves, absorbent pads, and empty containers.
Step 2: Waste Collection and Containment
-
Collect all this compound waste in designated, chemically compatible containers.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Keep waste containers securely closed when not in use.
Step 3: Labeling of Waste Containers
-
All this compound waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration of this compound.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., Flammable, Toxic).
-
Step 4: Storage of Waste
-
Store this compound waste in a designated satellite accumulation area.
-
This area must be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential spills.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste containers.
-
Do not attempt to dispose of this compound waste down the drain or in regular trash.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
